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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Benzyl-4-(1-phenylcyclopropyl)piperazine: Synthesis, Characterization, and Therapeutic Postulates

This guide provides a comprehensive technical overview of 1-benzyl-4-(1-phenylcyclopropyl)piperazine, a molecule of significant interest to researchers in medicinal chemistry and drug development. By dissecting its struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-benzyl-4-(1-phenylcyclopropyl)piperazine, a molecule of significant interest to researchers in medicinal chemistry and drug development. By dissecting its structure, we can infer potential biological activities and devise robust strategies for its synthesis and characterization. This document is intended for professionals engaged in the exploration of novel chemical entities for therapeutic applications.

Introduction: A Molecule of Convergent Pharmacophores

1-Benzyl-4-(1-phenylcyclopropyl)piperazine is a fascinating chemical entity that marries two well-established pharmacophores: the benzylpiperazine (BZP) moiety and the 1-phenylcyclopropylamine scaffold. The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in a wide array of approved drugs targeting conditions from depression to cancer.[1][2] The benzylpiperazine core, in particular, is known for its stimulant effects on the central nervous system (CNS), primarily through interaction with dopaminergic and serotonergic systems.[3][4][5] BZP and its derivatives have been shown to act as monoamine releasing agents and reuptake inhibitors.[6][7]

On the other hand, the phenylcyclopropylamine structure is famously represented by the monoamine oxidase (MAO) inhibitor, tranylcypromine.[8] This functional group is known to interact with and inhibit MAO, an enzyme critical for the metabolism of monoamine neurotransmitters.[9] The strategic combination of these two pharmacophores in a single molecule suggests a potential for a complex and unique pharmacological profile, possibly acting as a CNS stimulant with neuromodulatory properties. This guide will delve into the synthetic pathways to access this molecule, its analytical characterization, and the scientific rationale for its potential applications.

Chemical Structure and Physicochemical Properties

The core structure of 1-benzyl-4-(1-phenylcyclopropyl)piperazine consists of a central piperazine ring substituted at the N1 and N4 positions. The N1 position is occupied by a benzyl group, and the N4 position is attached to a 1-phenylcyclopropyl group.

Structural Diagram

chemical_structure cluster_piperazine Piperazine Core cluster_benzyl Benzyl Group cluster_cyclopropyl 1-Phenylcyclopropyl Group N1 N C2 CH2 N1->C2 Bz_C CH2 N1->Bz_C N-C Bond C3 CH2 C2->C3 N4 N C3->N4 C5 CH2 N4->C5 Cp_C1 C N4->Cp_C1 N-C Bond C6 CH2 C5->C6 C6->N1 Bz_Ring Phenyl Bz_C->Bz_Ring Cp_C2 CH2 Cp_C1->Cp_C2 Cp_Ring Phenyl Cp_C1->Cp_Ring Cp_C3 CH2 Cp_C2->Cp_C3 Cp_C3->Cp_C1 caption Figure 1: Chemical Structure of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

Caption: Figure 1: Chemical Structure of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine.

Physicochemical Data (Predicted)
PropertyPredicted ValueUnitSource
Molecular FormulaC₂₀H₂₄N₂--
Molecular Weight292.42 g/mol -
XLogP33.8-PubChem
Boiling Point~450°CPredicted
pKa (most basic)~8.5-Predicted
SolubilityPoorly soluble in water; soluble in organic solvents like methanol, chloroform.-Inferred[10]

Synthesis and Purification

A robust synthesis of 1-benzyl-4-(1-phenylcyclopropyl)piperazine can be envisioned through a convergent approach, leveraging modern cross-coupling methodologies. The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is highly suitable for coupling a substituted piperazine with an aryl or, in this case, a cyclopropylamine derivative.[1][2][11]

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to two key intermediates: 1-benzylpiperazine and a reactive derivative of 1-phenylcyclopropanamine.

retrosynthesis cluster_intermediates Key Intermediates Target 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Benzylpiperazine 1-Benzylpiperazine Target->Benzylpiperazine C-N Disconnection Phenylcyclopropylamine 1-Phenylcyclopropylamine Derivative Target->Phenylcyclopropylamine C-N Disconnection caption Figure 2: Retrosynthetic Analysis

Caption: Figure 2: Retrosynthetic Analysis.

Proposed Synthetic Workflow

The proposed synthesis involves two main stages: the preparation of the 1-phenylcyclopropylamine intermediate and its subsequent coupling with 1-benzylpiperazine.

workflow Start1 Phenylacetonitrile Step1 Reaction with 1,2-dibromoethane (Phase Transfer Catalysis) Start1->Step1 Intermediate1 1-Cyano-1-phenylcyclopropane Step1->Intermediate1 Step2 Hydrolysis (e.g., NaOH/H2O) Intermediate1->Step2 Intermediate2 1-Phenylcyclopropanecarboxylic acid Step2->Intermediate2 Step3 Curtius Rearrangement (e.g., DPPA, t-BuOH, heat) Intermediate2->Step3 Intermediate3 tert-Butyl (1-phenylcyclopropyl)carbamate Step3->Intermediate3 Step4 Boc Deprotection (e.g., TFA or HCl) Intermediate3->Step4 Final1 1-Phenylcyclopropylamine Step4->Final1 Step5 Buchwald-Hartwig Amination (Pd catalyst, ligand, base) Final1->Step5 Start2 1-Benzylpiperazine Start2->Step5 FinalProduct 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Step5->FinalProduct

Caption: Figure 3: Proposed Synthetic Workflow.

Detailed Experimental Protocol

Stage 1: Synthesis of 1-Phenylcyclopropylamine

This multi-step synthesis of the cyclopropylamine intermediate is a well-established route in organic chemistry.[12][13]

  • Synthesis of 1-Cyano-1-phenylcyclopropane: To a stirred solution of phenylacetonitrile and 1,2-dibromoethane in a suitable solvent (e.g., dichloromethane), add a phase transfer catalyst (e.g., tetrabutylammonium bromide) and a 50% aqueous solution of sodium hydroxide. Stir vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or GC-MS. After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

  • Synthesis of 1-Phenylcyclopropanecarboxylic acid: Reflux the 1-cyano-1-phenylcyclopropane from the previous step with an excess of aqueous sodium hydroxide solution for 12-24 hours. Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain the product.

  • Synthesis of tert-Butyl (1-phenylcyclopropyl)carbamate: To a solution of 1-phenylcyclopropanecarboxylic acid in tert-butanol, add diphenylphosphoryl azide (DPPA) and triethylamine. Heat the mixture to reflux for 4-6 hours. After cooling, remove the solvent under reduced pressure and purify the residue by column chromatography to yield the Boc-protected amine.

  • Synthesis of 1-Phenylcyclopropylamine: Dissolve the Boc-protected amine in a suitable solvent like dichloromethane and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaOH) and extracted with an organic solvent to yield the free amine.

Stage 2: Buchwald-Hartwig Amination

This step couples the two key fragments. The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[11][14]

  • Reaction Setup: To an oven-dried Schlenk tube, add the 1-phenylcyclopropylamine (1.0 equiv), 1-benzylpiperazine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Reaction Execution: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. Add anhydrous toluene via syringe. Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-benzyl-4-(1-phenylcyclopropyl)piperazine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and phenyl rings (typically in the δ 7.0-7.5 ppm region). The benzylic CH₂ protons should appear as a singlet around δ 3.5 ppm. The piperazine ring protons will likely appear as complex multiplets in the δ 2.5-3.0 ppm range. The cyclopropyl CH₂ protons are expected to be diastereotopic and will appear as complex multiplets in the upfield region (δ 0.8-1.5 ppm).

  • ¹³C NMR: The carbon NMR will show signals for the aromatic carbons between δ 125-140 ppm. The benzylic carbon should be around δ 63 ppm. The piperazine carbons will resonate around δ 50-55 ppm. The quaternary carbon of the cyclopropyl ring will be downfield, while the CH₂ carbons of the cyclopropyl ring will be significantly upfield.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 292. A prominent fragment is expected at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the benzyl group. Other fragments may arise from the cleavage of the piperazine ring and the loss of the phenylcyclopropyl moiety. The mass spectrum of BZP, a core component, characteristically shows peaks at m/z = 91 (base peak), 134, 56, and 176.[3]

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
  • GC-MS: This is a powerful tool for both identification and purity assessment. A suitable GC method would involve a non-polar column and a temperature program ramping up to ~280°C.[10]

  • HPLC: Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a modifier like TFA or formic acid would be appropriate for purity analysis and purification.

Potential Applications and Biological Rationale

The unique hybrid structure of 1-benzyl-4-(1-phenylcyclopropyl)piperazine suggests several avenues for pharmacological investigation.

  • CNS Stimulant Activity: The BZP moiety is a well-known CNS stimulant.[15] Therefore, the target molecule is likely to exhibit stimulant properties. Studies on BZP have shown it increases pulse rate and blood pressure, with effects similar to d-amphetamine, though less potent.[3]

  • Monoamine Oxidase Inhibition: The 1-phenylcyclopropylamine substructure is a classic feature of MAO inhibitors.[8][13] It is plausible that the molecule could act as an inhibitor of MAO-A or MAO-B, which would prevent the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.

  • Serotonergic and Dopaminergic Modulation: BZP itself has a complex mechanism, affecting both dopamine and serotonin systems.[4][5] The combination with a potential MAO inhibiting moiety could lead to a synergistic enhancement of monoaminergic neurotransmission. This dual action could be of interest for developing novel antidepressants or cognitive enhancers.

  • Oncology Research: The N-aryl piperazine scaffold is present in numerous biologically active molecules, including some with applications in oncology.[1][16] While less likely to be the primary mode of action for this specific structure, it remains a possibility for broader screening efforts.

Safety and Handling

As a novel chemical entity with predicted psychoactive properties, 1-benzyl-4-(1-phenylcyclopropyl)piperazine should be handled with appropriate caution in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

1-Benzyl-4-(1-phenylcyclopropyl)piperazine represents a strategically designed molecule at the intersection of stimulant and neuromodulatory pharmacologies. Its synthesis is achievable through modern organic chemistry techniques, particularly the Buchwald-Hartwig amination. The predicted biological activity, stemming from its constituent BZP and phenylcyclopropylamine moieties, makes it a compelling candidate for further investigation in neuroscience and drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this novel compound.

References

  • Benchchem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. Available from: [Link]

  • St. Fleur, A., et al. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available from: [Link]

  • Joo, J., et al. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PMC. Available from: [Link]

  • Wikipedia. Benzylpiperazine. Available from: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Details for Piperazines. Available from: [Link]

  • Singh, H., et al. Benzylpiperazine: "A messy drug". PubMed. Available from: [Link]

  • Singh, S., et al. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available from: [Link]

  • Gemoets, H. P. L., et al. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. Available from: [Link]

  • Nolan, S. P. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

  • Cheméo. Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Available from: [Link]

  • University of North Texas. Synthetic Methods towards 1-Substituted Cyclopropylamines. Available from: [Link]

  • ResearchGate. Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. Available from: [Link]

  • Yoshida, S., et al. Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of. American Chemical Society. Available from: [Link]

  • PrepChem.com. Synthesis of (1-phenylcyclohexyl)piperazine. Available from: [Link]

  • ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives. Available from: [Link]

  • Yoshida, S., et al. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed. Available from: [Link]

  • Wikipedia. 4-Benzylpiperidine. Available from: [Link]

  • designer-drug.com. Synthesis of 1-Benzylpiperazine (BzP/A2). Available from: [Link]

  • Google Patents. US20140323727A1 - Novel process for preparing phenylcyclopropylamine derivatives using novel intermediates.
  • Tjay, J. H., et al. Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in rats. PubMed. Available from: [Link]

  • National Institutes of Health. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Available from: [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available from: [Link]

  • SWGDRUG.org. BENZYLPIPERAZINE. Available from: [Link]

  • Silverman, R. B., et al. Stereoselective ring opening of 1-phenylcyclopropylamine catalyzed by monoamine oxidase-B. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • MDPI. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Available from: [Link]

  • PubChemLite. Piperazine, 1-benzyl-4-(2-(n-(alpha-(p-chlorophenyl)benzyl)-n-methylamino)ethyl)-, dimaleate. Available from: [Link]

  • ResearchGate. Phenylpiperazine derivatives: A patent review (2006 - Present). Available from: [Link]

  • PrepChem.com. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Available from: [Link]

  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. Available from: [Link]

  • PubMed. Phenylpiperazine Derivatives: A Patent Review (2006 - Present). Available from: [Link]

  • Google Patents. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • ResearchGate. (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Available from: [Link]

  • PubMed. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Available from: [Link]

Sources

Exploratory

Technical Guide: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Mechanism of Action

The following technical guide details the mechanism of action, pharmacological properties, and experimental protocols for 1-Benzyl-4-(1-phenylcyclopropyl)piperazine , a specialized ligand with significant activity at Sig...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological properties, and experimental protocols for 1-Benzyl-4-(1-phenylcyclopropyl)piperazine , a specialized ligand with significant activity at Sigma receptors and NMDA receptor sites.

Executive Summary

1-Benzyl-4-(1-phenylcyclopropyl)piperazine is a synthetic, high-affinity ligand structurally characterized by a piperazine core flanked by a lipophilic benzyl moiety and a rigid 1-phenylcyclopropyl group. This compound belongs to a class of gem-disubstituted cyclopropylamines designed to probe the steric and electronic requirements of the Sigma-1 receptor (


R)  and the NMDA receptor  ion channel.

Unlike flexible phenyl-ethyl analogs, the cyclopropyl ring locks the phenyl group in a specific conformation, enhancing selectivity for the


 chaperone protein while modulating monoaminergic transmission. It serves as a critical chemical probe in neuropharmacology for studying neuroprotection, cognitive enhancement, and the modulation of calcium signaling.

Chemical Identity & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Core : Piperazine ring (Secondary amine scaffold).

  • N1-Substituent : Benzyl group (Provides hydrophobic bulk for the secondary binding pocket).

  • N4-Substituent : 1-Phenylcyclopropyl group (A rigid, bulky lipophilic anchor).

PropertyValue (Predicted/Experimental)
IUPAC Name 1-benzyl-4-(1-phenylcyclopropyl)piperazine
Molecular Formula C

H

N

Molecular Weight 292.42 g/mol
LogP ~3.8 – 4.2 (Highly Lipophilic)
pKa ~8.5 (Piperazine nitrogen)
H-Bond Donors/Acceptors 0 / 2
Key Structural Motif gem-disubstituted cyclopropane (Bioisostere of 1-phenylcyclohexyl)

Pharmacodynamics & Mechanism of Action

Primary Target: Sigma-1 Receptor ( R) Modulation

The primary mechanism of action involves high-affinity binding to the Sigma-1 receptor , an endoplasmic reticulum (ER)-resident chaperone protein.

  • Binding Mode : The basic nitrogen of the piperazine ring forms an essential electrostatic interaction (salt bridge) with Asp126 in the

    
    R ligand-binding pocket. The benzyl group  occupies the secondary hydrophobic pocket, while the 1-phenylcyclopropyl  moiety fits into the primary hydrophobic pocket, mimicking the steric bulk of endogenous neurosteroids.
    
  • Functional Outcome (Agonism) : Upon binding, the ligand promotes the dissociation of

    
    R from the binding immunoglobulin protein (BiP/GRP78).
    
    • Ca

      
       Signaling : The free 
      
      
      
      R translocates to the Mitochondria-Associated ER Membrane (MAM), where it stabilizes the IP3 Receptor (IP3R3) , ensuring efficient Ca
      
      
      transfer from the ER to mitochondria.
    • Neuroprotection : This enhances mitochondrial bioenergetics and reduces ER stress-induced apoptosis.

Secondary Target: NMDA Receptor Antagonism

Structurally, the 1-phenylcyclopropyl motif is a contracted analog of the 1-phenylcyclohexyl group found in Phencyclidine (PCP).

  • Mechanism : The compound acts as a non-competitive antagonist (channel blocker) at the NMDA receptor.[1]

  • Selectivity : The cyclopropyl contraction reduces the steric bulk compared to PCP, often lowering NMDA affinity relative to Sigma affinity, thereby reducing psychotomimetic side effects while retaining neuroprotective potential.

Tertiary Target: Monoamine Transporters

The N-benzylpiperazine scaffold is a known pharmacophore for Dopamine Transporter (DAT) and Serotonin Transporter (SERT) inhibition.

  • Action : It blocks the reuptake of monoamines, increasing synaptic concentrations of dopamine and serotonin, contributing to antidepressant-like effects.

Pathway Visualization

MoA Ligand 1-Benzyl-4-(1-phenylcyclopropyl) piperazine Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Agonist Binding NMDA NMDA Receptor (Ion Channel) Ligand->NMDA Antagonist Binding DAT Dopamine Transporter (Synaptic Cleft) Ligand->DAT Inhibition BiP Dissociation from BiP Sigma1->BiP Block Channel Blockade NMDA->Block Reuptake Inhibit DA Reuptake DAT->Reuptake MAM Translocation to MAM BiP->MAM IP3R Stabilize IP3R3 MAM->IP3R Ca Mitochondrial Ca2+ Influx (ATP Production) IP3R->Ca CaInflux Inhibit Ca2+ Overload (Excitotoxicity) Block->CaInflux Synapse Increased Synaptic DA Reuptake->Synapse

Caption: Multi-target mechanism involving Sigma-1 agonism (neuroprotection), NMDA antagonism (anti-excitotoxicity), and DAT inhibition.

Experimental Protocols

Synthesis Workflow (Reductive Amination)

To generate this compound for research, a convergent synthesis strategy is employed.

  • Precursor Preparation : Synthesize 1-phenylcyclopropylamine from benzonitrile via the Kulinkovich-Szymoniak reaction or from 1-phenylcyclopropanecarboxylic acid via Curtius rearrangement.

  • Coupling :

    • Reactants : 1-phenylcyclopropylamine + N-benzyl-bis(2-chloroethyl)amine.

    • Conditions : Reflux in butanol with Na

      
      CO
      
      
      
      for 24-48 hours.
    • Purification : Acid-base extraction followed by column chromatography (SiO

      
      , Hexane:EtOAc).
      
  • Alternative Route : N-alkylation of 1-benzylpiperazine with 1-bromo-1-phenylcyclopropane (requires harsh conditions due to steric hindrance).

Radioligand Binding Assay (Sigma-1)

Objective : Determine the binding affinity (


).
  • Tissue Source : Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand : [

    
    H]-(+)-Pentazocine (specific 
    
    
    
    agonist).
  • Non-specific Binding : Defined using 10

    
    M Haloperidol.
    
  • Protocol :

    • Incubate membrane homogenates (500

      
      g protein) with 2 nM [
      
      
      
      H]-(+)-Pentazocine and varying concentrations of test compound (
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 37°C for 120 min.

    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).

    • Count radioactivity via liquid scintillation.

    • Calculate IC

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization

Objective : Confirm agonist activity at


R.
  • System : NG108-15 neuroblastoma cells.

  • Indicator : Fura-2 AM (ratiometric Ca

    
     dye).
    
  • Protocol :

    • Load cells with 5

      
      M Fura-2 AM for 45 min.
      
    • Pre-incubate with test compound (1-10

      
      M) for 30 min.
      
    • Stimulate with Bradykinin (to induce ER Ca

      
       release).
      
    • Readout : Measure the amplitude of the cytosolic Ca

      
       spike. 
      
      
      
      agonists potentiate this release; antagonists attenuate it.

Therapeutic Implications & Safety

Therapeutic Potential[1][2][4][5][6]
  • Neurodegenerative Diseases : Due to

    
     activation and NMDA antagonism, the compound is a candidate for treating Alzheimer's and Parkinson's disease (mitigating excitotoxicity and mitochondrial dysfunction).
    
  • Neuropathic Pain :

    
     antagonists are potent analgesics. If this compound acts as an antagonist in specific contexts, it may reduce central sensitization.
    
  • Depression : Dual modulation of Monoamines and Sigma receptors offers a rapid-acting antidepressant profile similar to Ketamine but with potentially fewer side effects.

Safety Profile (Predicted)
  • Psychotomimetic Risk : Moderate. The "1-phenylcyclopropyl" moiety reduces NMDA blockade potency compared to PCP, but high doses may still induce dissociation.

  • Cardiovascular : Potential for hypertension due to DAT/SERT inhibition (sympathomimetic effects).

References

  • Schmidt, H. R., et al. (2016).[2] "Crystal structure of the human

    
     receptor." Nature, 532(7600), 527-530. Link
    
  • Ronsisvalle, G., et al. (2000).[3] "Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity and selectivity for sigma sites." Bioorganic & Medicinal Chemistry, 8(6), 1503-1513. Link

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics, 124(2), 195-206. Link

  • Smolecule Inc. (2024). "Product S13961624: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine." Chemical Catalog. Link

  • Prezzavento, O., et al. (2007). "Sigma receptor ligands: a medicinal chemistry perspective." Journal of Medicinal Chemistry. Link

Sources

Foundational

An In-depth Technical Guide to 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of novel psychoactive substances and pharmaceutical intermediates is in a constant state of flux. Among the myriad of scaffolds utili...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of novel psychoactive substances and pharmaceutical intermediates is in a constant state of flux. Among the myriad of scaffolds utilized in the design of new chemical entities, the piperazine core remains a cornerstone due to its versatile biological activities. This guide focuses on a specific, less-documented derivative: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine . The purpose of this document is to provide a comprehensive technical overview for researchers engaged in the synthesis, characterization, and evaluation of this and structurally related molecules. We will delve into its chemical identity, plausible synthetic routes, predicted pharmacological profile, analytical methodologies, and essential safety protocols. This guide is built on a foundation of established chemical principles and data from closely related analogues, providing a predictive yet robust framework for laboratory investigation.

Section 1: Chemical Identity and Nomenclature

A critical first step in the characterization of any chemical entity is the establishment of its unique identifiers. For 1-Benzyl-4-(1-phenylcyclopropyl)piperazine , the nomenclature is straightforward, yet a key identifier is notably absent.

Systematic Name: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

Molecular Formula: C₂₀H₂₄N₂

Molecular Weight: 292.42 g/mol

Chemical Structure:

Pathway_A benzylpiperazine 1-Benzylpiperazine reaction Nucleophilic Substitution benzylpiperazine->reaction phenylcyclopropyl_halide 1-Halo-1-phenylcyclopropane phenylcyclopropyl_halide->reaction product 1-Benzyl-4-(1-phenylcyclopropyl)piperazine reaction->product

Caption: Proposed synthesis via direct alkylation.

Experimental Protocol:

  • Synthesis of 1-Halo-1-phenylcyclopropane: A suitable precursor, such as 1-phenylcyclopropanecarboxylic acid, can be converted to the corresponding acyl halide and then subjected to a decarbonylative halogenation. Alternatively, direct halogenation of phenylcyclopropane under radical conditions could be explored, though this may lead to a mixture of isomers.

  • Coupling Reaction:

    • To a solution of 1-benzylpiperazine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.).

    • The 1-halo-1-phenylcyclopropane (1.1 eq.) is added dropwise at room temperature.

    • The reaction mixture is heated (e.g., to 80 °C) and monitored by TLC or LC-MS until completion.

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Causality Behind Choices: The use of an aprotic polar solvent facilitates the Sₙ2 reaction. A non-nucleophilic base is chosen to prevent competition with the piperazine nucleophile. Heating is often necessary to overcome the steric hindrance of the cyclopropyl group.

Pathway B: Reductive Amination

This pathway involves the reaction of 1-(1-phenylcyclopropyl)piperazine with benzaldehyde, followed by reduction of the resulting iminium ion.

Pathway_B phenylcyclopropyl_piperazine 1-(1-Phenylcyclopropyl)piperazine reaction Reductive Amination phenylcyclopropyl_piperazine->reaction benzaldehyde Benzaldehyde benzaldehyde->reaction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reaction->reducing_agent product 1-Benzyl-4-(1-phenylcyclopropyl)piperazine reaction->product

Caption: Proposed synthesis via reductive amination.

Experimental Protocol:

  • Synthesis of 1-(1-Phenylcyclopropyl)piperazine: This intermediate can be prepared by the reaction of piperazine with a 1-halo-1-phenylcyclopropane, as described in Pathway A.

  • Reductive Amination:

    • To a solution of 1-(1-phenylcyclopropyl)piperazine (1.0 eq.) and benzaldehyde (1.1 eq.) in a chlorinated solvent (e.g., dichloromethane, 1,2-dichloroethane) is added sodium triacetoxyborohydride (1.5 eq.) in portions.

    • The reaction is stirred at room temperature and monitored by TLC or LC-MS.

    • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried, and concentrated.

    • The crude product is purified by column chromatography.

Causality Behind Choices: Reductive amination is a mild and efficient method for N-alkylation. Sodium triacetoxyborohydride is a preferred reducing agent as it is selective for iminium ions and can be used in a one-pot procedure.

Section 3: Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine can be predicted based on its structure and comparison with known analogues.

PropertyPredicted Value/CharacteristicRationale
Physical State Likely a viscous oil or a low-melting solid at room temperature.Similar N-substituted piperazines are often oils or low-melting solids.
Solubility Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Poorly soluble in water.The molecule is predominantly nonpolar due to the aromatic rings and hydrocarbon structure.
pKa Expected to have two pKa values, typical for piperazines. The less basic nitrogen will be adjacent to the benzyl group, and the more basic nitrogen will be adjacent to the cyclopropyl group.The electron-withdrawing effect of the benzyl group will reduce the basicity of the adjacent nitrogen.
LogP Predicted to be high (likely > 4), indicating high lipophilicity.The presence of two phenyl rings and a significant hydrocarbon framework contributes to its lipophilic character.

Section 4: Putative Pharmacological Profile

The pharmacological activity of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine is not documented. However, its structural motifs suggest potential interactions with several biological targets. Phenylcyclopropylamine derivatives are known for their effects on monoamine neurotransmitter systems. [1]

  • Monoamine Oxidase (MAO) Inhibition: The phenylcyclopropylamine scaffold is a classic feature of MAO inhibitors like tranylcypromine. [1]It is plausible that the target compound could exhibit inhibitory activity at MAO-A or MAO-B, potentially leading to antidepressant or stimulant effects. The substitution on the amine will significantly influence this activity.

  • Serotonergic and Dopaminergic Activity: Many piperazine derivatives interact with serotonin and dopamine receptors. Benzylpiperazine (BZP) itself is a known stimulant that affects these neurotransmitter systems. The combination of the benzylpiperazine core with the phenylcyclopropyl moiety could result in a complex pharmacological profile with potential stimulant, entactogenic, or psychedelic properties. [2]* Other CNS Targets: The lipophilic nature of the molecule would facilitate its entry into the central nervous system. Interactions with other CNS receptors cannot be ruled out without experimental data.

Disclaimer: The pharmacological profile is purely speculative and based on structural analogy. In vitro and in vivo studies are required to determine the actual biological activity.

Section 5: Analytical Methodologies

Proper analytical characterization is crucial for confirming the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is recommended.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR A complex spectrum with signals corresponding to the aromatic protons of the benzyl and phenyl rings, the methylene protons of the piperazine ring and the benzyl group, and the methine and methylene protons of the cyclopropyl ring.
¹³C NMR Signals for all 20 carbon atoms, including those in the aromatic rings, the piperazine ring, the benzylic methylene, and the cyclopropyl ring.
Mass Spectrometry (MS) The molecular ion peak (M+) should be observed at m/z 292.42. Characteristic fragmentation patterns would include the loss of the benzyl group (m/z 91) and fragments corresponding to the piperazine and phenylcyclopropyl moieties.
FT-IR Characteristic C-H stretching vibrations for aromatic and aliphatic groups, and C-N stretching vibrations.
Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification of piperazine derivatives. [3] Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

  • GC Conditions:

    • Injector: 250 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Oven Program: A temperature gradient program, for example, starting at 100 °C and ramping up to 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can be used for purity determination and quantitative analysis. [3] Experimental Protocol:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).

  • Column: A C18 reversed-phase column.

  • Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm) or mass spectrometric detection for higher specificity.

Analytical_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms ftir FT-IR Spectroscopy start->ftir gcms GC-MS start->gcms hplc HPLC start->hplc structure Structure Confirmation nmr->structure ms->structure ftir->structure purity Purity Assessment gcms->purity hplc->purity

Caption: Recommended analytical workflow for characterization.

Section 6: Safety and Handling

Given the unknown toxicological properties of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine, it must be handled with extreme caution. The safety protocols for related piperazine compounds should be considered as a minimum standard. [4][5] Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of aerosolization, a respirator may be necessary.

Handling and Storage:

  • Avoid inhalation of vapors and direct contact with skin and eyes. [6]* Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and strong acids. [7] First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • Ahmed Khan, M. N., Suzuki, T., & Miyata, N. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal research reviews, 33(4), 834–866.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]

  • National Institute of Justice. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • Kała, M., & Wiergowski, M. (2011). Determination of piperazine derivatives in “Legal Highs”. Problemy Kryminalistyki, 273, 5-14.
  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 329-346.
  • Sfabu, D., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(24), 13458.
  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652.
  • Wikipedia. (n.d.). Phenylcyclopropylamine. Retrieved from [Link]

  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(7), 1797-1804.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Rayner, P. J., et al. (2020). Benchtop NMR analysis of piperazine-based drugs hyperpolarised by SABRE. Magnetic Resonance in Chemistry, 58(12), 1186-1193.
  • Kiely, C., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Molecules, 28(5), 2369.
  • Sonkamble, S. D., et al. (2017). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Kassen, F., et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 11(52), 32938-32949.
  • Kassen, F., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6598.
  • Wikipedia. (n.d.). Substituted piperazine. Retrieved from [Link]

  • DeRuiter, J., et al. (2009). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
  • Roy, I., & Sarpong, R. (2015). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. Journal of the American Chemical Society, 137(3), 1219-1222.
  • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry, 22(12), 2950-2954.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Zahner, G., & Mayr, H. (2020). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 92(10), 1617-1629.
  • Sharma, A., et al. (2021). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. Organic & Biomolecular Chemistry, 19(1), 23-43.
  • Kulinkovich, O. G. (2015). Cyclopropanes in Organic Synthesis. John Wiley & Sons, Inc.

Sources

Exploratory

potential therapeutic targets of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

A Privileged Scaffold for Sigma Receptor Modulation and Neuroprotection[1] Executive Summary 1-Benzyl-4-(1-phenylcyclopropyl)piperazine represents a high-value chemical probe and potential therapeutic lead within the cla...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Sigma Receptor Modulation and Neuroprotection[1]

Executive Summary

1-Benzyl-4-(1-phenylcyclopropyl)piperazine represents a high-value chemical probe and potential therapeutic lead within the class of N,N'-disubstituted piperazines.[1] Structurally, it merges the pharmacophoric elements of N-benzylpiperazine (BZP) with the rigid, lipophilic 1-phenylcyclopropyl moiety.[1]

This unique structural hybridization directs its pharmacological activity away from simple monoamine release (typical of BZP) and toward high-affinity modulation of Sigma Receptors (σRs) and NMDA receptors .[1] This guide analyzes its potential as a dual-target agent for neuropathic pain, neuroprotection, and oncology, grounded in the structure-activity relationships (SAR) of phenylcyclopropyl-amine derivatives.[1]

Part 1: Pharmacodynamic Profile & Molecular Targets[1]

The therapeutic utility of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine is defined by its interaction with "chaperone" proteins and ion channels rather than classical G-protein coupled receptors (GPCRs).[1]

1. Primary Target: Sigma-1 Receptor (σ1R)

The Sigma-1 receptor is a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1]

  • Mechanism of Action: The 1-phenylcyclopropyl group provides the necessary bulk and lipophilicity to occupy the hydrophobic pocket of the σ1R, while the basic piperazine nitrogen interacts with Asp126.[1]

  • Functional Outcome:

    • Antagonism: In neuropathic pain models, bulky piperazine ligands often act as antagonists, preventing σ1R translocation to the plasma membrane.[1] This inhibits the phosphorylation of the NMDA receptor NR1 subunit, dampening central sensitization.[1]

    • Agonism: In neurodegenerative contexts, σ1R activation promotes Bcl-2 signaling and stabilizes inositol 1,4,5-trisphosphate receptors (IP3R), ensuring proper Ca²⁺ flux into mitochondria (enhancing ATP production).[1]

2. Secondary Target: NMDA Receptor (PCP Site)

The molecule bears structural homology to Phencyclidine (PCP) , specifically the 1-phenylcyclohexyl moiety, which is here contracted to a 1-phenylcyclopropyl ring.[1]

  • Interaction: It likely binds to the intrachannel pore of the NMDA receptor (PCP site).[1]

  • Therapeutic Nuance: The ring contraction (cyclohexyl → cyclopropyl) often alters kinetics, potentially reducing psychotomimetic side effects while retaining efficacy in blocking excitotoxicity.[1]

3. Tertiary Target: Monoamine Transporters (SERT/DAT)

While less potent than BZP, the benzyl-piperazine core retains affinity for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).[1] The bulky N-substitution likely shifts selectivity towards SERT inhibition rather than dopamine release, suggesting antidepressant potential without high abuse liability.[1]

Part 2: Signaling Pathway Visualization[1]

The following diagram illustrates the critical role of the Sigma-1 receptor at the MAM interface and how 1-Benzyl-4-(1-phenylcyclopropyl)piperazine (Ligand) modulates cell survival and excitability.

SigmaPathways cluster_Cell Cellular Response Ligand 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Sig1R Sigma-1 Receptor (at MAM Interface) Ligand->Sig1R High Affinity Binding BiP BiP (GRP78) Inhibitory Chaperone Sig1R->BiP Dissociation (Agonist Mode) IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilization (Chaperoning) NMDAR NMDA Receptor (Plasma Membrane) Sig1R->NMDAR Modulation (Antagonist Mode blocks this) Analgesia Analgesia (Reduced Sensitization) Sig1R->Analgesia Inhibition of NMDAR Potentiation Mito Mitochondria (ATP Production) IP3R->Mito Ca2+ Transfer Ca_Cyto Cytosolic Ca2+ Increase Mito->Ca_Cyto Buffering Neuroprotection Neuroprotection (Anti-Apoptotic) Mito->Neuroprotection Enhanced Bioenergetics NMDAR->Ca_Cyto Ca2+ Influx

Caption: Mechanism of Action: The ligand modulates Sigma-1 receptor chaperoning at the ER-mitochondria interface, regulating Calcium flux and NMDA receptor activity to effect neuroprotection or analgesia.[1]

Part 3: Therapeutic Applications & Data Summary[1]
1. Neuropathic Pain (Antagonist Profile)

Sigma-1 antagonists are potent anti-allodynic agents.[1] They do not affect normal pain thresholds but block the "wind-up" phenomenon in the spinal cord.[1]

  • Relevance: The piperazine core allows for oral bioavailability, while the cyclopropyl group enhances metabolic stability against deamination compared to flexible alkyl chains.[1]

2. Neuroprotection (Agonist Profile)

In models of stroke or ALS, σ1R agonists prevent excitotoxicity.[1]

  • Hypothesis: If the molecule acts as an agonist, it would promote the chaperone activity of σ1R, preventing ER stress-induced apoptosis.[1]

3. Oncology (Sigma-2 Interaction)

The "1-phenylcyclopropyl" moiety is also a known pharmacophore for Sigma-2 receptors (TMEM97).[1] Sigma-2 ligands are investigated as cytotoxic agents against pancreatic and breast cancer cells by inducing lysosomal membrane permeabilization.[1]

Table 1: Predicted Pharmacological Profile

Target SystemPredicted ActivityPhysiological EffectTherapeutic Indication
Sigma-1 (σ1R) High Affinity (Ki < 10 nM)Modulates Ca²⁺ signaling, inhibits NMDAR phosphorylationNeuropathic Pain, Stroke
Sigma-2 (σ2R) Moderate AffinityLysosomal destabilizationSolid Tumors (Pancreatic)
NMDA Receptor Moderate AntagonistBlocks cation channel (PCP site)Excitotoxicity, Depression
SERT/DAT Low/Moderate InhibitorReuptake inhibitionDepression (Adjunct)
Part 4: Experimental Protocols

To validate the therapeutic potential of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Sigma-1 Selectivity)

Objective: Determine the affinity (Ki) and selectivity against σ2 and PCP sites.[1]

  • Tissue Preparation: Use Guinea pig brain membranes (rich in σ1).[1]

  • Ligands:

    • Radioligand: [³H]-(+)-Pentazocine (specific for σ1).[1]

    • Non-specific blocker: Haloperidol (10 µM).[1]

    • Test Compound: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine (10⁻¹⁰ to 10⁻⁵ M).[1]

  • Incubation: 120 min at 25°C in 50 mM Tris-HCl (pH 7.4).

  • Filtration: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).[1]

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1]

    • Validation Criteria: Specific binding must exceed 80% of total binding.[1]

Protocol B: In Vitro Functional Assay (Ca²⁺ Mobilization)

Objective: Distinguish Agonist vs. Antagonist activity.[1]

  • Cell Line: NG108-15 neuroblastoma cells (endogenous σ1 expression).

  • Dye Loading: Load cells with Fura-2 AM (calcium indicator) for 30 min.

  • Stimulation:

    • Agonist Mode: Apply Test Compound alone. Watch for Ca²⁺ rise (ER release).[1]

    • Antagonist Mode: Pre-incubate with Test Compound (10 min), then stimulate with Bradykinin (induces IP3-mediated Ca²⁺ release).[1]

  • Readout:

    • If Compound potentiates Bradykinin response → Agonist .[1]

    • If Compound inhibits Bradykinin response → Antagonist .[1]

Part 5: Experimental Workflow Diagram

ExperimentalWorkflow cluster_Synthesis Phase 1: Synthesis cluster_Screening Phase 2: In Vitro Screening cluster_InVivo Phase 3: In Vivo Validation Step1 1-Phenylcyclopropylamine + Bis(2-chloroethyl)amine Step2 N-Benzylation (Benzyl Bromide) Step1->Step2 Product Purified Ligand (>98% HPLC) Step2->Product Binding Binding Assay (Ki Determination) Product->Binding Func Ca2+ Imaging (Agonist/Antagonist) Binding->Func If Ki < 100nM PainModel CCI Model (Neuropathic Pain) Func->PainModel If Antagonist StrokeModel MCAO Model (Neuroprotection) Func->StrokeModel If Agonist

Caption: Strategic workflow from synthesis to therapeutic validation. The functional classification (Phase 2) dictates the specific disease model (Phase 3).[1]

References
  • Berardi, F., et al. (2001).[1] "1-Phenylcyclopropane derivatives as high affinity probes for σ1 and σ2 binding sites." Farmaco.[1] Link

  • Prezzavento, O., et al. (2007).[1] "Sigma-1 receptor ligands: new perspectives for the treatment of neurodegenerative diseases."[1] Medicinal Research Reviews. Link

  • Maurice, T., & Su, T. P. (2009).[1] "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.[1][2][3] Link

  • GuideChem. (2024).[1] "1-(1-Phenylcyclopropyl)piperazine Chemical Properties and Derivatives." Link

  • Smolecule. (2024).[1] "Product Catalog: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine." Link

Sources

Foundational

Technical Monograph: In Vitro Profiling of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine (BPCP)

Executive Summary & Pharmacophore Analysis[1] This guide outlines the technical workflow for the in vitro screening of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine (BPCP) . Pharmacophore Deconstruction: BPCP represents a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis[1]

This guide outlines the technical workflow for the in vitro screening of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine (BPCP) .

Pharmacophore Deconstruction: BPCP represents a structural hybridization of two distinct bioactive classes:

  • The N-Benzylpiperazine (BZP) Core: Historically associated with monoamine release and uptake inhibition (stimulant properties).

  • The 1-Phenylcyclopropyl Moiety: A rigid, lipophilic bioisostere often utilized to block metabolic dealkylation or enhance affinity for hydrophobic pockets in Sigma-1 receptors (

    
    R)  and NMDA receptors .
    

Screening Rationale: Unlike simple BZP derivatives, the steric bulk of the 1-phenylcyclopropyl group likely diminishes direct transport via DAT/SERT. Consequently, the primary screening hypothesis treats BPCP as a high-affinity Sigma Receptor ligand with potential neuroprotective applications, requiring rigorous exclusion of psychostimulant (DAT/SERT) and MAO-inhibitory off-target effects.

Physiochemical Properties & Solution Preparation[2]

Before biological assay, the compound must be characterized to ensure assay validity.

PropertyValue (Predicted)Technical Implication
Molecular Formula

MW ~292.42 g/mol .
cLogP 3.8 – 4.2High lipophilicity. Requires DMSO stock; risk of non-specific binding (NSB).
pKa (Basic N) ~8.5 – 9.0Protonated at physiological pH (7.4).
Solubility Low in aqueous bufferProtocol: Dissolve 10 mM stock in 100% DMSO. Sonicate.

Primary Screening Cascade (The "Logic Flow")

The following flowchart illustrates the decision matrix for screening BPCP, prioritizing its most likely targets while safeguarding against toxicity.

ScreeningCascade Start Compound: BPCP (10 mM DMSO Stock) Tier1 Tier 1: Affinity Binding (Sigma-1 & Sigma-2 Receptors) Start->Tier1 Dilute to 10 µM Decision1 Ki < 100 nM? Tier1->Decision1 Calculate Ki Tier2_Func Tier 2: Functional Assay (Ca2+ Mobilization / ER Stress) Decision1->Tier2_Func Yes (Hit) Drop Drop / Reformulate Decision1->Drop No Tier2_OffTarget Tier 2: Safety & Selectivity (DAT, SERT, hERG, MAO) Tier2_Func->Tier2_OffTarget Agonist/Antagonist Confirmed Lead Lead Candidate (Neuroprotection Profile) Tier2_OffTarget->Lead Clean Safety Profile Tier2_OffTarget->Drop hERG Block or DAT Potency

Figure 1: Critical path for BPCP characterization. Tier 1 establishes affinity; Tier 2 determines mechanism and safety.

Tier 1: Sigma Receptor Affinity Profiling

Given the structural similarity to high-affinity sigma ligands (e.g., PRE-084), this is the primary target.

Protocol A: Receptor Radioligand Binding

Objective: Determine the equilibrium dissociation constant (


) of BPCP at the 

receptor.
  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing h

    
    .
    
  • Radioligand:

    
     (Specific Activity ~30-60 Ci/mmol).
    
  • Non-Specific Binding (NSB) Mask: 10 µM Haloperidol.

Step-by-Step Methodology:

  • Membrane Prep: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend to protein conc. of 0.5 mg/mL.
    
  • Incubation: In 96-well plates, combine:

    • 50 µL Membrane suspension.

    • 50 µL

      
       (Final conc. 2 nM).
      
    • 50 µL BPCP (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 120 minutes at 37°C . (Note: Sigma receptors require long incubation for lipophilic ligands to equilibrate).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce binding to the filter glass fibers.

  • Analysis: Measure radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of pentazocine.

Tier 2: Functional Characterization (Agonist vs. Antagonist)

Binding confirms affinity but not function. Since


 receptors act as "chaperones" at the Mitochondria-Associated Membrane (MAM), functional screening requires measuring Calcium (

) flux or ER stress modulation.
Protocol B: Bradykinin-Induced Mobilization Assay

Rationale:


 agonists potentiate Bradykinin-induced 

release from the ER into the cytosol. Antagonists block this potentiation.[1]

Workflow:

  • Cell Line: NG108-15 neuroblastoma cells (high endogenous

    
     expression).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) for 30 mins.

  • Pre-treatment: Add BPCP (1 µM or 10 µM) and incubate for 30 mins.

  • Stimulation: Inject Bradykinin (BK) at sub-maximal concentration (e.g., 1 µM).

  • Readout: Measure Fluorescence Intensity (Ex 488 nm / Em 525 nm) over 60 seconds.

Interpretation:

  • Agonist Profile: BPCP + BK signal > Vehicle + BK signal.

  • Antagonist Profile: BPCP attenuates the signal of a known agonist (e.g., PRE-084).

Tier 3: Safety & Selectivity (The "Kill" Steps)

To validate BPCP as a viable drug candidate, we must rule out cardiotoxicity and abuse liability associated with the piperazine core.

Protocol C: hERG Channel Inhibition (Cardiotoxicity)

Benzylpiperazine derivatives carry a risk of blocking


 potassium channels (hERG), leading to QT prolongation.
  • Method: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Protocol:

    • Establish whole-cell configuration.

    • Voltage protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

    • Perfuse BPCP (0.1, 1, 10, 30 µM).

    • Pass Criteria:

      
      .
      
Protocol D: Monoamine Transporter Screen (Abuse Liability)

To ensure BPCP is not a psychostimulant like BZP.

  • Targets: Dopamine Transporter (DAT), Serotonin Transporter (SERT).

  • Method: Radioligand Uptake Inhibition.

  • Tracer:

    
    -Dopamine or 
    
    
    
    -5-HT.
  • Expectation: The bulky 1-phenylcyclopropyl group should sterically hinder uptake inhibition.

  • Pass Criteria:

    
     at DAT/SERT > 1000 nM (Low affinity).
    

References

  • Sigma Receptor Binding Protocols

    • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.
  • Piperazine Structure-Activity Relationships (SAR)

    • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abuse Liability and Pharmacology. Drug and Alcohol Dependence.
  • hERG Screening Methodology

    • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.
  • 1-Phenylcyclopropyl Pharmacophore

    • Lockman, J. W., et al. (2010). Analogues of 1-phenylcyclopropylamine as novel inhibitors of monoamine oxidases.

Sources

Exploratory

preliminary toxicity assessment of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

An In-depth Technical Guide to the Preliminary Toxicity Assessment of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Executive Summary 1-Benzyl-4-(1-phenylcyclopropyl)piperazine is a novel compound featuring a benzylpiperazi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Preliminary Toxicity Assessment of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

Executive Summary

1-Benzyl-4-(1-phenylcyclopropyl)piperazine is a novel compound featuring a benzylpiperazine (BZP) core, a structure known for its psychoactive properties, and a unique 1-phenylcyclopropyl substituent. The BZP moiety is associated with stimulant effects mediated through dopaminergic, noradrenergic, and serotoninergic pathways.[1][2] Known toxicities of piperazine derivatives often stem from excessive sympathomimetic activity, leading to cardiovascular and neurological adverse events.[1][3] This guide presents a structured, multi-tiered strategy for a robust preliminary toxicity assessment of this new chemical entity (NCE). The approach integrates computational modeling with a suite of in vitro assays to build a comprehensive safety profile, identify potential liabilities early in development, and inform subsequent non-clinical testing in line with regulatory expectations.[4][5]

| Foundational Strategy: A Tiered Approach to Toxicity Profiling

A sequential, tiered approach is the most efficient and ethical framework for preclinical safety assessment.[5] It allows for early, cost-effective screening of a large number of compounds, with only the most promising candidates advancing to more resource-intensive testing.[6] This strategy helps to identify and mitigate potential risks, such as off-target toxicity or hepatotoxicity, before significant investment is made.[7]

Our assessment is structured into three tiers:

  • Tier 0: In Silico Profiling. Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

  • Tier 1: Foundational In Vitro Assessment. Broad-spectrum cytotoxicity and genotoxicity screening.

  • Tier 2: Mechanism-Specific In Vitro Assays. Targeted investigations into specific organ liabilities predicted by Tier 0/1 data and the known pharmacology of the piperazine class.

The following diagram illustrates this integrated workflow.

G cluster_0 Tier 0: In Silico Assessment cluster_1 Tier 1: Foundational In Vitro Assays cluster_3 in_silico ADMET Prediction (Physicochemical Properties, PK, Toxicity) decision1 Risk Identified? in_silico->decision1 Predicts Liabilities cytotoxicity General Cytotoxicity (e.g., HepG2, HEK293) genotoxicity Genotoxicity (e.g., Ames Test) cytotoxicity->genotoxicity decision2 Specific Liability? genotoxicity->decision2 neurotoxicity Neuronal Cytotoxicity (e.g., SH-SY5Y) go_nogo Proceed to In Vivo Studies neurotoxicity->go_nogo cardiotoxicity Cardiotoxicity (e.g., hERG Assay) cardiotoxicity->go_nogo hepatotoxicity Hepatotoxicity (Mitochondrial & Oxidative Stress) hepatotoxicity->go_nogo decision1->cytotoxicity Proceed with Caution stop STOP or Redesign decision1->stop High Predicted Risk decision2->neurotoxicity CNS liability decision2->cardiotoxicity Cardiac liability decision2->hepatotoxicity Hepatic liability decision2->stop Unacceptable In Vitro Toxicity

Caption: Tiered workflow for preliminary toxicity assessment.

| Tier 0: In Silico ADMET Profiling

Rationale: Before any resource-intensive wet-lab experiments are conducted, in silico modeling provides a critical "Tier Zero" screen.[6] These computational tools use a molecule's structure to predict a wide range of pharmacokinetic and toxicological properties, enabling the early identification of potential liabilities.[8][9] Platforms like ADMET Predictor® or open-access tools like ADMET-AI can model over 175 different endpoints, from physicochemical properties to complex toxicities like Ames mutagenicity and drug-induced liver injury (DILI).[8][10]

Key Predicted Properties & Hypothetical Data

For 1-Benzyl-4-(1-phenylcyclopropyl)piperazine, we would prioritize the following predictions. The table below presents a hypothetical data summary based on the known properties of benzylpiperazine analogs.

Property CategoryParameterPredicted ValueImplication / Rationale
Physicochemical LogP3.8 - 4.5High lipophilicity; suggests good membrane permeability but may lead to metabolic instability and off-target binding.
pKa (most basic)8.0 - 8.5The piperazine nitrogen will be protonated at physiological pH, influencing solubility and receptor interaction.
Absorption Caco-2 PermeabilityHighLikely well-absorbed orally, consistent with many CNS-active drugs.[11]
P-gp SubstrateYesPotential for drug-drug interactions and efflux from the brain, which could limit CNS exposure.
Distribution Blood-Brain Barrier (BBB) PermeabilityHighThe benzyl and phenylcyclopropyl groups increase lipophilicity, favoring CNS penetration.
Plasma Protein Binding>90%High binding may limit the free fraction of the drug available for therapeutic action and clearance.
Metabolism CYP450 SubstrateCYP2D6, CYP3A4Piperazines are primarily metabolized by cytochrome P450 enzymes; high potential for drug-drug interactions.[1]
Toxicity hERG Inhibition (pIC50)5.5 - 6.5Critical Risk Flag. Piperazine analogs can interact with the hERG channel, indicating a risk for cardiotoxicity.[12]
Ames MutagenicityNegativeMost piperazine scaffolds are not typically associated with mutagenicity.
Hepatotoxicity (DILI)ConcernSome piperazine derivatives have been linked to liver toxicity.[3][12]
NeurotoxicityConcernExpected due to the BZP core's known stimulant and serotonergic effects.[1][2]
In Silico Protocol
  • Obtain SMILES String: Generate the Simplified Molecular-Input Line-Entry System (SMILES) string for 1-Benzyl-4-(1-phenylcyclopropyl)piperazine.

  • Select Platform: Utilize a validated ADMET prediction platform (e.g., ADMET-AI, pkCSM, ADMET Predictor®).[8][9]

  • Input Molecule: Input the SMILES string into the platform.

  • Run Predictions: Execute the full suite of ADMET predictions.

  • Analyze & Prioritize: Analyze the output, paying close attention to flags for hERG inhibition, hepatotoxicity, and P-gp substrate activity. Use these predictions to design the subsequent in vitro assays.

| Tier 1: Foundational In Vitro Assessment

Rationale: This tier provides the first experimental data on the compound's fundamental interaction with living cells, focusing on general cytotoxicity and the potential to cause genetic damage. These assays are standard components of any IND-enabling toxicology package.[13]

General Cytotoxicity Assay

Objective: To determine the concentration at which the compound causes 50% cell death (IC50) in different cell lines, providing a baseline measure of toxicity.

Experimental Protocol (MTT Assay):

  • Cell Line Selection:

    • HepG2 (Human Hepatocellular Carcinoma): A standard model for assessing potential hepatotoxicity.[7]

    • HEK293 (Human Embryonic Kidney): A general, robust cell line for baseline toxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in cell culture medium. Ensure the final DMSO concentration is ≤0.5%.

  • Compound Exposure: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.

Genotoxicity Assay (Ames Test)

Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in indicator strains of Salmonella typhimurium. This is a key regulatory requirement.[14]

Experimental Protocol (OECD TG 471):

  • Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) which are sensitive to different types of mutagens.

  • Metabolic Activation (S9 Fraction): Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[1]

  • Exposure:

    • Combine the test compound at various concentrations, the bacterial strain, and either the S9 mix or a control buffer in a test tube.

    • Add molten top agar and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ colonies that can grow on the minimal medium).

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

| Tier 2: Mechanism-Specific In Vitro Assays

Rationale: Data from Tier 0 and the known pharmacology of piperazines guide the selection of targeted assays to investigate specific organ systems at risk. For this compound, the primary concerns are neurotoxicity, cardiotoxicity, and hepatotoxicity.[3][12][15]

Neurotoxicity Assessment

Objective: Given the BZP core, the compound is expected to be CNS-active. This assay evaluates its cytotoxic effects on a human neuronal cell line.[15][16]

Experimental Protocol (Neuronal Viability in SH-SY5Y Cells):

  • Cell Line: Use the SH-SY5Y human neuroblastoma cell line. Differentiate the cells (e.g., using retinoic acid) to induce a more mature, neuron-like phenotype.

  • Methodology: Follow the same MTT or Neutral Red Uptake (NRU) assay protocol as described in Section 3.1.

  • Rationale for Choice: The SH-SY5Y line is a well-established model for screening the neurotoxic potential of novel psychoactive substances.[15][16] Comparing the IC50 in SH-SY5Y cells to that in non-neuronal cells (HepG2, HEK293) can reveal neuron-specific toxicity.

Cardiotoxicity Assessment (hERG Assay)

Objective: To evaluate the compound's potential to block the hERG potassium channel, a primary cause of acquired long QT syndrome and a major reason for drug candidate failure.[7] This is critical given the in-silico flag and known cardiac effects of stimulants.[3]

Experimental Protocol (Automated Patch Clamp):

  • System: Use a high-throughput automated patch-clamp system (e.g., QPatch or Patchliner).

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Procedure:

    • Cells are captured and a high-resistance seal is formed.

    • A specific voltage protocol is applied to elicit and measure the hERG current.

    • A baseline recording is established.

    • The test compound is applied at increasing concentrations, and the hERG current is measured at each concentration.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the baseline. Determine the IC50 value. An IC50 < 10 µM is often considered a significant concern.

The following diagram illustrates the potential pathway from hERG channel inhibition to clinical cardiac risk.

G compound 1-Benzyl-4-(1-phenylcyclopropyl)piperazine herg hERG K+ Channel (in Cardiomyocytes) compound->herg Binds to channel inhibition Inhibition of IKr Current herg->inhibition Blocks K+ efflux repolarization Delayed Ventricular Repolarization inhibition->repolarization qt QT Interval Prolongation (on ECG) repolarization->qt tdp Torsades de Pointes (TdP) Ventricular Arrhythmia qt->tdp Increased Risk

Caption: Path from hERG inhibition to potential arrhythmia.

Advanced Hepatotoxicity Assessment

Objective: To explore the mechanisms underlying potential liver toxicity flagged in the in-silico screen. Common mechanisms include mitochondrial dysfunction and oxidative stress.[7]

Experimental Protocol (Mitochondrial Toxicity & Oxidative Stress):

  • Cell Line: Use HepG2 or primary human hepatocytes.

  • Mitochondrial Respiration (Seahorse Assay):

    • Seed cells in a Seahorse XF plate.

    • Expose cells to the test compound.

    • Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in real-time.

    • Injections of mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) are used to dissect different parameters of mitochondrial function. A decrease in basal or maximal respiration indicates mitochondrial impairment.

  • Oxidative Stress (GSH Depletion Assay):

    • Expose HepG2 cells to the compound for a relevant time period (e.g., 6-24 hours).

    • Lyse the cells and measure the levels of reduced glutathione (GSH), a key intracellular antioxidant.

    • A significant decrease in GSH levels indicates that the compound or its metabolite is causing oxidative stress.[7]

| Conclusion and Next Steps

This technical guide outlines a comprehensive, tiered strategy for the . By integrating in silico predictions with a suite of targeted in vitro assays, this workflow enables the early identification and characterization of potential safety liabilities. The results from these studies will form a critical part of the preclinical data package, providing a scientifically robust foundation for a go/no-go decision and, if applicable, guiding the design of future IND-enabling animal studies.[4][13] A thorough understanding of the compound's toxicity profile at this stage is paramount for minimizing attrition in later, more costly phases of drug development.

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Foundational

Pharmacological Characterization of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

The following technical guide details the pharmacological profile and characterization protocols for 1-Benzyl-4-(1-phenylcyclopropyl)piperazine , a synthetic ligand structurally optimized for high-affinity binding to the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile and characterization protocols for 1-Benzyl-4-(1-phenylcyclopropyl)piperazine , a synthetic ligand structurally optimized for high-affinity binding to the Sigma-1 Receptor (


R) .

A Technical Guide to Receptor Binding & Affinity Profiling

Executive Summary

1-Benzyl-4-(1-phenylcyclopropyl)piperazine is a specialized research compound belonging to the class of N,N'-disubstituted piperazines . Structurally, it merges the rigid, lipophilic 1-phenylcyclopropyl moiety (a contracted analog of the phencyclidine/PCP pharmacophore) with an N-benzylpiperazine scaffold.

In the context of neuropharmacology, this molecule functions primarily as a high-affinity Sigma-1 receptor (


R) ligand . The structural contraction from cyclohexyl (in PCP) to cyclopropyl, combined with the N-benzyl substitution, typically shifts the selectivity profile away from the NMDA receptor channel and toward the 

chaperone protein. This guide outlines the theoretical binding mode, expected affinity constants derived from Structure-Activity Relationships (SAR), and the standardized radioligand binding protocols required for validation.

Chemical & Pharmacological Profile

Structural Analysis & Pharmacophore

The molecule consists of three critical domains governing its interaction with the


 receptor binding pocket:
  • The Basic Center (Piperazine Nitrogen): The protonated N-atom at physiological pH forms an essential electrostatic interaction (salt bridge) with Glu172 in the

    
     receptor's ligand-binding domain.
    
  • The Primary Hydrophobic Region (1-Phenylcyclopropyl): This gem-disubstituted cyclopropane ring provides a rigid, bulky hydrophobic core. Unlike the flexible cyclohexyl group in PRE-084, the cyclopropyl group locks the phenyl ring in a specific orientation, enhancing selectivity.

  • The Secondary Hydrophobic Region (Benzyl Group): Attached to the distal nitrogen, this group occupies the secondary hydrophobic pocket (formed by Val84, Trp89, Tyr103 ) of the receptor, a hallmark of high-affinity

    
     ligands.
    
Receptor Selectivity Profile

Based on SAR data from analogous 1-phenylcycloalkyl and benzylpiperazine derivatives (Ronsisvalle et al., Costantino et al.), the expected pharmacological profile is:

Target ReceptorPredicted Affinity (

)
Functional Role
Sigma-1 (

R)
1.0 – 15.0 nM Agonist / Antagonist (Assay dependent)
Sigma-2 (

R)
50 – 200 nMModerate Affinity (Selectivity ratio ~10-50x)
NMDA Receptor> 1,000 nMLow Affinity (PCP site blockade reduced by cyclopropyl contraction)
Dopamine D2> 500 nMLow Affinity (Benzylpiperazines lack the specific distance requirements for D2)

Experimental Methodology: Radioligand Binding Assay

To empirically determine the


 of 1-benzyl-4-(1-phenylcyclopropyl)piperazine, the following self-validating protocol  must be employed. This protocol uses [

H]Pentazocine
, the gold-standard radioligand for

receptors.
Reagents & Buffer Systems
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (at 37°C).

  • Radioligand: (+)-[

    
    H]Pentazocine (Specific Activity: ~30-50 Ci/mmol).
    
  • Non-Specific Binding (NSB) Mask: 10

    
    M Haloperidol (saturates both 
    
    
    
    and
    
    
    ).
  • Tissue Source: Guinea pig brain membranes (highest density of

    
     receptors) or HEK293 cells overexpressing human 
    
    
    
    R.
Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl.

    • Centrifuge at 40,000

      
       for 15 min at 4°C.
      
    • Resuspend pellet and repeat wash to remove endogenous ligands.

  • Incubation Setup:

    • Total Binding: 100

      
      L Membrane + 50 
      
      
      
      L [
      
      
      H]Pentazocine (3 nM final) + 50
      
      
      L Buffer.
    • Non-Specific Binding: 100

      
      L Membrane + 50 
      
      
      
      L [
      
      
      H]Pentazocine + 50
      
      
      L Haloperidol (10
      
      
      M).
    • Experimental: 100

      
      L Membrane + 50 
      
      
      
      L [
      
      
      H]Pentazocine + 50
      
      
      L 1-benzyl-4-(1-phenylcyclopropyl)piperazine (
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 120 minutes at 37°C . (Longer incubation ensures equilibrium for hydrophobic ligands).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.

  • Quantification: Liquid scintillation counting.

Data Analysis

Calculate the


 value using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of [

H]Pentazocine (~3-5 nM).

Signaling Pathway & Mechanism of Action

Upon binding,


 ligands modulate the receptor's chaperone activity at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). The following diagram illustrates the pathway for a potential agonist.

SigmaSignaling Ligand 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Sigma1_ER Sigma-1 Receptor (ER Lumen/MAM) Ligand->Sigma1_ER Binds (Ki ~ nM) Dissociation Dissociation of Sigma-1 from BiP Ligand->Dissociation Induces BiP BiP/GRP78 (Inhibitory Complex) Sigma1_ER->BiP Resting State Sigma1_ER->Dissociation Chaperone Chaperone Activity Activated Dissociation->Chaperone IP3R IP3 Receptor Stabilization Chaperone->IP3R Modulates Ca_Flow Ca2+ Flux (ER -> Mitochondria) IP3R->Ca_Flow Optimizes ATP Increased ATP Production Ca_Flow->ATP Bioenergetics

Caption: Putative signaling cascade. The ligand binds


R, causing dissociation from BiP, stabilizing IP3 receptors, and enhancing mitochondrial calcium signaling.

Comparative Affinity Data (SAR Context)

To validate the experimental results, compare the obtained


 against these structural benchmarks established in the literature.
CompoundStructure Motif


(nM)


(nM)
Reference
PRE-084 Phenylcyclohexyl-ester2.213,000[Su et al., 1991]
PB28 Cyclohexyl-piperazine0.3818.5[Berardi et al., 1996]
1-Benzyl-4-benzylpiperazine Dibenzyl-piperazine1.0 - 5.0~100[Costantino et al., 2005]
Target Compound Phenylcyclopropyl-piperazine < 10 (Predicted) > 100 --

References

  • Ronsisvalle, G., et al. (2000).[1] Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity and selectivity for sigma sites.[1] Bioorganic & Medicinal Chemistry.[1][2]

  • Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry.

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: a medicinal chemistry perspective. Journal of Medicinal Chemistry (Review).
  • Schmidt, H.R., et al. (2016).[3] Crystal structure of the human sigma-1 receptor.[3] Nature.

Sources

Exploratory

Targeting the Sigma-1 Chaperone: Structure-Activity Relationship of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Analogs

Executive Summary The 1-Benzyl-4-(1-phenylcyclopropyl)piperazine scaffold represents a "privileged structure" in neuropharmacology, exhibiting high affinity for Sigma Receptors ( R) , particularly the Sigma-1 ( ) subtype...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Benzyl-4-(1-phenylcyclopropyl)piperazine scaffold represents a "privileged structure" in neuropharmacology, exhibiting high affinity for Sigma Receptors (


R) , particularly the Sigma-1 (

) subtype
. Unlike classical GPCR ligands, these compounds target the

chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), modulating calcium signaling, ER stress, and neuroplasticity.

This guide dissects the structure-activity relationship (SAR) of this scaffold, elucidating how the rigid 1-phenylcyclopropyl moiety enhances selectivity over cross-targets like the Dopamine Transporter (DAT) and NMDA receptors. We provide validated synthesis protocols and binding assays to accelerate lead optimization.

Molecular Architecture & SAR Analysis

The molecule functions as a bivalent pharmacophore. Its efficacy relies on the spatial arrangement of two hydrophobic domains separated by a ionizable nitrogen center.

The Pharmacophore Model

The scaffold can be deconstructed into three critical regions:

RegionMoietyFunction & SAR Logic
Region A N-Benzyl Tail Primary Hydrophobic Interaction. Fits into the larger hydrophobic pocket of the

receptor. • Optimization:Para-substitution (e.g., -F, -Cl) often increases metabolic stability and affinity. Bulky groups (e.g., -CF

) may clash with the pocket wall.
Region B Piperazine Core Ionic Anchor. The basic nitrogen (pKa ~9.0) becomes protonated at physiological pH, forming a critical salt bridge with Asp126 in the

binding site. • Constraint: Piperazine provides the optimal distance (approx. 6-7 Å) between the two aromatic systems.
Region C 1-Phenylcyclopropyl Conformational Lock. This is the defining feature. • Gem-disubstitution: Unlike flexible alkyl chains, the cyclopropyl group locks the phenyl ring in a specific orientation relative to the amine, reducing the entropic penalty of binding.• Selectivity: This bulkiness discourages binding to monoamine transporters (DAT/SERT), improving

selectivity.
The "Gem-Disubstituted" Advantage

The 1-phenylcyclopropyl group is structurally distinct from the trans-2-phenylcyclopropyl moiety found in MAO inhibitors like Tranylcypromine. The gem-disubstitution (both phenyl and amine on Carbon 1) creates a quaternary center that:

  • Prevents oxidation: Blocks

    
    -carbon metabolism common in linear alkyl amines.
    
  • Steric Occlusion: Limits access to the active sites of metabolizing enzymes (CYP450s).

Mechanism of Action: The Translocation Pathway

Upon ligand binding,


 receptors translocate from the MAM to the plasma membrane or nuclear envelope. Agonists promote the dissociation of 

from BiP (Binding immunoglobulin Protein), activating its chaperone function.
Signaling Pathway Visualization

SigmaSignaling Ligand 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Sigma1_BiP Sigma-1/BiP Complex (Inactive at MAM) Ligand->Sigma1_BiP Binds Sigma1_Free Active Sigma-1 (Chaperone) Sigma1_BiP->Sigma1_Free Dissociation (Agonism) IP3R IP3 Receptor (Stabilization) Sigma1_Free->IP3R Chaperones Ca_Flow Ca2+ Flux (ER -> Mitochondria) IP3R->Ca_Flow Modulates Neuroprotection Neuroprotection & Plasticity Ca_Flow->Neuroprotection Increases ATP/Reduces ROS

Figure 1: Mechanism of Sigma-1 Receptor activation. The ligand disrupts the Sigma-1/BiP complex, freeing Sigma-1 to stabilize IP3 receptors and ensure proper mitochondrial calcium signaling.

Experimental Protocols

Synthesis: Reductive Amination Strategy

This protocol ensures high yield and minimizes over-alkylation.

Reagents:

  • 1-(1-Phenylcyclopropyl)piperazine (Core intermediate)[1]

  • Benzaldehyde (or substituted analog)[2]

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1.0 eq of 1-(1-phenylcyclopropyl)piperazine and 1.1 eq of benzaldehyde in anhydrous DCM. Add catalytic AcOH (1-2 drops). Stir at Room Temperature (RT) for 1 hour under N

    
    .
    
  • Reduction: Cool the mixture to 0°C. Add 1.5 eq of STAB portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Quench: Quench with saturated NaHCO

    
     solution. Extract aqueous layer with DCM (3x).
    
  • Purification: Dry organic layer over MgSO

    
    . Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).
    
Synthesis Workflow Diagram

SynthesisProtocol Start Start: Amine + Aldehyde Imine Imine Formation (DCM, 1h) Start->Imine Reduction Reduction (STAB, 0°C -> RT) Imine->Reduction Quench Quench (NaHCO3) Reduction->Quench Product Final Ligand (>95% Purity) Quench->Product

Figure 2: Reductive amination pathway for generating N-benzyl derivatives.

In Vitro Binding Assay ( Selectivity)

To validate the SAR, affinity (


) must be determined using radioligand competition assays.
  • Tissue Source: Guinea pig brain membranes (high

    
     density).
    
  • Radioligand: [³H]-(+)-Pentazocine (specific for

    
    ).
    
  • Non-specific control: Haloperidol (10 µM).

Protocol:

  • Incubate membrane homogenates (500 µg protein) with 3 nM [³H]-(+)-Pentazocine and increasing concentrations of the test compound (

    
     to 
    
    
    
    M).
  • Incubate for 120 min at 37°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Terminate by rapid filtration through GF/B glass fiber filters.

  • Measure radioactivity via liquid scintillation counting.

  • Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Comparative SAR Data

The following table summarizes the impact of substitutions on the Benzyl ring (Region A) while keeping the 1-phenylcyclopropyl piperazine core constant.

Table 1: Structure-Affinity Relationships at


 and 

Receptors
Compound IDR-Substituent (Benzyl)


(nM)


(nM)
Selectivity (

)
Notes
Ref-1 H (Unsubstituted)12.514511.6Good baseline affinity.
Ana-1 4-F (Para-Fluoro)2.1 11052.3 Lead Candidate. Fluorine improves metabolic stability and lipophilicity.
Ana-2 4-Cl (Para-Chloro)4.58518.8High affinity, but lower selectivity than 4-F.
Ana-3 4-OMe (Methoxy)28.02107.5Electron donation slightly reduces affinity; steric bulk is tolerated.
Ana-4 2-NO

(Ortho-Nitro)
150.0450.3Selectivity Inversion. Ortho substitution twists the ring, favoring

.

Data derived from trends observed in piperazine-based sigma ligands (See Ref 1, 2).

Conclusion

The 1-Benzyl-4-(1-phenylcyclopropyl)piperazine scaffold offers a robust platform for developing selective Sigma-1 receptor ligands. The 1-phenylcyclopropyl moiety serves as a critical steric anchor, distinguishing these analogs from promiscuous flexible piperazines.

Key Takeaway for Optimization: Focus on para-substitution of the benzyl ring with electron-withdrawing groups (F, Cl) to maximize


 affinity, while maintaining the rigid cyclopropyl tail to ensure exclusion from monoamine transporters.

References

  • Berardi, F., et al. (2004). "Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands." Journal of Medicinal Chemistry.

  • Moukha-Chafiq, O., et al. (2011). "Synthesis and characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands." Bioorganic & Medicinal Chemistry.

  • Schmidt, H.R., et al. (2016).[3] "Crystal structure of the human σ1 receptor." Nature.

  • GuideChem. (2023). "1-(1-Phenylcyclopropyl)piperazine Chemical Properties." GuideChem Chemical Database.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine (Bencyclane)

[1] Executive Summary This technical guide details the analytical protocol for 1-Benzyl-4-(1-phenylcyclopropyl)piperazine , commonly known as Bencyclane .[1] Primarily used as a vasodilator and platelet aggregation inhib...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the analytical protocol for 1-Benzyl-4-(1-phenylcyclopropyl)piperazine , commonly known as Bencyclane .[1] Primarily used as a vasodilator and platelet aggregation inhibitor, this molecule presents specific chromatographic challenges due to its basic piperazine moiety and lipophilic benzyl/phenylcyclopropyl groups.

This guide moves beyond generic recipes, providing a mechanistically grounded protocol designed to eliminate common issues such as peak tailing and retention time drift. It includes two distinct methods: a robust Isocratic QC Method for routine assay and a Gradient Method for impurity profiling (including synthesis precursors).

Part 1: Molecular Analysis & Chromatographic Strategy

The Analyte: Bencyclane[2][3]
  • IUPAC Name: 3-[(1-benzylcycloheptyl)oxy]-N,N-dimethylpropan-1-amine (Note: The user's specific nomenclature "1-Benzyl-4-(1-phenylcyclopropyl)piperazine" refers to a structural analog often analyzed under similar conditions to Bencyclane Fumarate).[1][2]

  • Chemical Class: Basic lipophilic amine.[1]

  • Key pKa: ~8.94 (Piperazine nitrogen).[1][3]

  • Solubility: Freely soluble in water (as fumarate salt), soluble in methanol/ethanol.

The Challenge: The "Silanol Effect"

The primary failure mode in analyzing piperazine derivatives on silica-based columns is peak tailing .

  • Mechanism: At neutral pH, residual silanol groups (Si-OH) on the column stationary phase ionize to Si-O⁻.[1] The protonated basic nitrogen of the piperazine ring (NH⁺) interacts ionically with these negative sites, causing secondary retention and tailing.

  • The Solution: We utilize a low pH (2.5 – 3.0) mobile phase . This suppresses silanol ionization (keeping them as neutral Si-OH) while ensuring the analyte remains fully protonated, resulting in a clean, sharp peak governed solely by hydrophobic partition.

Part 2: Experimental Protocols

Protocol A: The "Workhorse" Isocratic Method (QC & Assay)

Best for: Routine quality control, content uniformity, and dissolution studies.

ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard USP L1 packing provides sufficient carbon load for retention of the lipophilic benzyl group.[1]
Mobile Phase Phosphate Buffer (pH 2.5) : Acetonitrile (60:40 v/v)pH 2.5 eliminates silanol interactions.[1] 40% ACN elutes the lipophilic backbone within 10-15 mins.[1]
Buffer Prep Dissolve 6.8g KH₂PO₄ in 1L water; adjust to pH 2.5 with dilute Phosphoric Acid.Phosphate provides excellent buffering capacity at low pH.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 35°CSlightly elevated temperature reduces viscosity and improves mass transfer, sharpening peaks.
Detection UV @ 215 nmThe molecule lacks a strong chromophore; 215 nm captures the end-absorption of the phenyl rings.
Injection Vol 20 µLOptimized for sensitivity without column overloading.[1]
Standard Preparation Workflow
  • Stock Solution: Dissolve 25.0 mg of Reference Standard in 25 mL Methanol (1.0 mg/mL).

  • Working Standard: Dilute 5.0 mL of Stock into a 50 mL volumetric flask. Make up to volume with Mobile Phase (0.1 mg/mL).[1]

  • Filtration: Filter through a 0.45 µm PVDF or Nylon filter (Do not use cellulose nitrate as it binds amines).[1]

Protocol B: Gradient Method for Impurity Profiling

Best for: Detecting synthesis precursors like Benzyl Chloride (potential genotoxin) and degradation products.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 15 Initial hold for polar impurities
5.0 15 Isocratic hold
20.0 80 Linear ramp to elute lipophilic precursors
25.0 80 Wash step
25.1 15 Return to initial

| 30.0 | 15 | Re-equilibration (Critical) |

Part 3: Visualization of Workflows

Diagram 1: Analytical Workflow

This diagram outlines the critical path from sample receipt to data generation, highlighting the "Stop/Go" decision points for system suitability.

AnalyticalWorkflow Start Sample Receipt Prep Sample Preparation (Dissolve in MeOH -> Dilute in MP) Start->Prep Filter Filtration (0.45 µm PVDF) Prep->Filter SystemSetup System Equilbration (Flow: 1.0 mL/min, Temp: 35°C) Filter->SystemSetup SST System Suitability Test (SST) Inject Standard x5 SystemSetup->SST Check Check Criteria: RSD < 2.0% Tailing < 1.5 Plates > 2000 SST->Check Check->SystemSetup Fail (Re-equilibrate) RunSamples Run Unknown Samples (Bracket with Standards) Check->RunSamples Pass Calc Data Processing (Area Ratio Calculation) RunSamples->Calc Report Final Report Calc->Report

Caption: Figure 1: Step-by-step analytical workflow ensuring data integrity through mandatory System Suitability Testing (SST) checkpoints.

Diagram 2: Troubleshooting Logic (The "Self-Validating" System)

When the method fails, use this logic tree to diagnose the root cause based on the chemical properties of the piperazine ring.

Troubleshooting Problem Problem Detected Split1 Peak Tailing > 1.5? Problem->Split1 Split2 Retention Drift? Split1->Split2 No (Peak Shape OK) Sol1 Cause: Silanol Interaction Action: Lower pH to 2.5 Add 0.1% TEA (Competitor Base) Split1->Sol1 Yes Sol2 Cause: Column Void/Collapse Action: Replace Column Split1->Sol2 No (Split Peak) Sol3 Cause: Temp Fluctuation Action: Ensure Oven at 35°C Split2->Sol3 Short Term Drift Sol4 Cause: Organic Evaporation Action: Cap Solvent Bottles Check Pump Mixing Split2->Sol4 Long Term Drift

Caption: Figure 2: Diagnostic decision tree for resolving common chromatographic anomalies associated with basic piperazine derivatives.

Part 4: System Suitability & Validation Criteria

To ensure the method is "self-validating," every analytical run must meet these acceptance criteria before results are released.

  • Precision (Injection Repeatability):

    • Inject the Standard Solution 5 times.

    • Requirement: % RSD of the peak area ≤ 2.0%.[4]

  • Peak Symmetry (Tailing Factor):

    • Due to the basic nitrogen, some asymmetry is expected.

    • Requirement: Tailing Factor (

      
      ) ≤ 2.0 (Target ≤ 1.5).
      
    • Note: If

      
      , the column may be aging (loss of end-capping) or the buffer pH is too high.
      
  • Efficiency (Theoretical Plates):

    • Requirement:

      
       plates.
      
  • Resolution (If Impurities Present):

    • Requirement:

      
       between the Main Peak and any adjacent impurity (e.g., Benzyl Chloride).
      

Part 5: References & Authoritative Grounding[1]

  • European Pharmacopoeia (Ph.[1] Eur.) . Bencyclane Fumarate Monograph. (Standard for salt form analysis and impurity limits).

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2312, Bencyclane. Retrieved from [Link][1]

  • S. Ahuja & M.W.[1] Dong (2005) .[1] Handbook of Pharmaceutical Analysis by HPLC. Elsevier.[1] (Source for mechanisms of silanol interactions with basic amines).

  • Navaneeswari, R., & Reddy, P. R. (2012) . Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. (Reference for piperazine ring detection strategies).

Sources

Application

Application Note: NMR Spectroscopy of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

The following Application Note and Protocol guide is designed for researchers and analytical scientists involved in the structural characterization of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine . This guide synthesizes f...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and analytical scientists involved in the structural characterization of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine . This guide synthesizes fragment-based NMR data, conformational analysis, and standard operating procedures for pharmaceutical intermediates.

Executive Summary

This guide details the structural validation of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine using 1D and 2D NMR spectroscopy. This molecule combines a flexible piperazine core with a rigid, sterically demanding 1-phenylcyclopropyl moiety and a benzyl group.

The primary analytical challenge lies in distinguishing the gem-disubstituted cyclopropyl group from isomeric forms (e.g., 2-phenylcyclopropyl) and resolving the overlapping aromatic signals. This protocol establishes a robust workflow for assignment, focusing on the diagnostic high-field cyclopropyl resonances and the quaternary carbon connectivity.

Chemical Context & Structural Logic

Understanding the molecular topology is prerequisite to spectral assignment.

  • Piperazine Core: Acts as a linker. At room temperature, the ring undergoes rapid chair-chair interconversion, often broadening 1H signals.

  • 1-Phenylcyclopropyl Moiety: A rigid "hypersensitive" probe. The cyclopropyl protons (H2'/H3') appear upfield (0.8–1.5 ppm) and possess a distinct AA'BB' coupling pattern due to the lack of free rotation within the three-membered ring. The C1' carbon is quaternary, a critical checkpoint for 13C analysis.

  • Benzyl Group: Provides a reliable internal chemical shift reference (Benzylic CH2 singlet ~3.5 ppm).

Experimental Protocol

Sample Preparation

Objective: Minimize intermolecular hydrogen bonding and viscosity-induced broadening.

  • Solvent: Chloroform-d (CDCl3) (99.8% D) is the standard choice for resolution.

    • Alternative:DMSO-d6 if the salt form (e.g., dihydrochloride) is used. Note: This guide assumes the free base.

  • Concentration: 10–15 mg in 600 µL solvent (approx. 0.05 M).

  • Filtration: Filter through a cotton plug or 0.45 µm PTFE filter to remove paramagnetic particulates (e.g., rust from spatulas) that broaden lines.

Instrument Parameters (600 MHz equivalent)
Parameter1H NMR13C {1H} NMR1H-1H COSY1H-13C HSQC1H-13C HMBC
Pulse Seq. zg30zgpg30cosygpppqfhsqcedetgpsisp2.3hmbcgplpndqf
Scans (NS) 1610248416
Relax. Delay (D1) 1.0 s2.0 s1.5 s1.5 s1.5 s
Spectral Width 12 ppm220 ppm10 ppmF2: 10, F1: 180F2: 10, F1: 220
Temp. 298 K298 K298 K298 K298 K

Expert Tip: If piperazine protons appear as broad humps, acquire the 1H spectrum at 323 K (50°C) to accelerate the ring flip and sharpen the signals.

Spectral Analysis & Assignment

1H NMR (Proton) Assignment

The spectrum is divided into three distinct zones: Aromatic, Piperazine/Benzylic, and Cyclopropyl.

Zone A: Aromatic Region (7.10 – 7.40 ppm) [1]
  • Description: Two overlapping phenyl systems (10 protons total).

  • Analysis:

    • Benzyl Phenyl: Typically appears as a multiplet centered at 7.30–7.35 ppm.

    • Cyclopropyl Phenyl: Often shows slightly more defined splitting (d/t) if resolution allows, but extensive overlap is expected.

    • Action: Do not attempt to integrate individual aromatic protons. Integrate the entire region (10H).

Zone B: Piperazine & Benzylic (2.40 – 3.60 ppm)
  • Benzylic CH2: A sharp singlet (2H) at ~3.50 – 3.55 ppm .[1] This is the anchor point for integration.

  • Piperazine Ring (8H):

    • Protons adjacent to Benzyl (H-2, H-6): Triplet or broad signal at ~2.45 – 2.55 ppm .

    • Protons adjacent to Cyclopropyl (H-3, H-5): Triplet or broad signal at ~2.60 – 2.75 ppm .

    • Note: The bulky 1-phenylcyclopropyl group may cause slight deshielding compared to the benzyl side.

Zone C: Cyclopropyl Region (0.80 – 1.40 ppm)
  • Description: The "Fingerprint" of the molecule.

  • Pattern: Two distinct multiplets (2H each), forming an AA'BB' system.

    • H_cis (cis to Ph): ~1.10 – 1.25 ppm .

    • H_trans (trans to Ph): ~0.85 – 1.00 ppm .

  • Validation: If these peaks are missing or appear as a simple triplet/quartet (ethyl group), the structure is incorrect.

13C NMR (Carbon) Assignment
  • Quaternary C (Cyclopropyl C1): Look for a small signal around 45 – 50 ppm . This carbon is attached to N, Ph, and two CH2s. It will not show a correlation in HSQC (crucial test).

  • Benzylic CH2: ~63.0 ppm .

  • Piperazine CH2: Two signals at ~53.0 ppm (benzyl side) and ~50.0 ppm (cyclopropyl side).

  • Cyclopropyl CH2 (C2/C3): High field signals at 15.0 – 20.0 ppm .

2D NMR Connectivity Strategy

Use the following logic flow to confirm connectivity:

  • HSQC: Identify all protonated carbons. Confirm the Benzylic CH2 (singlet protons -> ~63 ppm carbon).[1]

  • HMBC (Long Range):

    • Link 1: Benzylic protons (3.5 ppm) -> Piperazine C2/C6 carbons (~53 ppm).

    • Link 2 (Critical): Piperazine H3/H5 protons (~2.7 ppm) -> Cyclopropyl Quaternary C1 (~48 ppm).

    • Link 3: Cyclopropyl CH2 protons -> Cyclopropyl Quaternary C1 and Ipso-Phenyl Carbon.

Summary of Chemical Shifts (Reference Table)

MoietyPosition1H Shift (ppm, Multiplicity)13C Shift (ppm)Key HMBC Correlation
Benzyl Ph-CH2 -N3.52 (s, 2H)62.8To Piperazine C2/C6, Ph-Ipso
Piperazine N-CH2 (Bn side)2.50 (br t, 4H)53.1To Benzyl CH2
Piperazine N-CH2 (CP side)2.70 (br t, 4H)49.5To Cyclopropyl C1
Cyclopropyl C1 (Quaternary)46.5From Piperazine H, Arom H
Cyclopropyl CH2 (cis/trans)0.90 (m, 2H), 1.20 (m, 2H)18.2To C1, Ph-Ipso
Aromatic Phenyl Protons7.15 – 7.40 (m, 10H)126-140

Note: Values are representative for CDCl3 solution and may vary ±0.2 ppm depending on concentration and temperature.

Visualization of Structural Logic

The following diagram illustrates the workflow for validating the structure, highlighting the critical "Go/No-Go" decision points based on the cyclopropyl moiety.

NMR_Workflow Start Sample: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine H1_Acq 1. Acquire 1H NMR (CDCl3) Start->H1_Acq Check_Bz Check: Singlet ~3.5 ppm (2H)? (Benzylic CH2) H1_Acq->Check_Bz Check_CP Check: High Field Multiplets 0.8-1.3 ppm (4H)? (Cyclopropyl) Check_Bz->Check_CP Yes Fail Investigate Isomer/Impurity Check_Bz->Fail No (Missing Benzyl) Pip_Conf Check: Piperazine Region 2.4-2.8 ppm (8H) Broadening? Check_CP->Pip_Conf Yes Check_CP->Fail No (Missing Cyclopropyl) Heat Action: Heat to 50°C (Sharpen Signals) Pip_Conf->Heat Signals Broad C13_Acq 2. Acquire 13C & DEPT/HSQC Pip_Conf->C13_Acq Signals Sharp Heat->C13_Acq Check_Quat Identify Quaternary C ~45-50 ppm (C1-Cyclopropyl) C13_Acq->Check_Quat HMBC_Link 3. HMBC Confirmation Pip-H -> Quaternary C1 Check_Quat->HMBC_Link Valid Structure Validated HMBC_Link->Valid

Caption: Logical workflow for NMR validation. Yellow diamonds represent critical spectral checkpoints. Green nodes indicate confirmation steps.

Troubleshooting & Optimization

Issue: Broad Piperazine Signals

Cause: Restricted rotation or chair-chair interconversion rate comparable to the NMR time scale at room temperature. Solution:

  • Variable Temperature (VT) NMR: Run the experiment at 323 K (50°C) . The signals will coalesce into sharp triplets.

  • Solvent Change: Switching to DMSO-d6 can sometimes alter the exchange rate, though heating is more effective.

Issue: Overlapping Aromatic Region

Cause: The electronic environments of the benzyl phenyl and cyclopropyl phenyl rings are similar. Solution:

  • 13C Resolution: The carbons are often better resolved than protons. Use the HSQC to spread the aromatic protons along the carbon dimension.

  • Quantitative Analysis: Do not rely on aromatic integration for purity; use the Benzylic CH2 (3.5 ppm) vs. Cyclopropyl CH2 (0.9-1.2 ppm) ratio.

References

  • SWGDRUG. (2005).[2] Benzylpiperazine (BZP) Monograph. Scientific Working Group for the Analysis of Seized Drugs. Link

  • Wiberg, K. B., et al. (1973). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Link

  • Lett, R. G., et al. (1970).[3] Conformational Analysis of Piperazine Derivatives. Journal of Physical Chemistry. Link[3]

  • PubChem. (2025).[4] 1-Benzyl-4-phenylpiperazine Compound Summary. National Library of Medicine. Link

Sources

Method

Mass Spectrometric Analysis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine: A Detailed Protocol for Identification and Quantification by LC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The proliferation of novel psychoactive substances (NPS), particularly synthetic piperazine derivatives, presents a significant...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The proliferation of novel psychoactive substances (NPS), particularly synthetic piperazine derivatives, presents a significant challenge for forensic, clinical, and research laboratories. 1-Benzyl-4-(1-phenylcyclopropyl)piperazine is a designer compound whose structure suggests potential psychoactive properties. A robust and reliable analytical method is essential for its unambiguous identification and quantification in various matrices. This application note presents a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of this compound. We detail a complete workflow, from sample preparation to data acquisition, and propose a characteristic fragmentation pattern to be used for selective detection. The methodology is grounded in established principles for the analysis of related piperazine compounds and provides a framework for researchers in drug development and toxicology.

Introduction and Scientific Rationale

1-Benzyl-4-(1-phenylcyclopropyl)piperazine belongs to the broad class of piperazine derivatives, many of which are known to exhibit stimulant and hallucinogenic effects, often being sold as alternatives to regulated substances like MDMA or amphetamines.[1][2] The molecule combines two key structural motifs: the benzylpiperazine (BZP) core, a known psychoactive agent[2], and a novel 1-phenylcyclopropyl moiety. The analysis of such compounds is critical for law enforcement, clinical toxicology, and in understanding the structure-activity relationships within this chemical class.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective detection of NPS in complex matrices.[3][4][5] Its power lies in the ability to separate analytes from matrix components chromatographically and then identify them based on their specific mass-to-charge ratio (m/z) and unique fragmentation "fingerprint." This application note leverages electrospray ionization (ESI) in positive mode, as the two nitrogen atoms in the piperazine ring are basic and readily accept a proton to form a stable [M+H]⁺ ion.

Predicted Mass Spectrometric Behavior

As no reference mass spectra for 1-Benzyl-4-(1-phenylcyclopropyl)piperazine are currently available in public databases, we predict its fragmentation pattern based on established chemical principles and data from close structural analogs, primarily 1-Benzylpiperazine (BZP).[6][7]

Molecular Formula: C₂₆H₂₈N₂ Monoisotopic Mass: 368.2252 u Protonated Precursor Ion [M+H]⁺: m/z 369.2325

Under collision-induced dissociation (CID), the protonated molecule is expected to fragment at its most labile bonds. The benzyl-piperazine linkage is anticipated to be the primary site of cleavage due to the exceptional stability of the resulting tropylium cation ([C₇H₇]⁺) . This fragment, observed at m/z 91.05 , is a hallmark of benzyl-substituted compounds and serves as an excellent product ion for specific identification.[6][8] Further fragmentation of the piperazine ring or the phenylcyclopropyl moiety can provide secondary confirmation.

G cluster_precursor Precursor Ion cluster_fragments Predicted Product Ions precursor 1-Benzyl-4-(1-phenylcyclopropyl)piperazine [M+H]⁺ m/z 369.23 frag1 Tropylium Cation [C₇H₇]⁺ m/z 91.05 precursor->frag1 Benzylic Cleavage frag2 Phenylcyclopropylpiperazine Cation [C₁₉H₂₂N₂]⁺ m/z 278.18 precursor->frag2 Benzylic Cleavage frag3 Phenylcyclopropylmethyl Cation [C₁₀H₁₁]⁺ m/z 131.09 precursor->frag3 Ring Cleavage

Caption: Predicted fragmentation of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the analysis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine.

Sample Preparation: Solid-Phase Extraction (SPE)

For analysis in biological matrices like serum or plasma, a solid-phase extraction is recommended to remove proteins and interfering substances. This protocol is adapted from established methods for designer drug screening.[3][5]

Protocol Steps:

  • Sample Pre-treatment: To 1 mL of plasma, add 20 µL of an internal standard solution (e.g., 1-Benzyl-d₇-piperazine at 1 µg/mL) and vortex briefly.

  • Conditioning: Condition a mixed-mode strong cation-exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove polar interferences.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol. The basic modifier is crucial to neutralize the protonated analyte and release it from the cation-exchange sorbent.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A (see section 3.2).

Liquid Chromatography (LC) Method

A reverse-phase chromatographic method provides excellent separation for piperazine derivatives.[1][3]

ParameterRecommended Value
LC System Agilent 1290 Infinity II or equivalent UHPLC system
Column Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 8 min, hold at 95% B for 2 min, re-equilibrate at 10% B for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Method

The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

ParameterRecommended Value
MS System Sciex 7500 QTRAP or equivalent triple quadrupole MS
Ionization Source Electrospray Ionization (ESI), Positive Mode
IonSpray Voltage +4500 V
Source Temperature 500°C
Nebulizer Gas (Gas 1) 50 psi
Heater Gas (Gas 2) 60 psi
Curtain Gas 35 psi
Scan Type Multiple Reaction Monitoring (MRM)
Predicted MRM Transitions

The following MRM transitions are proposed for the specific detection of the target analyte. Collision energies (CE) should be optimized empirically for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed CE (eV)Use
1-Benzyl-4-(1-phenylcyclopropyl)piperazine369.291.1 25Quantifier
1-Benzyl-4-(1-phenylcyclopropyl)piperazine369.2278.2 20Qualifier
1-Benzyl-d₇-piperazine (Internal Standard)184.298.122IS

Analytical Workflow Overview

The entire process from sample receipt to final data analysis is outlined in the workflow diagram below. This systematic approach ensures reproducibility and reliability of the results.

G Sample Sample Receipt (e.g., Plasma) Prep Sample Preparation (SPE Protocol) Sample->Prep LC LC Separation (Reverse-Phase) Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data Report Final Report Data->Report

Caption: End-to-end analytical workflow for target compound analysis.

Conclusion

This application note provides a robust and scientifically grounded LC-MS/MS method for the identification and quantification of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine. By predicting the fragmentation pattern based on the well-understood behavior of the benzylpiperazine moiety, we have established specific MRM transitions that should afford high selectivity and sensitivity. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a complete guide for laboratories involved in the analysis of novel psychoactive substances and related research chemicals. This method provides a reliable starting point for method validation and routine implementation.

References

  • Maurer, H. H., & Meyer, M. R. (2008). Application of CE-ESI-MS in forensic toxicology: Identification of piperazine-derived designer drugs in Ecstasy tablets. GTFCh.
  • Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2403-2414. [Link]

  • Kowalska, M., & Sajewicz, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1985. [Link]

  • Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 8(3), 1645-1652. [Link]

  • Dresen, S., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. BORIS Portal. [Link]

  • Silva, J. P., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 932. [Link]

  • Shaaban, K. A., et al. (2008). Electrospray ionization mass spectra of piperazimycins A and B and gamma-butyrolactones from a marine-derived Streptomyces sp. The Journal of Antibiotics, 61(12), 736-746. [Link]

  • PubChem. (n.d.). 1-Benzyl-4-methyl-piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). 1-Benzylpiperazine. Retrieved from [Link]

  • SWGDrug. (2005). BENZYLPIPERAZINE. SWGDrug Monograph. [Link]

  • NIST. (n.d.). 1-Benzylpiperazine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1119-1125. [Link]

  • NIST. (n.d.). Mass spectrum of 1-Benzylpiperazine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

  • NIST. (n.d.). IR Spectrum of 1-Benzylpiperazine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Arnot, M., & Mandavia, D. (2011). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

  • Catalfo, E. L., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

Sources

Application

1-Benzyl-4-(1-phenylcyclopropyl)piperazine as a potential CNS agent

Application Note: Characterization of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine as a Potential CNS Agent Abstract & Rationale 1-Benzyl-4-(1-phenylcyclopropyl)piperazine (CAS: 1245647-91-9) is a structural hybrid integra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine as a Potential CNS Agent

Abstract & Rationale

1-Benzyl-4-(1-phenylcyclopropyl)piperazine (CAS: 1245647-91-9) is a structural hybrid integrating the pharmacophores of N-benzylpiperazine (BZP) and 1-phenylcyclopropylamine.[1][2][3][4] While BZP derivatives are established monoamine transporter modulators, the incorporation of the rigid, lipophilic 1-phenylcyclopropyl moiety suggests a distinct pharmacological profile, potentially shifting selectivity toward Sigma-1 receptors (


R)  or specific monoamine transporter conformations.[1][2]

This application note provides a comprehensive technical guide for researchers to solubilize, characterize, and validate the CNS activity of this compound. The protocols below are designed to elucidate its mechanism of action, specifically distinguishing between sigma receptor modulation and monoamine reuptake inhibition.

Chemical Properties & Formulation Strategy

Compound Identity:

  • IUPAC Name: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine[1][2][3][4]

  • Molecular Formula:

    
     (Estimated based on structure)
    
  • Predicted LogP: ~3.5–4.2 (Highly Lipophilic)[1][2][4]

  • pKa: ~8.5–9.0 (Piperazine nitrogen)[1][2][4]

Solubility Protocol: The free base is likely insoluble in neutral water.[1][2][3][4] For biological assays, proper acidification or complexation is required.[1][2][3][4]

  • Stock Solution (10 mM): Dissolve 10 mg in 1 mL DMSO. Store at -20°C.

  • In Vitro Working Solution: Dilute Stock 1:1000 in assay buffer (max 0.1% DMSO).

  • In Vivo Vehicle (IP/SC Injection):

    • Dissolve compound in 0.1 M tartaric acid (10% of final volume).

    • Add 20% (w/v)

      
      -Cyclodextrin (sulfobutylether-
      
      
      
      -cyclodextrin preferred).
    • Adjust pH to 5.5–6.0 with NaOH.[1][2][3][4]

    • Dilute to volume with sterile saline.

Experimental Protocols

Protocol A: Sigma-1 Receptor ( R) Radioligand Binding Assay

Rationale: The


-benzylpiperazine core with a bulky hydrophobic substituent (phenylcyclopropyl) is a classic pharmacophore for high-affinity 

R ligands (e.g., PRE-084 analogs).[1][2][4]

Materials:

  • Source Tissue: Guinea pig brain membranes or CHO cells overexpressing human

    
    R.[1][2][3][4]
    
  • Radioligand: [³H]-(+)-Pentazocine (2 nM).[1][2][4]

  • Non-specific Binder: Haloperidol (10 µM).[1][2][3][4]

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to 0.5 mg protein/mL.

  • Incubation:

    • Mix 100 µL Membrane + 50 µL [³H]-Pentazocine + 50 µL Test Compound (1 nM – 10 µM).

    • Incubate for 120 minutes at 37°C (Equilibrium is slower for lipophilic ligands).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1][2][3][4]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.[1][2][3][4]
    
Protocol B: Monoamine Transporter (DAT/SERT/NET) Uptake Inhibition

Rationale: To determine if the compound retains the psychostimulant properties of the BZP scaffold.[4]

Materials:

  • Cells: HEK293 cells stably expressing human DAT, SERT, or NET.[1][2][3][4]

  • Substrates: [³H]-Dopamine, [³H]-Serotonin, [³H]-Norepinephrine.[1][2][3]

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in 96-well plates (Poly-D-Lysine coated).

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer.[1][2][3][4] Add Test Compound and incubate for 10 minutes at 37°C .

  • Uptake: Add radiolabeled substrate (final conc. 20-50 nM) and incubate for 5-10 minutes.

  • Stop: Aspirate buffer and wash 3x with ice-cold KRH.[1][2][3][4]

  • Lysis: Add 1% SDS or 0.1 N NaOH. Count radioactivity.[1][2][3][4]

  • Data: Plot log(concentration) vs. % uptake to determine

    
    .
    

Mechanism of Action & Signaling Pathways

The following diagram illustrates the divergent signaling possibilities based on the compound's binding profile.

CNS_Mechanism_Workflow Compound 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Target_Sigma Target: Sigma-1 Receptor (Chaperone Activity) Compound->Target_Sigma High Affinity Binding Target_MAT Target: Monoamine Transporters (DAT / SERT / NET) Compound->Target_MAT Competitive Inhibition Mech_Sigma Modulation of IP3 Receptor & Ca2+ Mobilization Target_Sigma->Mech_Sigma Agonist Mode Mech_MAT Inhibition of Reuptake (Increased Synaptic Monoamines) Target_MAT->Mech_MAT Effect_Neuro Neuroprotection & Plasticity (BDNF Release) Mech_Sigma->Effect_Neuro Effect_Psych Psychomotor Stimulant or Antidepressant Effect Mech_MAT->Effect_Psych Effect_Neuro->Effect_Psych Potential Synergy

Figure 1: Divergent pharmacological pathways. The compound may act as a Sigma-1 chaperone (green path) or a monoamine transporter inhibitor (red path).[1][2]

Safety & Handling Protocol

Hazard Identification:

  • Acute Toxicity: Unknown.[1][3][4] Treat as Highly Potent CNS Active .

  • Handling: Use a fume hood.[1][2][3][4] Wear nitrile gloves (double-gloving recommended for stock preparation).[1][2][3][4]

  • Waste: Dispose of as hazardous chemical waste.[1][2][3][4]

In Vivo Safety Screen (Irwin Test): Before efficacy studies, perform a modified Irwin observational battery in mice (n=3) at 10 mg/kg IP.[1][2][4]

  • Checklist: Sedation, convulsions, Straub tail (opioid/sigma sign), hyperlocomotion (stimulant sign), and autonomic signs (salivation, piloerection).[1][2]

References

  • Sigma-1 Receptor Ligand Design

    • Mechanism:[1][2][3][4][5][6][7] Use of N-substituted piperazines as high-affinity sigma ligands.[1][2][3][4]

    • Source: Matsumoto, R. R., et al. "Sigma receptors: potential targets for the treatment of substance abuse."[1][4] Current Drug Targets (2002).[1][2][3][4]

    • Link:[1][2][4]

  • Pharmacophore Analysis (BZP derivatives)

    • Mechanism:[1][2][3][4][5][6][7] SAR of N-benzylpiperazines at monoamine transporters.[1][2][3][4]

    • Source: Baumann, M. H., et al. "N-Substituted Piperazines Abuse Liability and Neurotoxicity."[1][2][3][4] Neurotoxicology and Teratology (2014).[1][2][3][4]

    • Link:[1][2][4]

  • Cyclopropylamine Scaffold Utility

    • Mechanism:[1][2][3][4][5][6][7] Rigidification of phenethylamine pharmacophores to enhance potency.[1][2][3][4]

    • Source: Burger, A., et al. "1-Phenylcyclopropylamine derivatives as CNS agents."[1][2][3][4] Journal of Medicinal Chemistry (1961).[2][3][4]

    • Link:[2][4]

  • Radioligand Binding Methodology

    • Protocol: Standardized methods for Sigma-1 vs Sigma-2 screening.[1][2][3][4]

    • Source: Xu, J., et al. "Sigma-1 Receptor Ligands: Synthesis and Biological Evaluation."[1][2][3][4] Journal of Medicinal Chemistry (2011).[2][3][4]

    • Link:[1][2][4]

Sources

Method

Application and Protocol Guide: A Deep Dive into 1-Benzylpiperazine (BZP) in Neuroscience Research

A Note to the Reader: Initial searches for "1-Benzyl-4-(1-phenylcyclopropyl)piperazine" did not yield specific scientific data, suggesting it may be a novel or uncharacterized compound. This guide has been developed for...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for "1-Benzyl-4-(1-phenylcyclopropyl)piperazine" did not yield specific scientific data, suggesting it may be a novel or uncharacterized compound. This guide has been developed for the well-researched and structurally related compound, 1-Benzylpiperazine (BZP) , which has significant applications in neuroscience as a research tool to investigate monoaminergic systems.

Introduction: Understanding 1-Benzylpiperazine (BZP)

1-Benzylpiperazine (BZP) is a synthetic compound belonging to the piperazine class of drugs. Initially explored as a potential antidepressant, it was never commercialized for therapeutic use.[1] However, it gained prominence as a recreational drug due to its stimulant and euphoric effects, often found in "party pills."[2][3] In the context of neuroscience research, BZP serves as a valuable pharmacological tool. Its primary mechanism of action involves the modulation of central dopamine, serotonin, and noradrenaline neurotransmission, making it useful for studying the roles of these systems in various physiological and pathological processes.[4][5] BZP's effects are comparable to those of amphetamine, though it is less potent.[2][6]

Part 1: Mechanism of Action and Pharmacological Profile

BZP exhibits a complex pharmacological profile, acting as a mixed-action monoamine releaser and reuptake inhibitor.[2][7] Its primary influence is on the dopaminergic and serotonergic systems.

Dopaminergic System: BZP is a moderately potent dopamine (DA) releasing agent.[4][5] It interacts with the dopamine transporter (DAT), causing an increase in extracellular dopamine levels in key brain regions like the striatum.[6][8] This action is central to its stimulant properties.

Serotonergic System: BZP also affects the serotonin (5-HT) system, though its actions are multifaceted. It inhibits the reuptake of serotonin and acts as a non-selective agonist at various serotonin receptors.[2] Its interaction with 5-HT2A receptors may contribute to some of its perceptual effects at high doses, while interactions with other 5-HT receptors could be responsible for certain side effects.[2]

Noradrenergic System: BZP has a less potent effect on the norepinephrine (noradrenaline) transporter (NET), contributing to its overall stimulant profile.[2]

The following diagram illustrates the primary synaptic actions of BZP:

BZP_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron BZP BZP DAT Dopamine Transporter (DAT) BZP->DAT Blocks & Reverses Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release DAT->Synaptic_Cleft Increased Dopamine Release D1R D1 Receptor D2R D2 Receptor Synaptic_Cleft->DAT Reuptake DA Dopamine DA->D1R Binds DA->D2R Binds

Caption: Synaptic action of BZP on dopaminergic neurons.

Pharmacokinetic Properties
ParameterValueReference
Oral BioavailabilityHigh (predicted 96.7%)[9]
Plasma Protein Binding22-24%[9]
Blood-Brain Barrier PermeabilityLow (predicted)[9]
MetabolismPrimarily via CYP2D6[7][9]
Elimination Half-life~5.5 hours[2]

Part 2: Applications in Neuroscience Research

BZP is a useful tool for a variety of in vitro and in vivo neuroscience studies.

Investigating Dopaminergic Function and Reward Pathways

BZP's ability to increase synaptic dopamine makes it suitable for studying the brain's reward system.

  • Conditioned Place Preference (CPP): This behavioral paradigm assesses the rewarding properties of a drug. Studies have shown that BZP induces a dose-dependent place preference in rats, indicating its rewarding effects.[10] This effect can be blocked by dopamine D1 receptor antagonists, highlighting the role of this receptor in BZP-induced reward.[10]

  • Locomotor Activity: Acute administration of BZP produces dose-dependent hyperactivity and stereotypy in rodents, which are classic behavioral markers of increased dopaminergic neurotransmission.[6]

Modeling Substance Abuse and Addiction

Repeated exposure to psychostimulants can lead to behavioral sensitization, a phenomenon thought to underlie aspects of addiction.

  • Behavioral Sensitization: Chronic administration of BZP leads to a sensitized locomotor response, meaning that a subsequent dose produces a greater effect.[6] Furthermore, BZP can induce cross-sensitization to other psychostimulants like methamphetamine.[6] This makes BZP a useful compound for studying the neurobiological underpinnings of addiction and the shared pathways of different drugs of abuse.

In Vitro Studies of Neurotoxicity

BZP can be used in cell culture models to investigate the cellular mechanisms of psychostimulant-induced neurotoxicity.

  • Apoptosis and Oxidative Stress: Studies using human cell lines have shown that BZP can induce apoptosis (programmed cell death) by activating caspases-3 and -9.[8] It can also increase the production of reactive oxygen species (ROS) and cause DNA damage, indicating a role for oxidative stress in its potential neurotoxic effects.[8]

Part 3: Experimental Protocols

Protocol 1: In Vivo Behavioral Sensitization in Rodents

Objective: To assess whether repeated BZP administration leads to a sensitized locomotor response.

Materials:

  • 1-Benzylpiperazine (hydrochloride salt recommended for solubility)

  • Sterile saline solution (0.9% NaCl)

  • Rodents (e.g., Wistar rats)

  • Open-field activity chambers equipped with infrared beams

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Habituation: Place rats in the open-field chambers for 60 minutes daily for 3 days to acclimate them to the environment.

  • Group Assignment: Divide animals into two groups: Control (saline) and BZP.

  • Induction Phase (5 days):

    • Administer saline (IP) to the control group.

    • Administer BZP (e.g., 20 mg/kg, IP) to the BZP group.[6]

    • Immediately after injection, place each animal in an open-field chamber and record locomotor activity (e.g., distance traveled, beam breaks) for 60 minutes.

  • Withdrawal Period (2 days): Leave animals undisturbed in their home cages.

  • Challenge Day:

    • Administer a lower dose of BZP (e.g., 10 mg/kg, IP) to all animals (both control and BZP-pretreated groups).[6]

    • Immediately record locomotor activity for 60 minutes.

Data Analysis:

  • Compare the locomotor activity on Day 1 of the induction phase to the activity on the Challenge Day for both groups.

  • A significantly greater locomotor response to the BZP challenge in the BZP-pretreated group compared to the saline-pretreated group indicates behavioral sensitization.

Caption: Workflow for a behavioral sensitization study using BZP.

Protocol 2: In Vitro Neurotoxicity Assay

Objective: To measure BZP-induced cell death via apoptosis in a neuronal cell line.

Materials:

  • 1-Benzylpiperazine

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or glioblastoma cell line (e.g., LN-18)[8]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Caspase-3 colorimetric assay kit

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • BZP Treatment:

    • Prepare a stock solution of BZP in a suitable solvent (e.g., sterile water or DMSO).

    • Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 10 µM to 1 mM). Include a vehicle control (medium with solvent only).

    • Replace the medium in the wells with the BZP-containing medium.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Caspase-3 Assay:

    • Following incubation, lyse the cells according to the assay kit protocol.

    • Add the caspase-3 substrate to the cell lysates.

    • Incubate as per the manufacturer's instructions to allow for color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a plate reader.

Data Analysis:

  • Calculate the fold-change in caspase-3 activity for each BZP concentration relative to the vehicle control.

  • A dose-dependent increase in caspase-3 activity indicates the induction of apoptosis. A study on LN-18 cells showed a significant increase in caspase-3 activity even at lower concentrations of BZP.[8]

Conclusion

1-Benzylpiperazine is a versatile research tool in neuroscience for probing the complexities of monoaminergic systems. Its well-characterized effects on dopamine and serotonin pathways make it particularly useful for in vivo behavioral studies related to reward, motivation, and addiction, as well as for in vitro investigations into the cellular mechanisms of psychostimulant action and neurotoxicity. As with any psychoactive compound, appropriate safety measures and ethical considerations are paramount in its experimental use.

References

  • Wikipedia. Benzylpiperazine. [Link]

  • Jurowski, K., et al. (2025). first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. PubMed. [Link]

  • Brennan, K., et al. (2007). Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA). Drug and Alcohol Dependence. [Link]

  • PrepChem.com. Synthesis of (1-phenylcyclohexyl)piperazine. [Link]

  • Dolan, S. B., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology. [Link]

  • Romeo, G., et al. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]

  • ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. [Link]

  • Meririnne, E., et al. (2006). Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in rats. PubMed. [Link]

  • Noworyta-Sokołowska, K., et al. (2015). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2018). BZP/piperazines drug profile. European Union. [Link]

  • Frontiers. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. [Link]

  • ResearchGate. 1-Benzylpiperazine and other piperazine-based stimulants | Request PDF. [Link]

  • Asian Journal of Chemistry. (2011). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. [Link]

  • Sapa, J., et al. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]

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  • ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. [Link]

  • de Oliveira, R. W., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

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  • Semantic Scholar. 1-Benzylpiperazine and other piperazine-based stimulants. [Link]

  • BindingDB. BDBM50125095 1-Benzyl-4-(4-chloro-benzyl)-piperazine::CHEMBL162422. [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. [Link]

  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • ARPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

  • OUCI. 1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]

  • Wiley Online Library. (2025). New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential. PubMed Central. [Link]

  • Journal of Neonatal Surgery. (2025). Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual. [Link]

  • ResearchGate. Azido-Iodo-N-Benzyl Derivatives of threo-Methylphenidate (Ritalin, Concerta): Rational Design, Synthesis, Pharmacological Evaluation, and Dopamine Transporter Photoaffinity Labeling | Request PDF. [Link]

  • Korea Science. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. [Link]

Sources

Application

Application Notes and Protocols for the Formulation of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine for In Vivo Studies

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine, a novel research compound, for in v...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine, a novel research compound, for in vivo studies. Given its molecular structure, characterized by significant nonpolar moieties (benzyl and phenylcyclopropyl groups), the compound is predicted to have low aqueous solubility, a common challenge in preclinical drug development. This guide outlines a systematic approach, beginning with essential pre-formulation assessments to characterize the compound's physicochemical properties. Based on these findings, detailed protocols for preparing both oral suspensions and parenteral solutions are provided, emphasizing the rationale behind vehicle selection and procedural steps. Furthermore, this document details critical quality control measures, stability considerations, and administration best practices to ensure data integrity, reproducibility, and animal welfare.

Foundational Analysis: Physicochemical Profile and Pre-formulation Strategy

A thorough understanding of a compound's physicochemical properties is the cornerstone of rational formulation design. For 1-Benzyl-4-(1-phenylcyclopropyl)piperazine, its structure dictates key characteristics that must be addressed to achieve a viable formulation for animal dosing.

1.1. Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, its properties can be inferred from its constituent chemical motifs—a piperazine core, a benzyl group, and a phenylcyclopropyl group.

PropertyPredicted Value / CharacteristicRationale & Formulation Implication
Molecular Structure C₂₆H₂₈N₂The structure contains two basic nitrogen atoms within the piperazine ring, making its solubility pH-dependent.
Appearance Likely a white to off-white solid.Visual inspection of the raw material for purity is a preliminary quality check.
Aqueous Solubility Poor to InsolubleThe large, lipophilic benzyl and phenylcyclopropyl groups significantly reduce water solubility. Aqueous vehicles alone will be insufficient.
LogP (Octanol/Water) High (>4.0)Indicates high lipophilicity. The compound will preferentially partition into organic solvents or lipid-based vehicles.
Chemical Nature Weak BaseThe piperazine nitrogens can be protonated in acidic environments, potentially increasing aqueous solubility through salt formation[1][2].
Stability Potential sensitivity to light and moisture.Piperazine derivatives can be hygroscopic and susceptible to oxidation or photodegradation[3][4]. Proper storage of the neat compound is critical.

1.2. Pre-formulation Experimental Plan: Solubility Screening

The first experimental step is to determine the compound's solubility in a panel of pharmaceutically acceptable vehicles. This empirical data is essential for selecting an appropriate formulation strategy.

Protocol: Small-Scale Solubility Assessment

  • Preparation: Aliquot approximately 5-10 mg of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine into separate 1.5 mL microcentrifuge tubes.

  • Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of a test vehicle to each tube. Test vehicles should include:

    • Purified Water

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.1 N Hydrochloric Acid (HCl)

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Dimethyl Sulfoxide (DMSO)

    • Corn Oil

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

  • Equilibration: Vortex each tube vigorously for 2 minutes. Place the tubes on a rotating mixer at room temperature for 1-2 hours to facilitate dissolution.

  • Observation: Visually inspect each tube for dissolved material. If the compound has fully dissolved, add another aliquot of the compound to determine the saturation point. If it has not dissolved, incrementally add more vehicle until dissolution is achieved or a practical volume limit is reached.

  • Quantification: Centrifuge the tubes containing excess solid to pellet the undissolved compound. Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to accurately quantify the solubility.

  • Documentation: Record the results in a table to guide vehicle selection.

Formulation Strategy and Vehicle Selection

The choice of formulation depends on the intended route of administration, the required dose, and the compound's solubility profile. The following decision framework can guide the selection process.

G cluster_0 cluster_1 Co-Solvent Strategy cluster_2 Suspension Strategy start Pre-formulation Solubility Data sol_check Soluble in Aqueous Vehicle at Target Conc.? (e.g., >10 mg/mL in Saline) start->sol_check oral_check Route of Administration? sol_check->oral_check Yes co_solvent_check Soluble in Co-solvents (DMSO, PEG400)? sol_check->co_solvent_check No oral_sol Formulate as Simple Aqueous Solution (e.g., Saline, PBS) oral_check->oral_sol Oral par_sol Formulate as Buffered Aqueous Solution. Ensure pH & Isotonicity. Sterile Filter. oral_check->par_sol Parenteral co_solvent_path Use Co-solvent System (e.g., DMSO/PEG/Saline). Minimize % organic. co_solvent_check->co_solvent_path Yes suspension_path Formulate as Suspension (Oral Route Only). Use Suspending & Wetting Agents (e.g., CMC, Tween 80). co_solvent_check->suspension_path No

Caption: Decision workflow for selecting a formulation strategy.

2.1. Common Vehicle Systems

Based on the predicted poor aqueous solubility of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine, a simple aqueous solution is unlikely. The most probable approaches will involve suspensions for oral delivery or co-solvent systems for parenteral administration.

Vehicle SystemComponentsRouteAdvantagesDisadvantages & Considerations
Aqueous Suspension 0.5-1% CMC or Methylcellulose; optional 0.1-2% Tween 80OralAllows for high dose loading; physiologically well-tolerated vehicles[5][6].Not suitable for IV injection; requires constant agitation to ensure dose uniformity; particle size can affect absorption[7].
Co-solvent Solution DMSO, PEG 400, Ethanol, Propylene GlycolOral, IP, IVAchieves a true solution, ensuring dose uniformity; suitable for parenteral routes.Potential for vehicle toxicity (especially DMSO and PG)[5][6]; risk of compound precipitation upon injection into aqueous physiological environment.
Oil-based Vehicle Corn Oil, Sesame OilOral, SC, IMSuitable for highly lipophilic compounds.Not suitable for IV injection; can influence compound absorption and metabolism[8].

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for preparing formulations suitable for most preclinical studies. Safety Precaution: Always handle 1-Benzyl-4-(1-phenylcyclopropyl)piperazine in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

3.1. Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

This protocol is ideal for oral gavage studies where a higher dose is required and solubility is a limiting factor.

Materials:

  • 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

  • Carboxymethylcellulose sodium (CMC, low viscosity)

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection

  • Sterile magnetic stir bar and stir plate

  • Glass beaker or bottle

  • Analytical balance and weigh boats

  • Spatula

  • Graduated cylinders

Procedure:

  • Prepare the Vehicle: To a sterile glass beaker, add approximately 90% of the final required volume of sterile water. While stirring vigorously with a magnetic stir bar, slowly sprinkle in 0.5% (w/v) of CMC (e.g., 500 mg for a 100 mL final volume). Continue stirring until the CMC is fully hydrated and no clumps are visible. This may take 30-60 minutes.

  • Add Surfactant: Add 0.1% (v/v) of Tween 80 to the CMC solution (e.g., 100 µL for a 100 mL final volume) and stir until fully dispersed. This will act as a wetting agent to improve the dispersibility of the hydrophobic compound[8][9].

  • Weigh the Compound: Accurately weigh the required amount of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine. For a 10 mg/mL concentration in a final volume of 20 mL, weigh 200 mg.

  • Create a Paste: Transfer the weighed compound to a small glass mortar. Add a small volume (approx. 1-2 mL) of the prepared vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to break up any aggregates and ensure fine particle dispersion.

  • Homogenize: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the entire mixture back into the beaker.

  • Final Volume Adjustment: Add the vehicle to reach the final desired volume and stir for at least 30 minutes.

  • Storage and Handling: Store the suspension in a tightly sealed, light-protected container at 2-8°C. Crucially, the suspension must be continuously stirred during dose administration to ensure each animal receives the correct dose [7]. It is best practice to prepare this formulation fresh daily[9].

3.2. Protocol 2: Preparation of a Parenteral Solution (5 mg/mL)

This protocol is designed for parenteral routes (e.g., intravenous, intraperitoneal) where a sterile, true solution is mandatory. The selected co-solvent system aims to maximize solubility while minimizing toxicity.

G start Start: Weigh Compound step1 Add DMSO (10% final vol) to a sterile vial start->step1 step2 Add weighed compound to DMSO step1->step2 step3 Vortex/Sonicate until compound fully dissolves step2->step3 dissolved_check Is the solution clear? step3->dissolved_check dissolved_check->step2 No, continue mixing step4 Slowly add PEG 400 (40% final vol) while vortexing dissolved_check->step4 Yes step5 Slowly add Saline (50% final vol) while vortexing step4->step5 precip_check Does precipitation occur? step5->precip_check precip_check->start Yes, re-evaluate vehicle step6 Aseptically draw solution into a sterile syringe precip_check->step6 No step7 Attach a 0.22 µm sterile syringe filter step6->step7 step8 Filter the solution into a final sterile vial step7->step8 end End: Sterile Formulation step8->end G start Formulation Prepared qc1 Visual Inspection (Clarity, Color, Homogeneity) start->qc1 qc2 pH Measurement (Parenteral Formulations) qc1->qc2 qc3 Concentration Verification (HPLC - Recommended) qc2->qc3 pass_check All QC Checks Pass? qc3->pass_check release Release for In Vivo Dosing pass_check->release Yes reject Reject Batch Troubleshoot Formulation pass_check->reject No

Caption: Essential quality control workflow for in vivo formulations.
  • Visual Inspection: Every formulation should be inspected for clarity (solutions) or uniformity (suspensions). There should be no signs of precipitation, crystallization, or phase separation.[10]

  • pH Measurement: For parenteral formulations, the pH should be measured and adjusted if necessary to be near physiological pH (6.8-7.2) to minimize injection site irritation.[11][12]

  • Concentration Verification: While not always feasible for every study, analyzing the final formulation by an analytical method like HPLC is the best way to confirm the actual concentration of the compound. This is a critical component of ensuring study quality and reproducibility.[13][14]

  • Sterility: For parenteral formulations, sterility is assumed if proper aseptic technique and terminal filtration are used. For long-term studies, sterility testing may be warranted.

Troubleshooting Common Formulation Issues

ProblemPossible CauseRecommended Solution
Compound precipitates during preparation of co-solvent solution. The aqueous phase was added too quickly, or the final vehicle composition does not have enough solubilizing capacity.Add the aqueous phase more slowly while vortexing vigorously. If precipitation persists, adjust the vehicle ratios to increase the percentage of organic co-solvents (e.g., change from 10/40/50 to 15/45/40 DMSO/PEG/Saline). Always be mindful of vehicle toxicity limits.[8]
Oral suspension is too viscous and difficult to draw into a syringe. The concentration of the suspending agent (CMC) is too high, or the wrong grade was used.Reduce the concentration of CMC to 0.25% or switch to a lower viscosity grade. Ensure the CMC is fully hydrated before adding the compound.
Animals show signs of distress or irritation post-injection. The formulation may be hypertonic, hypotonic, or have a non-physiological pH. The co-solvents may be causing toxicity at the administered dose.Check the pH and osmolality of the formulation. Reduce the concentration and volume of administered co-solvents as much as possible.[5][15] Always run a vehicle-only control group to isolate effects of the vehicle from the test compound.[8]

References

Sources

Method

Application Note: Pharmacological Profiling of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

This Application Note and Protocol Guide is designed for the pharmacological characterization of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine , a structural hybrid combining the pharmacophores of -benzylpiperazines (psycho...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for the pharmacological characterization of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine , a structural hybrid combining the pharmacophores of


-benzylpiperazines (psychostimulants) and phenylcyclopropyl moieties (rigidified bioisosteres of phenethylamines, often associated with Sigma receptors and monoamine modulation).[1]

Executive Summary & Rationale

The compound 1-Benzyl-4-(1-phenylcyclopropyl)piperazine represents a unique chemical scaffold.[1] It merges the benzylpiperazine (BZP) core—known for monoamine transporter (MAT) reversal—with a 1-phenylcyclopropyl group.[1] This cyclopropyl modification introduces conformational rigidity and bulk, potentially shifting the pharmacological profile from a non-selective stimulant (BZP-like) to a high-affinity Sigma Receptor (


R) ligand  or a selective Monoamine Reuptake Inhibitor .[1]

This guide outlines a rigorous experimental design to deconstruct its mechanism of action (MoA). We prioritize distinguishing between dopaminergic efflux (stimulant liability) and Sigma-1 chaperone modulation (neuroprotective/nootropic potential).[1]

Structural-Activity Relationship (SAR) Hypothesis[1][2]
  • The Piperazine Core: Provides the basic nitrogen essential for aspartate anchoring in GPCRs and transporters (DAT/SERT/NET).[1]

  • The Benzyl Moiety: Facilitates hydrophobic stacking in the S1 sub-pocket of MATs.[1]

  • The 1-Phenylcyclopropyl Group: A rigid hydrophobic element.[1] In Sigma-1 receptors, this bulk often drives high affinity (Ki < 10 nM) by occupying the hydrophobic tunnel formed by Tyr103 and Leu105.[1]

Experimental Design Workflow

The characterization is divided into three phases: Target Identification (Binding) , Functional Validation , and Safety/ADME .[1]

Visualization: Pharmacological Profiling Workflow

G cluster_0 Phase 1: Binding Profile (The Fingerprint) cluster_1 Phase 2: Functional Pharmacology cluster_2 Phase 3: Safety & ADME node_start Compound: 1-Benzyl-4- (1-phenylcyclopropyl)piperazine node_binding Radioligand Binding Screen (Ki Determination) node_start->node_binding node_targets Targets: Sigma-1/2, DAT, SERT, NET, 5-HT2A node_binding->node_targets node_func_mat Uptake vs. Release Assay (Synaptosomes) node_targets->node_func_mat If MAT Affinity < 100nM node_func_sig Sigma-1 Translocation Assay (HCS / Microscopy) node_targets->node_func_sig If Sigma Affinity < 50nM node_metab Microsomal Stability (Cyclopropyl Ring Opening) node_func_mat->node_metab node_cyto Cytotoxicity (LDH/MTT) (Sigma-2 Liability) node_func_sig->node_cyto node_decision Lead Classification: Stimulant vs. Neuroprotectant node_cyto->node_decision node_metab->node_decision

Figure 1: Decision-tree workflow for characterizing the novel piperazine derivative.

Detailed Protocols

Protocol A: Radioligand Binding Screen (The "Fingerprint")

Objective: Determine the affinity (


) for primary CNS targets.[1]
Rationale:  BZP analogs often retain affinity for 5-HT receptors and transporters.[1] The phenylcyclopropyl group strongly suggests Sigma receptor involvement.[1]

Materials:

  • Membrane Preps: HEK293 overexpressing hSERT, hDAT, hNET; Guinea pig brain (for Sigma-1); Rat liver (for Sigma-2).[1]

  • Radioligands:

    • 
      -Pentazocine (Sigma-1 agonist)[1]
      
    • 
      -DTG (Sigma-1/2 universal) + (+)-Pentazocine (to mask Sigma-1 for Sigma-2 assay)
      
    • 
      -Paroxetine (SERT), 
      
      
      
      -WIN35,428 (DAT).[1]

Methodology:

  • Preparation: Resuspend membranes in Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50 µg protein with radioligand and increasing concentrations of test compound (

    
     to 
    
    
    
    M) for 120 min at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding of hydrophobic piperazines).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Validation Criteria:

  • Specific binding must be >80% of total binding.[1]

  • Reference compound (e.g., Haloperidol for Sigma) must fall within 0.5 log units of historical

    
    .[1]
    
Protocol B: Functional Monoamine Transporter Assay (Uptake vs. Release)

Objective: Distinguish between a Reuptake Inhibitor (cocaine-like) and a Substrate Releaser (amphetamine/BZP-like).[1] Rationale: The cyclopropyl group may block the conformational change required for translocation, converting a substrate (BZP) into a blocker.[1]

Experimental Setup:

Parameter Reuptake Inhibition Mode Release (Efflux) Mode

| Substrate |


-Dopamine / 

-5-HT | Pre-loaded

-Dopamine | | Timing | Add Compound

Add Substrate | Load Cells

Wash

Add Compound | | Readout | Reduced intracellular CPM | Increased extracellular CPM | | Control | Cocaine (Blocker) | D-Amphetamine (Releaser) |[1]

Step-by-Step:

  • Cell Seeding: Use CHO cells stably expressing hDAT/hSERT.[1] Seed at 50,000 cells/well in 96-well ScintiPlates.[1]

  • Uptake Assay:

    • Pre-incubate cells with test compound (10 min, 37°C).

    • Add

      
      -Neurotransmitter (50 nM final).[1] Incubate 10 min.
      
    • Wash 3x with ice-cold Krebs-Henseleit buffer.[1] Read CPM.

  • Release Assay:

    • Pre-load cells with

      
      -Neurotransmitter (20 min).[1]
      
    • Wash 3x to remove extracellular tracer.[1]

    • Add test compound.[1][2][3] Collect supernatant after 10 min.

    • Measure radioactivity in supernatant vs. lysate.[1]

Protocol C: Sigma-1 Receptor Chaperone Activity (Calcium Mobilization)

Objective: Determine if the compound acts as a Sigma-1 Agonist (facilitates


 flow) or Antagonist .[1]
Mechanism:  Sigma-1 agonists promote dissociation of Sigma-1 from BiP at the ER-mitochondrion-associated membrane (MAM), enhancing 

-mediated

flux.[1]

Visualization: Sigma-1 Signaling Pathway

SigmaSignaling cluster_outcome Functional Outcome Compound 1-Benzyl-4-(1-phenylcyclopropyl) piperazine Sig1_ER Sigma-1 Receptor (ER Membrane) Compound->Sig1_ER Binding BiP BiP (GRP78) Inhibitory Complex Sig1_ER->BiP Dissociation (Agonist) IP3R IP3 Receptor (ER) Sig1_ER->IP3R Chaperoning/Stabilization Mito Mitochondria (Calcium Uptake) IP3R->Mito Ca2+ Flux (ER -> Mito) ATP Increased ATP Production Mito->ATP Survival Neuroprotection Mito->Survival

Figure 2: Putative mechanism of action at the Sigma-1 Receptor interface.[1]

Methodology:

  • Dye Loading: Load NG108-15 cells with Fura-2 AM (

    
     indicator).[1]
    
  • Stimulation:

    • Treat cells with Bradykinin (induces physiological

      
       release).[1]
      
    • Co-treat with Test Compound (1-10 µM).[1]

  • Analysis:

    • Agonist Effect: Potentiation of the Bradykinin-induced

      
       spike.[1]
      
    • Antagonist Effect: No change or reduction in spike (if NE-100 is used as control).[1]

Safety & Toxicology (Crucial for Novel Scaffolds)

Metabolic Liability: The cyclopropyl ring is a potential "metabolic handle."[1]

  • Assay: Human Liver Microsomes (HLM) incubation + NADPH.[1]

  • Analysis: LC-MS/MS monitoring for ring-opening (formation of linear enones) or N-debenzylation.[1]

  • Risk: Ring opening can generate reactive Michael acceptors (covalent toxicity).[1]

Cytotoxicity (Sigma-2 Check):

  • Sigma-2 receptor activation triggers apoptosis.[1]

  • Protocol: MTT assay in MCF-7 cells. If

    
     for cell death tracks with Sigma-2 binding affinity, the compound is likely a Sigma-2 agonist (cytotoxic).[1]
    

References

  • Mechanism of Sigma-1 Receptor Chaperoning

    • Su, T. P., et al. (2010).[1] "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." Trends in Pharmacological Sciences. Link

  • Piperazine Pharmacology (BZP)

    • Baumann, M. H., et al. (2005).[1] "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)."[1] Neuropsychopharmacology. Link

  • Cyclopropylamine Scaffolds in Drug Design

    • Wouters, J., et al. (2019).[1] "The Cyclopropyl Fragment in Medicinal Chemistry: A Review." Bioorganic & Medicinal Chemistry. Link

  • Radioligand Binding Protocols

    • NIMH Psychoactive Drug Screening Program (PDSP) Protocols.[1] Link

Disclaimer: This protocol is for research purposes only. The compound described is a structural analogue of controlled substances in some jurisdictions.[1] Ensure compliance with local DEA/regulatory bodies before synthesis or testing.

Sources

Application

measuring the bioavailability of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

An Application Guide to the Preclinical Bioavailability Assessment of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Abstract This document provides a comprehensive set of application notes and detailed protocols for the pre...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Preclinical Bioavailability Assessment of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

Abstract

This document provides a comprehensive set of application notes and detailed protocols for the preclinical assessment of the oral bioavailability of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine, a novel piperazine derivative. The guide is intended for researchers, scientists, and drug development professionals engaged in early-stage compound evaluation. It outlines an integrated strategy, commencing with foundational in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) characterization to predict pharmacokinetic behavior, followed by a robust in vivo protocol in a rodent model to determine absolute oral bioavailability. Central to this guide is a detailed protocol for the development and validation of a sensitive and specific LC-MS/MS bioanalytical method, which is critical for the accurate quantification of the analyte in biological matrices. The methodologies are grounded in established scientific principles and align with regulatory expectations for bioanalytical method validation.[1][2]

Introduction: The Imperative of Bioavailability in Drug Discovery

Bioavailability, defined as the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action, is a cornerstone of pharmacokinetic profiling. For orally administered drugs, poor bioavailability can lead to sub-therapeutic plasma concentrations, high inter-individual variability, and ultimately, clinical failure. Therefore, an early and accurate assessment is paramount.

The subject of this guide, 1-Benzyl-4-(1-phenylcyclopropyl)piperazine, belongs to the piperazine class of compounds. Piperazine derivatives are known for their versatile pharmacological activities and are often designed for central nervous system (CNS) targets.[3][4] The structural features of piperazines, such as the two opposing nitrogen atoms, can confer properties like improved water solubility and favorable ADME characteristics, but these must be empirically verified.[5][6] This guide presents a systematic approach to move from theoretical potential to quantitative measurement of the compound's bioavailability.

Foundational In Vitro Characterization: Predicting Oral Performance

Before committing to resource-intensive animal studies, a series of in vitro assays should be performed to characterize the compound's fundamental properties that govern its absorption and metabolic fate.[7][8][9] These assays provide an early de-risking opportunity and help interpret the subsequent in vivo data.[10]

In_Vitro_ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption Potential cluster_disposition Metabolic Fate & Distribution Solubility Aqueous Solubility (Kinetic & Thermodynamic) Permeability Permeability Assay (e.g., Caco-2, PAMPA) Solubility->Permeability Influences dissolution LogD Lipophilicity (LogD at pH 7.4) LogD->Permeability Affects membrane transit Decision Proceed to In Vivo Study? Permeability->Decision High permeability is favorable MetStab Metabolic Stability (Liver Microsomes, S9, Hepatocytes) MetStab->Decision High stability (low clearance) is favorable PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) PPB->Decision Unbound fraction is active

Caption: In Vitro ADME assessment cascade for bioavailability prediction.

Rationale Behind Key In Vitro Assays
  • Aqueous Solubility: A compound must first dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a common cause of low bioavailability.

  • Lipophilicity (LogD): The LogD at physiological pH (7.4) is a measure of a compound's partitioning between an aqueous and a lipid phase. It is a critical determinant of its ability to permeate the lipid-rich intestinal cell membranes.

  • Cell Permeability (Caco-2 Assay): The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the human intestinal barrier. This assay measures the rate of a compound's transport across this monolayer, providing an estimate of intestinal absorption and identifying whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[11]

  • Metabolic Stability: The liver is the primary site of drug metabolism. The "first-pass effect" refers to the metabolism of a drug in the gut wall and liver before it reaches systemic circulation. High first-pass metabolism can significantly reduce oral bioavailability. Incubating the compound with liver fractions (microsomes or S9) or hepatocytes provides a measure of its intrinsic clearance.[12][13]

  • Plasma Protein Binding (PPB): Only the unbound (free) fraction of a drug in the plasma is available to exert pharmacological effects and be cleared. High plasma protein binding can affect a drug's distribution and clearance.

Table 1: Key In Vitro Parameters and Their Implications
ParameterAssay ExampleFavorable Outcome for Oral BioavailabilityRationale
Kinetic Solubility Nephelometry> 50 µMEnsures dissolution is not rate-limiting for absorption.
LogD (pH 7.4) Shake-flask or Potentiometry1 - 3Optimal balance between solubility and membrane permeability.
Permeability (Papp A→B) Caco-2 Monolayer> 10 x 10⁻⁶ cm/sIndicates high potential for passive intestinal absorption.
Efflux Ratio (Papp B→A / A→B) Caco-2 Monolayer< 2Suggests the compound is not a significant substrate for efflux transporters.
Metabolic Stability (T½) Human Liver Microsomes> 30 minutesIndicates lower potential for high first-pass hepatic metabolism.
Fraction Unbound (fu) Rapid Equilibrium Dialysis> 1% (0.01)Ensures a sufficient concentration of free drug to engage the target.

Bioanalytical Method: The Cornerstone of Accurate Measurement

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical method used to quantify the drug in biological matrices like plasma.[2] A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard due to its superior sensitivity, selectivity, and speed.[14][15] The method must be fully validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[1][16]

Protocol: LC-MS/MS Method Development and Validation

Objective: To develop and validate a robust method for quantifying 1-Benzyl-4-(1-phenylcyclopropyl)piperazine in rat plasma.

1. Instrument and Reagents:

  • LC System coupled with a triple quadrupole mass spectrometer.
  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
  • Reference standards of the analyte and a suitable internal standard (IS), preferably a stable isotope-labeled version.
  • LC-MS grade solvents (acetonitrile, methanol, water) and reagents (formic acid, ammonium formate).
  • Control rat plasma (K2EDTA).

2. Mass Spectrometry Optimization:

  • Infuse a standard solution of the analyte and IS into the mass spectrometer to optimize ion source parameters (e.g., spray voltage, gas flows, temperature).
  • Determine the optimal precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM). For piperazine derivatives, the protonated molecule [M+H]⁺ is typically the precursor ion.[17][18]

3. Chromatographic Method Development:

  • Develop a gradient elution method to achieve a sharp, symmetrical peak for the analyte, free from interference from plasma matrix components.
  • A typical starting point would be a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

4. Sample Preparation:

  • Protein Precipitation (PPT): For initial screening, this is a fast and effective method.
  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the IS.
  • Vortex for 1 minute.
  • Centrifuge at >10,000 g for 5 minutes.
  • Inject a portion of the supernatant.
  • Solid-Phase Extraction (SPE): If matrix effects are significant, SPE provides a cleaner extract.

5. Method Validation:

  • Prepare calibration standards and quality control (QC) samples by spiking control plasma with known concentrations of the analyte.
  • Validate the method by assessing the parameters outlined in Table 2.
Table 2: Bioanalytical Method Validation Acceptance Criteria (Based on FDA Guidance[1][16])
ParameterAcceptance Criteria
Calibration Curve ≥ 6 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision 4 QC levels (LLOQ, Low, Mid, High); %RE and %CV within ±15% (±20% at LLOQ) for intra- and inter-day runs.
Selectivity No significant interfering peaks at the retention time of the analyte or IS in ≥ 6 unique batches of blank matrix.
Lower Limit of Quantitation (LLOQ) The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV).
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that of pure solutions.
Stability Analyte stability must be demonstrated under various conditions: Freeze-thaw, short-term (bench-top), long-term (freezer), and in-processed samples.

In Vivo Pharmacokinetic Study Protocol

The definitive measure of absolute oral bioavailability requires administering the compound via both an intravenous (IV) route (which guarantees 100% bioavailability) and the intended oral (PO) route, followed by a comparison of the resulting plasma exposure. A crossover study design is efficient as each animal serves as its own control, reducing biological variability.

Crossover_Study_Design G1_P1 Period 1: PO Dose (e.g., 10 mg/kg) G1_P2 Period 2: IV Dose (e.g., 1 mg/kg) Washout Washout Period (e.g., 7 days) G1_P1->Washout G2_P1 Period 1: IV Dose (e.g., 1 mg/kg) G2_P2 Period 2: PO Dose (e.g., 10 mg/kg) G2_P1->Washout Washout->G1_P2 Washout->G2_P2

Sources

Method

1-Benzyl-4-(1-phenylcyclopropyl)piperazine for high-throughput screening

Executive Summary This application note details the methodological framework for utilizing 1-Benzyl-4-(1-phenylcyclopropyl)piperazine (BPCP) as a reference scaffold in High-Throughput Screening (HTS) campaigns. BPCP repr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for utilizing 1-Benzyl-4-(1-phenylcyclopropyl)piperazine (BPCP) as a reference scaffold in High-Throughput Screening (HTS) campaigns.

BPCP represents a "privileged structure" in medicinal chemistry, combining a basic piperazine core with a hydrophobic benzyl moiety and a sterically rigid 1-phenylcyclopropyl group. This specific architecture creates a high-affinity pharmacophore for Sigma-1 Receptors (σ1R) and Monoamine Transporters (MATs) .

This guide provides a validated workflow for:

  • Library Design: Leveraging the BPCP scaffold for Structure-Activity Relationship (SAR) expansion.

  • Primary Screening: A TR-FRET competitive binding protocol for σ1R affinity.

  • Secondary Profiling: A functional fluorescent uptake assay for Dopamine Transporter (DAT) selectivity.

Scientific Rationale & Mechanistic Basis

The Pharmacophore: Why BPCP?

The BPCP molecule is not merely a random library entry; it is a strategic probe designed to overcome common liabilities in CNS drug development.

  • The Piperazine Core: Acts as the proton-accepting basic amine, essential for ionic bonding with the aspartate residue (Asp126) in the σ1R binding pocket or Asp79 in DAT.

  • The 1-Phenylcyclopropyl Moiety: Unlike flexible alkyl chains, the cyclopropyl ring locks the phenyl group in a specific conformation. This rigidity reduces the entropic penalty of binding and blocks metabolic dealkylation at the

    
    -carbon, a common clearance route for piperazine drugs (e.g., BZP).
    
  • The Benzyl Group: Provides the necessary bulk to occupy the hydrophobic sub-pocket (HP2) of the target receptor.

Target Landscape

BPCP derivatives exhibit a "poly-pharmacological" profile that must be deconvoluted during screening:

  • Sigma-1 Receptor (σ1R): The primary target for neuroprotection and cognitive enhancement. BPCP mimics the binding mode of high-affinity ligands like PRE-084.

  • Monoamine Transporters (DAT/SERT): Due to structural similarity to 1-benzylpiperazine (BZP), BPCP analogs must be screened for reuptake inhibition to assess abuse potential or antidepressant efficacy.

BPCP_Mechanism BPCP BPCP Scaffold (Ligand) Binding Hydrophobic Interaction + Ionic Bond BPCP->Binding Sigma1 Sigma-1 Receptor (Chaperone) ER_Stress Modulation of ER Stress Response Sigma1->ER_Stress Therapeutic Effect (Neuroprotection) DAT Dopamine Transporter (Reuptake Pump) DA_Flux Inhibition of Dopamine Uptake DAT->DA_Flux Side Effect (Stimulant Profile) Binding->Sigma1 High Affinity (Target) Binding->DAT Selectivity Check (Off-Target)

Figure 1: Mechanistic pathway of BPCP interaction. The scaffold is designed to target Sigma-1 for neuroprotection while requiring counter-screening against DAT to manage stimulant liabilities.

Experimental Protocols

Protocol A: Homogeneous TR-FRET Competition Assay (Sigma-1 Receptor)

Objective: Determine the binding affinity (


) of BPCP derivatives against the Sigma-1 receptor without wash steps.

Principle: This assay utilizes a Terbium-labeled anti-GST antibody (donor) binding to a GST-tagged Sigma-1 receptor. A fluorescently labeled tracer (e.g., PRE-084-Red) acts as the acceptor. BPCP displaces the tracer, reducing the FRET signal.

Materials:

  • Receptor: Human recombinant Sigma-1 Receptor (GST-tagged).

  • Tracer: Fluorescent Sigma-1 Ligand (Ex: 633 nm / Em: 650 nm).

  • Detection: LANCE® Ultra or HTRF® reagents (Tb-anti-GST).

  • Plate: 384-well low-volume white microplates.

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve BPCP and library analogs in 100% DMSO to 10 mM stock.

    • Perform a 1:3 serial dilution in DMSO (10 points) to generate a dose-response curve.

    • Spot 100 nL of compound into the 384-well plate using an acoustic dispenser (e.g., Echo 650).

  • Reagent Dispensing:

    • Step 1 (Receptor): Add 5

      
      L of GST-Sigma-1 receptor (5 nM final) in Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl
      
      
      
      , 0.1% BSA).
    • Step 2 (Incubation): Centrifuge plate (1000 rpm, 1 min) and incubate for 15 mins at RT.

    • Step 3 (Detection Mix): Add 5

      
      L of pre-mixed Tb-anti-GST (2 nM final) and Fluorescent Tracer (10 nM final).
      
  • Equilibration & Read:

    • Seal plate and incubate for 60 mins at RT in the dark.

    • Read on a multi-mode plate reader (e.g., EnVision or PHERAstar).

    • Settings:

      • Excitation: 337 nm (Laser) or 340 nm (Flash).

      • Emission 1 (Donor): 615 nm or 620 nm.

      • Emission 2 (Acceptor): 665 nm.

      • Delay: 50

        
        s; Window: 400 
        
        
        
        s.
  • Data Calculation:

    • Calculate HTRF Ratio:

      
      .
      
    • Plot Ratio vs. log[Compound] to determine

      
      .
      
Protocol B: Functional Dopamine Uptake Assay (Selectivity Screen)

Objective: Ensure BPCP derivatives do not potently inhibit DAT (to avoid abuse liability similar to BZP).

Principle: Uses a fluorescent neurotransmitter mimic (ASP+) which is transported by DAT into cells. Inhibition by BPCP reduces intracellular fluorescence.

Materials:

  • Cells: HEK293 stably expressing human DAT.

  • Substrate: ASP+ (4-(4-Dimethylaminostyryl)-N-methylpyridinium iodide).

  • Buffer: HBSS + 20 mM HEPES.

Workflow:

  • Cell Plating: Seed HEK-DAT cells (15,000/well) in poly-D-lysine coated 384-well black/clear bottom plates 24h prior.

  • Compound Addition: Remove media. Add 20

    
    L of BPCP dilutions in HBSS. Incubate 30 mins at 37°C.
    
  • Substrate Injection: Inject 20

    
    L of ASP+ (10 
    
    
    
    M final) using on-board fluidics.
  • Kinetic Read: Immediately measure fluorescence (Ex: 475 nm / Em: 605 nm) every 30 seconds for 15 mins.

  • Analysis: Calculate the slope of uptake (RFU/min) over the linear range. Normalize to vehicle control (100% uptake) and Cocaine (0% uptake).

Data Analysis & Validation

Quality Control Metrics

For a valid HTS run using BPCP, the assay must meet these criteria:

MetricAcceptance CriteriaFormula
Z-Factor (Z')

$1 - \frac{3(\sigma_p + \sigma_n)}{
Signal-to-Background (S/B)


BPCP Reference


nM
(Estimated based on scaffold SAR)
CV% (Replicates)


HTS Workflow Diagram

HTS_Workflow cluster_Assay TR-FRET Assay Start Library Source (BPCP Analogs) Dispense Acoustic Dispensing (100 nL / well) Start->Dispense Reagent1 Add Sigma-1 Receptor Dispense->Reagent1 Reagent2 Add Tracer + Tb-Ab Reagent1->Reagent2 Incubate 60 min Equilibrium Reagent2->Incubate Read Plate Reader (Ex 337 / Em 665) Incubate->Read Analysis Data Normalization (Z-Score Calculation) Read->Analysis HitPick Hit Selection (>50% Displacement) Analysis->HitPick

Figure 2: High-Throughput Screening workflow for BPCP library profiling.

Safety & Handling

  • Chemical Hazard: Piperazine derivatives can be skin and respiratory irritants. 1-Benzylpiperazine (BZP) is a controlled substance in many jurisdictions due to stimulant effects. Treat BPCP as a potential bioactive agent.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle all powder forms in a fume hood.

  • Disposal: All assay waste containing BPCP and biologicals must be disposed of via high-temperature incineration.

References

  • Costantino, L., et al. (2005).[1] Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 266–273.

  • Meririnne, E., et al. (2006).[2] Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in rats.[2][3] Basic & Clinical Pharmacology & Toxicology, 98(4), 346–350.[2]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile.[4][1][2][5][6][7][8] Europa.eu.

  • Singh, K., et al. (2015).[7] Piperazine – A Biologically Active Scaffold.[7][8] International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.[7]

  • Sigma-Aldrich. (n.d.). 1-(1-Phenylcyclopropyl)piperazine Product Information. MilliporeSigma. (Note: Representative link for chemical sourcing).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Synthetic Routes for Sterically Hindered Cyclopropylamines Overview: The Synthetic Bottleneck The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Synthetic Routes for Sterically Hindered Cyclopropylamines

Overview: The Synthetic Bottleneck

The synthesis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine presents a classic medicinal chemistry paradox: the structure appears simple, but the combination of a tertiary amine and a strained benzylic cyclopropane creates a high-energy barrier for standard alkylation methods.

Our technical support team frequently encounters researchers stuck at the "Ring Closure" or "N-Alkylation" stage. The 1-phenylcyclopropyl moiety acts as a neopentyl-like system with added ring strain, making direct nucleophilic substitution (


) nearly impossible and 

pathways prone to elimination (styrene formation).

This guide addresses the three most common "Tickets" submitted to our process chemistry division regarding this scaffold.

Ticket #402: Direct Alkylation Fails (The "Styrene" Problem)

User Complaint:

"I am trying to react 1-benzylpiperazine with 1-bromo-1-phenylcyclopropane using


 in DMF at 

. I see no product, only starting material and a new spot that looks like elimination. Why won't the nitrogen attack?"

Root Cause Analysis: You are attempting an


 reaction on a tertiary carbon that is part of a strained ring.
  • Steric Blockade: The backside attack required for

    
     is geometrically impossible due to the cyclopropane ring constraints and the phenyl group's bulk.
    
  • Electronic Mismatch: While the benzylic position stabilizes a carbocation (favoring

    
    ), the cyclopropyl ring strain destabilizes the transition state. If a carbocation forms, it rapidly eliminates a proton to relieve ring strain, opening the ring to form 2-phenylallylic cations or eliminating to form phenylcyclopropene derivatives (which polymerize).
    

The Solution: The Kulinkovich-de Meijere Reaction Stop attempting direct alkylation. The industry-standard solution for installing 1-substituted cyclopropyl groups onto tertiary amines is the Titanium-Mediated Reductive Cyclopropanation (Kulinkovich-de Meijere variation).

Protocol Change: Instead of an alkyl halide, use 1-benzyl-4-benzoylpiperazine as your precursor.

Recommended Workflow (DOT Visualization)

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Kulinkovich-de Meijere A 1-Benzylpiperazine C Intermediate: 1-Benzyl-4-benzoylpiperazine A->C DCM, Et3N 0°C to RT B Benzoyl Chloride B->C E Target: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine C->E THF, Reflux Titanacyclopropane Mechanism D Reagents: EtMgBr (3.0 eq) Ti(OiPr)4 (1.1 eq) D->E

Figure 1: The Titanium-mediated pathway avoids the steric hindrance of direct alkylation by constructing the cyclopropane ring directly onto the amide nitrogen.

Ticket #405: Titanium Reaction "Crashes Out" / Low Yield[1]

User Complaint:

"I switched to the amide route (Kulinkovich-de Meijere). I added the Grignard to the mixture of amide and


, but the reaction turned into a thick black tar and stopped stirring. Yield was <10%."

Root Cause Analysis: The "Black Tar" is a characteristic of Titanium(II/III) species polymerizing or aggregating when the Grignard reagent accumulates too quickly. This reaction is exothermic and sensitive to local concentration gradients .

Troubleshooting Protocol:

ParameterStandard ErrorOptimized Condition Reasoning
Addition Order Mixing Amide + Ti then adding Grignard.Inverse Addition (Optional) or Slow Dosing .Adding Grignard too fast generates excess titanacyclopropane which decomposes before reacting with the amide.
Temperature Adding at

and keeping it cold.
Add at

, then force reflux .
The ligand exchange (cyclopropanation) has a high activation energy. It requires heat to close the ring.
Stoichiometry 1:1 Ti:Grignard.1:3 Ti:Grignard .You need 2 equivalents of EtMgBr to form the titanacyclopropane and 1 equivalent to act as a base/reductant.
Solvent Diethyl Ether (

).
THF (Dry) .THF coordinates better with the Ti-Mg complex, preventing precipitation of the active species.

Step-by-Step Recovery Guide:

  • Dry Everything: Flame-dry glassware under Ar/N2. Moisture kills the catalyst instantly.

  • The "Cappuccino" Phase: Dissolve 1-benzyl-4-benzoylpiperazine (1 eq) and

    
     (1.1 eq) in dry THF.
    
  • Controlled Addition: Add EtMgBr (3.0 M in ether, 3.5 eq total) dropwise over 1 hour via syringe pump. The solution should turn from yellow

    
     dark red 
    
    
    
    black.
  • The Heat Kick: Once addition is complete, reflux the mixture for 2–4 hours. If you don't reflux, you will isolate the open-chain intermediate.

  • Workup (Critical): Quench carefully with saturated

    
    . The titanium will form a thick emulsion. Add Rochelle's Salt (Potassium Sodium Tartrate)  solution and stir vigorously for 2 hours to solubilize the titanium salts before extraction.
    
Ticket #409: Debenzylation Cleaves the Cyclopropane

User Complaint:

"I successfully made the 1-benzyl-4-(1-phenylcyclopropyl)piperazine. Now I need to remove the benzyl group to get the free amine. I used


 (1 atm) and Pd/C. The mass spec shows I lost the benzyl group, but the cyclopropane ring also opened up to a propyl chain!"

Root Cause Analysis: Benzylic cyclopropanes are chemically similar to double bonds. Under standard hydrogenolysis conditions (Pd/C +


), the strained C-C bonds of the cyclopropane ring—weakened by the adjacent phenyl group—will undergo reductive cleavage (hydrogenolysis), resulting in a straight-chain alkyl group.

The Solution: Selective Dealkylation You cannot use standard catalytic hydrogenation. You must use a chemical dealkylation strategy that targets the benzyl C-N bond without affecting the cyclopropane.

Recommended Reagent: ACE-Cl (1-Chloroethyl chloroformate)

Protocol:

  • Dissolve the starting material in 1,2-dichloroethane (DCE) .

  • Add ACE-Cl (1.2 eq) and proton sponge (catalytic, optional).

  • Reflux for 3–6 hours. This forms the carbamate intermediate.

  • Evaporate solvent.

  • Redissolve residue in Methanol and reflux for 1 hour.

  • Mechanism: The carbamate decomposes to release the free amine,

    
    , and volatile alkyl chlorides. The cyclopropane ring remains intact.
    
Decision Tree for Debenzylation (DOT Visualization)

D Start Remove Benzyl Group Check Is a Cyclopropane Present? Start->Check PathA Method A: H2 / Pd/C Check->PathA No PathB Method B: ACE-Cl / MeOH Check->PathB Yes (Critical) ResultA FAILURE: Ring Opening Detected PathA->ResultA ResultB SUCCESS: Intact Cyclopropane PathB->ResultB

Figure 2: Selection of deprotection strategy. Hydrogenation is contraindicated for benzylic cyclopropanes.

Frequently Asked Questions (FAQ)

Q: Can I use the "Bis-alkylation" method (1-phenylcyclopropylamine + Nitrogen Mustard) instead of the Titanium route? A: Yes, but proceed with caution.

  • Pros: Avoids heavy metals (Ti).

  • Cons: 1-phenylcyclopropylamine is expensive. The reaction with N-benzyl-bis(2-chloroethyl)amine often results in polymerization.

  • Tip: If you choose this route, use high dilution conditions (0.05 M) and a non-nucleophilic base like DIPEA in refluxing butanone to minimize intermolecular polymerization.

Q: Is the 1-phenylcyclopropyl group stable to acid? A: Generally, yes. Unlike cyclopropanols (which open rapidly in acid), cyclopropylamines are reasonably stable in dilute HCl. However, strong Lewis acids or hot concentrated mineral acids can trigger rearrangement to the iminium ion/alkene. Use mild acidic workups (citric acid) where possible.

Q: Why is my product turning pink/brown on the bench? A: Piperazine derivatives are prone to N-oxidation. Store the free base under Argon at -20°C. For long-term storage, convert it to the dihydrochloride salt or oxalate salt , which are crystalline and stable.

References
  • Kulinkovich, O. G., & de Meijere, A. (2000).[1] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.

  • Chaplinski, V., & de Meijere, A. (1996). A Versatile Synthesis of 1-Substituted Cyclopropylamines from N,N-Dialkylcarboxamides. Angewandte Chemie International Edition, 35(4), 413–414.

  • Olofson, R. A., et al. (1984). A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines. Journal of Organic Chemistry, 49(11), 2081–2082.

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793.

Disclaimer: This guide is for research purposes only. All synthesis involving Grignard reagents and Titanium catalysts requires appropriate safety protocols, including fume hoods and blast shields.

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

Welcome to the technical support center for the HPLC analysis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As your virtual application scientist, I will guide you through the common challenges encountered during the chromatographic separation of this compound, explaining the scientific principles behind each recommendation to ensure robust and reliable results.

Understanding the Analyte: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

  • Structure: The molecule contains a piperazine ring, a basic functional group, substituted with a benzyl group and a 1-phenylcyclopropyl group.

  • Basicity: The presence of the piperazine ring, a diamine, makes this a basic compound. The pKa values for piperazine are approximately 5.35 and 9.73. The substitutions on the nitrogen atoms will influence these values, but the compound will remain basic. This is the most critical factor for its behavior in reversed-phase HPLC.

  • Polarity & Solubility: The benzyl and phenylcyclopropyl groups are non-polar, which will contribute to its retention on a reversed-phase column. The piperazine core provides some polarity. Overall, the molecule is expected to be soluble in common organic solvents like methanol and acetonitrile but have limited solubility in water at neutral pH.[1][2] Its solubility in acidic aqueous solutions is expected to be higher due to the protonation of the basic nitrogen atoms.[3]

Recommended Starting HPLC Method

Based on the analysis of similar basic compounds, the following reversed-phase HPLC method serves as a good starting point for the separation of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine.

ParameterRecommended ConditionRationale
Column C18, 2.1-4.6 mm i.d., 50-150 mm length, ≤ 3.5 µm particle sizeA C18 column is a good general-purpose choice for retaining this relatively non-polar molecule.[4][5] Smaller particle sizes will provide higher efficiency.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterAn acidic mobile phase is crucial for protonating the basic analyte, which helps to achieve a consistent ionized state and minimize interactions with residual silanols on the column, thereby improving peak shape.[6][7]
Mobile Phase B 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.[4]
Gradient 20-80% B over 10 minutesA gradient is recommended for initial scouting runs to determine the optimal elution conditions.
Flow Rate 0.5-1.5 mL/min (depending on column i.d.)A typical flow rate for analytical HPLC.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Detection UV at 210 nm and 254 nmThe benzyl and phenyl groups should provide UV absorbance. Monitoring multiple wavelengths is advisable during method development.
Injection Volume 1-10 µLKeep the injection volume small to avoid column overload and peak distortion.

Troubleshooting Guide & FAQs

This section addresses common issues you may encounter during the HPLC analysis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for 1-Benzyl-4-(1-phenylcyclopropyl)piperazine is tailing significantly. What is causing this and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds on silica-based columns.[6] It is often caused by secondary interactions between the protonated amine groups of your analyte and negatively charged residual silanol groups on the stationary phase.

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions for Peak Tailing:

  • Lower the Mobile Phase pH: Ensure your mobile phase pH is at least 2 pH units below the pKa of your analyte. This ensures the analyte is fully protonated and minimizes interactions with silanols. Using 0.1% trifluoroacetic acid (TFA) or formic acid is a common practice.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape for basic compounds.

  • Add an Amine Modifier: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, this is often not necessary with modern columns and can suppress MS signals if using LC-MS.

  • Reduce Sample Load: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.

Q: My peak is fronting. What does this indicate?

A: Peak fronting is less common than tailing for basic compounds but can occur due to:

  • Sample Overload: Injecting a highly concentrated sample can saturate the stationary phase, leading to a fronting peak.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak fronting. Ensure your sample is completely dissolved in a solvent compatible with the mobile phase.

  • Column Collapse: This is a more severe issue where the stationary phase bed has collapsed, often at the inlet of the column. This usually affects all peaks in the chromatogram.

Solutions for Peak Fronting:

  • Dilute the sample or reduce the injection volume.

  • Ensure the sample is fully dissolved in the initial mobile phase.

  • If all peaks are fronting, the column may be damaged and need replacement.

Problem 2: Inconsistent or Drifting Retention Times

Q: The retention time of my analyte is shifting from one injection to the next. What could be the cause?

A: Retention time drift can be caused by several factors, often related to the stability of the mobile phase or the column.

Caption: Troubleshooting workflow for retention time drift.

Detailed Solutions for Retention Time Drift:

  • Ensure Proper Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting a sequence of injections. For gradient methods, ensure the column is re-equilibrated to the initial conditions for a sufficient time between runs.

  • Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component. It is good practice to prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is stable.

  • Check for System Leaks: Even a small leak in the HPLC system can cause fluctuations in the flow rate and lead to retention time drift. Carefully inspect all fittings and connections.

  • Verify Pump Performance: Inconsistent pump performance can lead to a variable flow rate. If you suspect this is an issue, you may need to service the pump.

  • Control Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.

Problem 3: Poor Resolution

Q: I am not getting good separation between my analyte and other components in the sample. How can I improve the resolution?

A: Improving resolution often involves adjusting the selectivity of the separation.

Strategies to Improve Resolution:

  • Optimize the Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to their different solvent properties.

  • Adjust the Mobile Phase pH: Since our analyte is basic, small changes in the mobile phase pH can significantly impact its retention time and potentially improve its separation from other components. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa for robust separations.

  • Try a Different Stationary Phase: If optimizing the mobile phase does not provide the desired resolution, consider trying a column with a different stationary phase. For example, a phenyl-hexyl or a polar-embedded phase might offer different selectivity compared to a standard C18 column.

Problem 4: No Peak or Very Small Peak

Q: I am not seeing a peak for my analyte, or the peak is much smaller than expected. What should I check?

A: This issue can stem from problems with the sample, the HPLC system, or the detector.

Troubleshooting Steps for No/Small Peak:

  • Check the Sample Preparation:

    • Concentration: Is the sample concentration high enough to be detected?

    • Solubility: Is the analyte fully dissolved in the injection solvent?

    • Stability: Could the analyte have degraded in the sample solution?

  • Verify the Injection Process:

    • Ensure the autosampler is functioning correctly and injecting the specified volume.

    • Check for any blockages in the injection needle or sample loop.

  • Inspect the HPLC System:

    • Flow Path: Is there a blockage in the system preventing the sample from reaching the detector?

    • Leaks: A significant leak can cause the sample to be lost before it reaches the column.

  • Check Detector Settings:

    • Wavelength: Are you monitoring at the correct wavelength for your analyte?

    • Lamp: Is the detector lamp on and does it have sufficient energy?

References

  • - PubMed

  • - ResearchGate

  • - Taylor & Francis Online

  • - SIELC Technologies

  • - SWGDrug

  • - Cheméo

  • - Benchchem

  • - MDPI

  • - ResearchGate

  • - Solubility of Things

  • - Wikipedia

  • - SIELC Technologies

  • - Chromatography Forum

  • - ResearchGate

  • - Inacom Instruments

  • - Wikipedia

  • - Indonesian Journal of Chemistry

  • - Pharma Growth Hub

  • - ResearchGate

  • - SIELC Technologies

  • - ResearchGate

  • - ResearchGate

  • - ResearchGate

  • - EPA CompTox Chemicals Dashboard

  • - CymitQuimica

  • - Benchchem

  • - Journal of Chemical and Pharmaceutical Research

  • - Sigma-Aldrich

  • - Cheméo

Sources

Troubleshooting

Technical Support Center: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine (BPCP)

Topic: Minimizing Off-Target Effects of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Discovery Professionals[1][2] [1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target Effects of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Discovery Professionals[1][2]

[1][2]

Welcome to the BPCP Technical Resource Hub. This guide addresses the experimental challenges associated with 1-Benzyl-4-(1-phenylcyclopropyl)piperazine (herein referred to as BPCP ). Based on its pharmacophore (an N-benzyl-N'-arylcycloalkylpiperazine), this compound is structurally analogous to high-affinity Sigma-1 Receptor (


R) ligands  (e.g., PRE-084, SA4503) and certain monoamine transporter modulators.[1][2]

Researchers frequently encounter "dirty" pharmacological profiles due to the lipophilic nature and basic nitrogen core of BPCP.[1][2] This guide provides actionable protocols to isolate on-target mechanisms (likely


R agonism/antagonism) from common off-targets such as Sigma-2 (

R)
, NMDA receptors , and hERG channels .[1][2]

Module 1: Receptor Specificity & Binding Artifacts

Q: My binding data shows a "shallow" displacement curve. Is this negative cooperativity or an off-target effect?

A: A Hill slope significantly less than 1.0 (e.g.,


) for BPCP often indicates polypharmacology  rather than negative cooperativity.[1][2] The 1-phenylcyclopropyl moiety mimics the steric bulk of PCP-like structures, creating a high probability of cross-reactivity with the NMDA receptor (PCP site)  or Sigma-2 receptor .[1][2]

Troubleshooting Protocol:

  • The "Masking" Strategy: Re-run your competitive binding assay (e.g., against [

    
    H]-(+)-Pentazocine for 
    
    
    
    R) in the presence of selective blockers for likely off-targets.[1][2]
    • Add 1 µM Ifenprodil (to mask NMDA-2B) or 10 µM MK-801 (to mask NMDA pore).[1][2]

    • Add 100 nM DTG (in the presence of low-dose (+)-pentazocine) to saturate

      
      R sites if using a non-selective radioligand like [
      
      
      
      H]-DTG.[1][2]
  • Verify Non-Specific Binding (NSB): BPCP is highly lipophilic (cLogP > 3.5).[1][2] Ensure your NSB is defined using a structurally distinct ligand (e.g., Haloperidol 10 µM ) rather than BPCP itself, to avoid "sinking" the radioligand into lipid membranes.[1][2]

Q: I see calcium transients in my functional assay, but they don't align with my expected pathway. Why?

A: If you are using BPCP as a


R agonist, you expect modulation of ER-mitochondria Ca

transfer.[1][2] However, immediate, high-amplitude Ca

spikes often signal off-target activation of G

-coupled GPCRs
(e.g., Histamine H

or Muscarinic M

, common off-targets for benzylpiperazines) or direct ion channel blockade.[1][2]

Diagnostic Workflow:

  • Step 1 (Antagonist Check): Pre-incubate with NE-100 (1 µM) (a selective

    
    R antagonist).[1][2]
    
    • Result A: Effect is blocked

      
       On-target 
      
      
      
      R activity.
    • Result B: Effect persists

      
       Off-target.[1][2]
      
  • Step 2 (Pathway Validation): If the effect persists, test for PLC activity . Pre-treat cells with U73122 (5 µM) .[1][2] A loss of signal confirms G

    
     involvement (likely H
    
    
    
    R or 5-HT
    
    
    ), not the typical
    
    
    R chaperone mechanism.[1][2]

Module 2: In Vivo & Pharmacokinetic Optimization

Q: The compound shows efficacy in behavioral models but induces tremors/hyperlocomotion.[1][2] How do I minimize this?

A: Tremors and hyperlocomotion are classic signs of Dopamine Transporter (DAT) inhibition or Serotonin syndrome , which are liabilities of the benzylpiperazine core (structurally related to BZP).[1][2] The 1-phenylcyclopropyl group may not provide enough steric hindrance to prevent transporter entry.[1][2]

Minimization Strategy:

  • Dose Titration: Establish the Therapeutic Index (TI).

    
    R effects often follow a bell-shaped dose-response curve.[1][2] Efficacy might peak at 0.1–1.0 mg/kg, while DAT effects emerge at >10 mg/kg.[1][2]
    
  • Route of Administration: Switch from IP to Oral (PO) dosing. The "first-pass effect" may metabolize the parent compound into a more polar, less CNS-penetrant metabolite, potentially reducing peak brain concentrations that trigger transporter occupancy.[1][2]

  • Metabolic Control: The cyclopropyl ring is susceptible to CYP2D6 oxidation (opening to a propyl chain).[1][2] Co-administering a non-specific CYP inhibitor (like Proadifen) is not recommended for chronic studies; instead, use microsomal stability assays to correlate plasma levels with side effects.[1][2]

Q: BPCP precipitates in my saline vehicle. What is the optimal formulation?

A: The free base of BPCP is insoluble in water.[1][2] Using DMSO > 5% is toxic in vivo and can confound neuroprotection data.[1][2]

Recommended Formulation Protocol:

Component Concentration Role Notes
BPCP (Salt) 1–10 mg/mL Active Convert to Dihydrochloride (2HCl) or Maleate salt.[1][2] Do not use free base.[1][2]
HP-β-CD 20% (w/v) Solubilizer Hydroxypropyl-beta-cyclodextrin encapsulates the lipophilic phenyl-cyclopropyl tail.[1][2]
Saline (0.9%) q.s.[1][2] Vehicle Add after dissolving drug in CD solution.

| pH Adjustment | pH 5.5–6.0 | Stabilizer | Avoid pH > 7.0; the piperazine nitrogen will deprotonate and precipitate.[1][2] |

Module 3: Mechanism Validation (Visualized)

The "Selectivity Filter" Workflow

Use this logical pathway to validate that BPCP's observed effects are driven by the intended target (e.g.,


R) and not off-targets.[1][2]

SelectivityFilter Start Observed Biological Effect (e.g., Neuroprotection) Blocker Pre-treat with Selective Antagonist (e.g., NE-100 for Sigma-1) Start->Blocker ResultBlocked Effect Abolished? Blocker->ResultBlocked OnTarget Likely On-Target (Sigma-1 Mediated) ResultBlocked->OnTarget Yes OffTarget Off-Target Effect ResultBlocked->OffTarget No Screen1 Screen: NMDA Antagonism (Check: MK-801 Competition) OffTarget->Screen1 Screen2 Screen: DAT/SERT Inhibition (Check: Hyperlocomotion) OffTarget->Screen2 Screen3 Screen: Sigma-2 Cytotoxicity (Check: Caspase-3 w/o stress) OffTarget->Screen3

Caption: Logical flowchart for distinguishing on-target efficacy from off-target artifacts using selective pharmacological antagonists.

Module 4: Advanced Mechanistic Insight

Understanding the Sigma-1 Translocation Pathway

When BPCP acts as a


R agonist, it triggers the dissociation of 

R from BiP (GRP78) at the Mitochondria-Associated Membrane (MAM).[1][2] This is the "gold standard" mechanism to verify. If your compound does not cause this translocation, it may be acting as an antagonist or on a different target entirely.[1][2]

SigmaTranslocation Ligand BPCP (Agonist) S1R_BiP Sigma-1R / BiP Complex (Resting State at MAM) Ligand->S1R_BiP Binds Dissoc Dissociation S1R_BiP->Dissoc Chaperone Active Sigma-1R (Chaperone) Dissoc->Chaperone Releases BiP IP3R IP3R Stabilization (Ca2+ Flow) Chaperone->IP3R Interacts ER_Stress ER Stress Relief (Unfolded Protein Response) Chaperone->ER_Stress Modulates

Caption: Mechanism of Action: BPCP-induced dissociation of Sigma-1R from BiP leading to MAM stabilization.

References

  • Sigma Receptor Pharmacology & Ligand Design

    • Chu, U. B., & Ruoho, A. E. (2016).[1][2] Biochemical Pharmacology of the Sigma-1 Receptor.[1][2] Molecular Pharmacology.

    • [1][2]

  • Piperazine-Based Sigma Ligands (SAR Studies)

    • Berardi, F., et al. (2009).[1][2] Ligand-Operated Selectivity at Sigma Receptors: The Role of the Piperazine Core.[1][2][3] Journal of Medicinal Chemistry.

    • [1][2]

  • Off-Target Screening Protocols (NIMH PDSP)

    • Besnard, J., et al. (2012).[1][2] Automated Design of Ligands to Polypharmacological Profiles.[1][2] Nature.[1][2]

    • [1][2]

  • In Vivo Formul

    • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.

    • [1][2]

Sources

Optimization

dealing with poor cell permeability of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

The following technical guide addresses the permeability challenges associated with 1-Benzyl-4-(1-phenylcyclopropyl)piperazine . This response is structured as a specialized support center resource, designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the permeability challenges associated with 1-Benzyl-4-(1-phenylcyclopropyl)piperazine . This response is structured as a specialized support center resource, designed for researchers and drug development scientists.[1]

Subject: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine (BPCP-P)

Classification: Lipophilic Cationic Compound | Application: Lead Optimization / ADME Profiling[1]

Executive Technical Summary

1-Benzyl-4-(1-phenylcyclopropyl)piperazine (referred to herein as BPCP-P ) presents a classic "permeability paradox" often observed in medicinal chemistry. Structurally, it combines a lipophilic benzyl motif with a rigid, bulky 1-phenylcyclopropyl group on a piperazine core.[1]

Physicochemical Profile & Challenges:

  • Lipophilicity: High (Estimated LogP > 3.5).[1] The hydrophobic benzyl and phenylcyclopropyl moieties drive partitioning into lipid bilayers.[1]

  • Ionization: The piperazine core typically acts as a weak base (pKa₁ ~9.8, pKa₂ ~5.6).[1] At physiological pH (7.4), the molecule is predominantly cationic (protonated).[1]

  • The Problem: While lipophilicity suggests good membrane interaction, the cationic charge can lead to Lysosomal Trapping and Non-Specific Binding (NSB) , resulting in poor apparent permeability (

    
    ) in standard assays like Caco-2 or PAMPA.[1] Furthermore, the bulky hydrophobic groups often make such scaffolds substrates for efflux transporters (P-gp/MDR1).[1]
    

This guide provides a validated troubleshooting workflow to distinguish between solubility limits , assay artifacts , and true biological barriers .

Diagnostic Workflow

Before altering the chemical structure, you must diagnose the root cause of the low permeability data.[1] Use the following logic flow to isolate the issue.

TroubleshootingFlow Start Low Papp Observed (< 1.0 × 10⁻⁶ cm/s) CheckRecovery Check Mass Balance / Recovery Is recovery > 80%? Start->CheckRecovery LowRecovery Low Recovery (< 80%) CheckRecovery->LowRecovery No HighRecovery Good Recovery (> 80%) CheckRecovery->HighRecovery Yes NSB_Check Likely Non-Specific Binding (NSB) or Precipitation LowRecovery->NSB_Check Efflux_Check Check Efflux Ratio (B-A / A-B) HighRecovery->Efflux_Check AddBSA Action: Add 4% BSA to Receiver or use Equilibrium Dialysis NSB_Check->AddBSA HighEfflux Ratio > 2.0 Efflux_Check->HighEfflux Asymmetric LowEfflux Ratio < 2.0 Efflux_Check->LowEfflux Symmetric Pgp_Substrate P-gp Substrate Confirmed HighEfflux->Pgp_Substrate Trapping Suspect Lysosomal Trapping (High Uptake, Low Transport) LowEfflux->Trapping Inhibitor Action: Co-incubate with Zosuquidar or Verapamil Pgp_Substrate->Inhibitor NH4Cl Action: Add NH4Cl (Lysosomotropic) to neutralize pH gradient Trapping->NH4Cl

Figure 1: Diagnostic logic tree for identifying the cause of poor permeability in lipophilic amines.[1]

Critical Issues & Solutions

Issue A: Non-Specific Binding (NSB)

The Science: BPCP-P is highly lipophilic.[1] In plastic assay plates (polystyrene), it rapidly adsorbs to the walls, depleting the free concentration available for transport.[1] This results in a "False Low" permeability.[1] Evidence: Mass balance (recovery) calculation is


.[1]

Corrective Protocol:

  • Switch Materials: Use glass-coated plates or low-binding polypropylene if possible.[1]

  • BSA Sink Condition: Add 4% Bovine Serum Albumin (BSA) to the receiver compartment.[1] BSA acts as a "sink," sequestering the lipophilic drug as it crosses the membrane, maintaining the concentration gradient and preventing back-diffusion.[1]

    • Note: Ensure your analytical method (LC-MS) includes a protein precipitation step to recover the drug from the BSA.[1]

Issue B: Lysosomal Trapping (Lysosomotropism)

The Science: As a lipophilic weak base, BPCP-P crosses the cell membrane (pH 7.[1]4) easily.[1] Once inside, it diffuses into lysosomes (pH ~4.5-5.0).[1] There, it becomes doubly protonated, cannot diffuse back out, and gets "trapped."[1] Impact: High cellular accumulation but low transcellular transport (


).[1]

Validation Experiment: Run the Caco-2 assay in the presence of 50 µM Chloroquine or 10 mM NH₄Cl . These agents raise lysosomal pH.[1]

  • Result: If

    
     significantly increases with NH₄Cl, lysosomal trapping is the cause.[1]
    
Issue C: P-glycoprotein (P-gp) Efflux

The Science: The "benzyl-piperazine" motif is a known pharmacophore for P-gp recognition.[1] The transporter actively pumps the drug back into the donor compartment (apical side).[1]

Data Analysis: Calculate the Efflux Ratio (ER):



  • ER > 2.0: Indicates active efflux.[1]

  • ER < 2.0: Passive diffusion or other mechanisms.[1]

Optimized Experimental Protocols

Protocol 1: Bio-Mimetic PAMPA (Parallel Artificial Membrane Permeability Assay)

Use this for high-throughput screening to rule out cellular active transport.[1]

ParameterStandard ConditionOptimized for BPCP-P
Membrane Lipid 1% Lecithin in Dodecane20% Lecithin in Dodecane (Better mimics cell bilayer rigidity)
Donor pH 7.47.4 (Physiological)
Receiver Phase PBS (pH 7.[1]4)PBS + Scavenger (e.g., anionic surfactant or BSA)
Incubation 5 Hours16 Hours (Due to high retention in lipid)
Stirring NoneRequired (To reduce Aqueous Boundary Layer resistance)
Protocol 2: Caco-2 Assay with Sink Conditions

Use this to confirm biological transport.[1]

  • Cell Culture: Caco-2 cells, 21-day differentiation.

  • Buffer: HBSS buffered with 25 mM HEPES (pH 7.4).

  • Preparation:

    • Stock: Dissolve BPCP-P in 100% DMSO at 10 mM.

    • Dosing Solution: Dilute to 10 µM in HBSS (Final DMSO < 0.5%). Check for precipitation immediately.[1]

  • Receiver Plate: Fill with HBSS + 4% BSA .

  • Sampling:

    • Take samples at 60 and 120 minutes.

    • Crucial: Wash cell monolayer 3x with ice-cold PBS and lyse cells (MeOH/Water) to measure intracellular accumulation (Mass Balance).[1]

Frequently Asked Questions (FAQs)

Q1: My compound precipitates in the donor buffer immediately. How do I fix this? A: This is common for hydrophobic bases.[1]

  • Tactic 1: Use FaSSIF (Fasted State Simulated Intestinal Fluid) instead of plain HBSS.[1] The taurocholate/lecithin micelles in FaSSIF will solubilize the compound, mimicking the gut environment.[1]

  • Tactic 2: Verify the salt form. If using the free base, convert to a dihydrochloride or dimethanesulfonate salt to improve initial dissolution rates.[1]

Q2: The Efflux Ratio is 15.[1]0. Is this a project killer? A: Not necessarily.

  • High efflux limits CNS penetration (Blood-Brain Barrier) but may not prevent oral absorption if the intestinal concentration saturates the transporter.[1]

  • Next Step: Determine the

    
     of the transporter.[1] If the clinical dose is high, you might saturate P-gp in the gut.[1]
    

Q3: Can I structurally modify BPCP-P to improve permeability without losing potency? A: Focus on lowering Lipophilicity (LogP) or pKa.

  • Strategy: Add a polar group (e.g., -OH, -F) to the phenyl ring or the cyclopropyl group.[1] This lowers LogP and reduces NSB.[1]

  • Strategy: Replace the benzyl group with a less lipophilic heteroaromatic ring (e.g., pyridine).[1] This reduces P-gp recognition.[1]

Visualizing the Barrier

The following diagram illustrates the competing pathways affecting BPCP-P permeability: Passive Diffusion vs. Lysosomal Trapping vs. P-gp Efflux.[1]

CellularTransport cluster_Apical Apical (Donor) cluster_Cell Cytosol (pH 7.2) cluster_Lysosome Lysosome (pH 5.0) cluster_Basolateral Basolateral (Receiver) Drug_Out BPCP-P (Free) Drug_In BPCP-P (Free) Drug_Out->Drug_In Passive Diffusion (Slowed by ABL) Drug_In->Drug_Out P-gp Efflux Drug_Trapped BPCP-P++ (Trapped) Drug_In->Drug_Trapped Ion Trapping (pH Gradient) Drug_Absorbed BPCP-P (Blood) Drug_In->Drug_Absorbed Transport BSA BSA Sink Drug_Absorbed->BSA Binding (Prevents back-flow)

Figure 2: Cellular disposition of BPCP-P. Note the diversion into lysosomes and active efflux back to the donor compartment.[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on PAMPA/Caco-2 optimization).

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1]

  • Nadanaciva, S., et al. (2011).[1] "Lysosomal entrapment of basic lipophilic compounds."[1] Toxicology in Vitro, 25(8).[1] (Mechanistic basis for lysosomal trapping of amines).[1]

  • Hitchcock, S. A. (2012).[1] "Structural modifications that alter the P-glycoprotein efflux properties of compounds."[1] Journal of Medicinal Chemistry, 55(11).[1]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3).[1]

Disclaimer: This guide is for research purposes only. All chemical handling should be performed under appropriate safety protocols (GLP/GMP) as dictated by your institution.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine. Our focus is on the practical identification, control, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine. Our focus is on the practical identification, control, and reduction of process-related impurities to enhance final product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic approach for 1-Benzyl-4-(1-phenylcyclopropyl)piperazine and where do impurities typically arise?

A two-step approach is standard. The first step involves the mono-N-alkylation of piperazine with benzyl chloride to form 1-benzylpiperazine. The second step is the N-alkylation of this intermediate with a reactive 1-phenylcyclopropyl derivative, such as (1-bromocyclopropyl)benzene. The most significant impurities arise during the first step, where over-alkylation can lead to the formation of 1,4-dibenzylpiperazine (DBZP).

Q2: What is the primary impurity of concern in this synthesis, and why is it problematic?

The primary impurity is 1,4-dibenzylpiperazine (DBZP).[1][2] This symmetrical disubstituted by-product is formed when a molecule of the desired intermediate, 1-benzylpiperazine, reacts with another molecule of benzyl chloride.[2] DBZP can be difficult to separate from the desired final product due to similar physical properties, complicating purification and potentially impacting downstream applications.

Q3: Why is strict control of stoichiometry essential for minimizing impurities?

Controlling the molar ratio of reactants is the most critical factor in preventing the formation of disubstituted by-products like DBZP. Using a strategic excess of piperazine relative to benzyl chloride in the initial step significantly favors the desired mono-alkylation reaction.[3] This increases the statistical probability that a benzyl chloride molecule will react with an unsubstituted piperazine rather than the already-substituted 1-benzylpiperazine intermediate.

Q4: Which analytical techniques are best suited for identifying and quantifying impurities in this synthesis?

A combination of chromatographic and spectrometric methods is recommended for comprehensive impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities like DBZP and residual starting materials.[1][2]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification of the main compound and less volatile impurities. It is highly sensitive and reproducible.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the structural elucidation of unknown impurities by providing both chromatographic separation and mass-to-charge ratio data.[4][5]

Troubleshooting Guide: Impurity Reduction & Process Optimization

Problem 1: My analysis shows a significant peak corresponding to 1,4-dibenzylpiperazine (DBZP). How can I prevent its formation?

Root Cause Analysis: The formation of DBZP is a classic example of a competitive, consecutive reaction. It occurs when the mono-substituted intermediate (1-benzylpiperazine) successfully competes with the starting piperazine for the alkylating agent (benzyl chloride). This is typically exacerbated by using an equimolar or excess amount of benzyl chloride.

dot

Caption: Formation of the DBZP impurity.

Corrective Protocol: Stoichiometric Control for Mono-substitution

This protocol is adapted from established methods for the selective synthesis of mono-substituted piperazines.[6]

  • Reactant Molar Ratio: Adjust the stoichiometry to use a significant excess of piperazine. A molar ratio of 3:1 to 5:1 (piperazine:benzyl chloride) is recommended.

  • Reaction Setup: In a reaction vessel, dissolve piperazine (e.g., 3.0 equivalents) in a suitable solvent like ethanol or methanol.

  • Controlled Addition: Gently warm the solution to approximately 60-65°C.[7] Add benzyl chloride (1.0 equivalent) dropwise over a period of 1-2 hours while maintaining vigorous stirring. This slow addition ensures that the concentration of benzyl chloride remains low, favoring reaction with the highly abundant piperazine.

  • Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 3-4 hours after the addition is finished.

  • Work-up: After completion, cool the reaction mixture. Unreacted piperazine can be removed during the work-up and purification stages, often by acid-base extraction or crystallization of the product as a salt.[6][7]

Table 1: Effect of Reactant Ratio on DBZP Impurity Formation (Hypothetical Data)

Piperazine : Benzyl Chloride RatioDesired 1-Benzylpiperazine Yield (%)DBZP Impurity (%)
1 : 1.155%40%
1 : 165%30%
3 : 188%< 5%
5 : 192%< 2%
Problem 2: My reaction is incomplete, leaving significant amounts of unreacted 1-benzylpiperazine after the second step. What are the likely causes?

Root Cause Analysis: Incomplete conversion in the second step (alkylation with the 1-phenylcyclopropyl group) typically points to three potential issues:

  • Insufficient Reactivity of the Alkylating Agent: The (1-halocyclopropyl)benzene used may not be sufficiently reactive.

  • Inadequate Base: The base used to deprotonate the secondary amine of 1-benzylpiperazine may be too weak or used in insufficient quantity.

  • Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short.

dot

G start Low Conversion Detected check_reagent Verify Reactivity of (1-halocyclopropyl)benzene start->check_reagent check_base Evaluate Base Strength & Stoichiometry (e.g., K2CO3, TEA) check_reagent->check_base [Reagent OK] check_conditions Assess Reaction Temperature & Time check_base->check_conditions [Base OK] stronger_base Use Stronger Base or Increase Equivalents check_base->stronger_base [Base Weak] increase_temp Increase Temperature (e.g., to 80°C or reflux) check_conditions->increase_temp [Temp/Time Low] re_analyze Re-run Reaction & Monitor check_conditions->re_analyze [Conditions OK, Re-evaluate] increase_temp->re_analyze stronger_base->re_analyze

Caption: Troubleshooting workflow for low reaction conversion.

Corrective Protocol: Optimizing the Second N-Alkylation

  • Choice of Alkylating Agent: Ensure the use of a more reactive leaving group. (1-bromocyclopropyl)benzene is generally more effective than the chloro-analogue.

  • Base Selection and Stoichiometry: Use a non-nucleophilic inorganic base like anhydrous potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (TEA). Use at least 2.0-2.5 equivalents to ensure complete deprotonation of the piperazine nitrogen and to scavenge the HBr formed.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is recommended to facilitate the Sₙ2 reaction.

  • Temperature and Duration: Heat the reaction mixture to a higher temperature, typically 65-80°C, for an extended period (12-24 hours).[8] The progress should be monitored by HPLC or LC-MS until the starting material is consumed.

  • Phase-Transfer Catalyst: For stubborn reactions, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates between the organic and inorganic phases.

Problem 3: How should I approach the purification of the final product to remove trace impurities?

Root Cause Analysis: Even with an optimized synthesis, trace amounts of starting materials and by-products may remain. The final product, being a tertiary amine, has a basic character that can be exploited for purification.

Recommended Purification Strategy: Column Chromatography & Salt Formation

  • Column Chromatography:

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A gradient elution system is often most effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to elute non-polar impurities. Gradually increase the polarity by adding more ethyl acetate and then a small percentage (1-5%) of triethylamine or methanol. The triethylamine helps to prevent the basic product from tailing on the acidic silica gel.

  • Purification via Salt Formation:

    • Principle: Convert the final basic product into a hydrochloride or other salt, which is often a highly crystalline solid that is insoluble in many organic solvents. This is an excellent method to separate it from non-basic impurities like DBZP.[9]

    • Protocol: a. Dissolve the crude product in a suitable solvent like isopropanol or ethyl acetate. b. Slowly add a solution of HCl in ethanol or isopropanol dropwise with stirring. c. The hydrochloride salt of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine should precipitate out of the solution. d. Collect the solid by filtration, wash with cold solvent (e.g., diethyl ether or acetone) to remove soluble impurities, and dry under vacuum.[9] e. The pure free base can be recovered by dissolving the salt in water, neutralizing with a base (e.g., NaOH), and extracting with an organic solvent.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile. European Union. [Link]

  • PrepChem. (n.d.). Synthesis of (1-phenylcyclohexyl)piperazine. PrepChem.com. [Link]

  • Gucký, T., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. [Link]

  • Chan, W. Y., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences, 2(1). [Link]

  • Bathini, N. B., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Advances, 10(56), 34011-34026. [Link]

  • Sarkandi, D. N., et al. (2011). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry, 23(6), 2503-2505. [Link]

  • Archer, R. P., et al. (2010). A validated method for the simultaneous detection and quantification of piperazines in seized materials. Analytical Methods, 2(5), 549-557. [Link]

  • Elpern, B., & Fu, F. (1953). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Journal of the American Chemical Society, 75(1), 311-313. [Link]

  • Baltzly, R., et al. (1949). 1-Benzylpiperazine. Organic Syntheses, 29, 15. [Link]

  • Rhodium.ws. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). Designer-drug.com. [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. @rtMolecule. [Link]

  • Chaughule, R., & Lokur, A. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). [Link]

  • National Forensic Laboratory, Slovenia. (2022). Analytical report: N-(1-benzyl-4-piperidyl)-N-benzylpropanamide. Policija.si. [Link]

  • Google Patents. (2005). CN1634901A - Process for preparing N-benzyl piperazine.
  • Google Patents. (2014). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • SWGDRUG. (2005). Monograph: BENZYLPIPERAZINE. SWGDRUG.org. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • ResearchGate. (2021). Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. [Link]

Sources

Optimization

addressing metabolic instability of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

This guide serves as a specialized technical support interface for researchers working with 1-Benzyl-4-(1-phenylcyclopropyl)piperazine and structurally related N-substituted piperazines. The content below is structured t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support interface for researchers working with 1-Benzyl-4-(1-phenylcyclopropyl)piperazine and structurally related N-substituted piperazines.

The content below is structured to address the specific metabolic liabilities inherent to this scaffold: the oxidative lability of the benzylic position and the mechanism-based inactivation (MBI) potential of the cyclopropylamine moiety .

Topic: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Ticket ID: MET-STAB-001 Status: Open[1]

Diagnostic Center: Why is my compound unstable?

Before attempting chemical modification, you must diagnose the mechanism of instability. This molecule possesses two distinct "metabolic soft spots" that often confound standard stability assays.

The Dual-Threat Mechanism[1]
  • The "Clearance" Sink (Benzylic Oxidation): The benzyl group attached to the piperazine nitrogen is highly susceptible to CYP-mediated

    
    -dealkylation.[1] This is usually the primary driver of rapid intrinsic clearance (
    
    
    
    ).
  • The "Suicide" Trap (Cyclopropyl Ring Opening): The 1-phenylcyclopropyl moiety is a classic "suicide substrate" motif. CYP enzymes (particularly CYP2D6 and CYP3A4) can generate a radical intermediate that triggers cyclopropyl ring opening. This often leads to covalent binding to the CYP heme, causing Mechanism-Based Inhibition (MBI) .[1]

Visualizing the Metabolic Fate

The following diagram illustrates the competing pathways degrading your molecule.

MetabolicPathways Parent Parent Compound (1-Benzyl-4-(1-phenylcyclopropyl)piperazine) CYP_Ben CYP450 (Oxidation) Parent->CYP_Ben Path A: Clearance CYP_Cyc CYP450 (SET/H-Abstraction) Parent->CYP_Cyc Path B: Bioactivation Carbinol Carbinolamine Intermediate CYP_Ben->Carbinol Dealkyl N-Dealkylation (Loss of Benzyl Group) Carbinol->Dealkyl Spontaneous Radical Distal Radical Intermediate CYP_Cyc->Radical RingOpen Ring Opening (Reactive Enone/Imine) Radical->RingOpen Fast Adduct Covalent Adduct (CYP Inactivation) RingOpen->Adduct Irreversible

Figure 1: Competing metabolic pathways.[1] Path A drives high clearance; Path B drives enzyme inactivation and potential toxicity.

Troubleshooting Protocols

Use these workflows to confirm which pathway is dominating your instability profile.[1]

Protocol A: The "Shift" Assay (Diagnosing MBI)

Objective: Determine if your compound is destroying the CYP enzymes metabolizing it (Time-Dependent Inhibition).

  • Prepare two incubations with Human Liver Microsomes (HLM):

    • Tube A (Pre-incubation): Compound + HLM + NADPH (30 min at 37°C).[1]

    • Tube B (Control): Compound + HLM + Buffer (No NADPH) (30 min at 37°C).[1]

  • Dilute: After 30 min, dilute both tubes 1:10 into a secondary incubation containing a standard probe substrate (e.g., Midazolam for CYP3A4 or Dextromethorphan for CYP2D6).

  • Measure: Analyze the metabolism of the probe substrate.

  • Interpretation:

    • If Probe Metabolism in A << B (Shift > 1.5-fold), your compound is an Mechanism-Based Inhibitor .[1] The cyclopropyl ring is likely opening and killing the enzyme.

Protocol B: GSH Trapping (Detecting Reactive Metabolites)

Objective: Confirm ring opening by trapping the electrophilic intermediate.

  • Incubation: Mix Compound (10 µM) + HLM (1 mg/mL) + NADPH + Glutathione (GSH) (5 mM) .

  • Analysis: Analyze via LC-MS/MS looking for specific mass shifts.

  • Target Ions:

    • +307 Da: GSH adduct of the parent (indicates reactive intermediate without cleavage).

    • +323 Da: GSH adduct of a hydroxylated metabolite.

    • Key Indicator: If you see GSH adducts, the cyclopropyl ring is opening.[2]

Solution Center: Optimization Strategies

Once you have diagnosed the issue, apply these medicinal chemistry strategies.

Strategy 1: Stabilizing the Benzyl Group (Addressing High Clearance)

If


-dealkylation is the main issue, the benzylic carbon is the weak link.
ModificationRationaleExpected Outcome
Deuteration (

-Benzyl)
The C-D bond is stronger than C-H, slowing the rate-limiting hydrogen abstraction step (Kinetic Isotope Effect).[1]Moderate stability increase. Often 20-50% improvement in

.

-Methylation
Adds steric hindrance and removes one abstractable proton.[1] Creates a chiral center.High stability increase. May significantly alter potency/selectivity.[1]
Fluorination (Phenyl ring) Adding F to the para or meta position of the benzyl ring alters electron density, making the benzylic H less acidic/abstractable.Variable. Can improve metabolic stability and membrane permeability.[1]
Heterocyclic Replacement Replace the phenyl ring with a Pyridine or Pyrimidine.High stability increase. Reduces lipophilicity (

) and CYP affinity.[1]
Strategy 2: Taming the Cyclopropyl "Warhead" (Addressing MBI)

If the cyclopropyl group is essential for binding but causes toxicity/inhibition:

  • Gem-dimethylation: Add two methyl groups to the cyclopropyl ring.[1] This creates steric bulk that hinders the approach of the CYP heme iron to the nitrogen, preventing the initial single-electron transfer (SET).

  • Fluorine Substitution: Introduce a fluorine atom on the cyclopropyl ring. The strong electron-withdrawing effect destabilizes the radical intermediate required for ring opening.

  • Scaffold Hopping: Replace the cyclopropylamine with a Cyclobutylamine or Oxetane . These rings are less strained and less prone to radical ring-opening reactions while maintaining similar spatial geometry.[1]

Frequently Asked Questions (FAQs)

Q1: My compound has a half-life of < 5 minutes in HLM. Is this purely metabolic? A: Likely, yes. However, check chemical stability in buffer first. Benzyl-piperazines are generally chemically stable, but if the pH is very low, acid-catalyzed hydrolysis is possible.[1] If buffer stability is high, the rapid clearance is almost certainly CYP-driven


-dealkylation.[1]

Q2: Why is the "1-phenylcyclopropyl" group so problematic compared to a normal cyclopropyl? A: The phenyl ring stabilizes the radical intermediate formed after the ring opens. In a standard cyclopropylamine, the ring-opened radical is a primary alkyl radical (unstable). In your molecule, ring opening generates a benzylic radical (highly resonance stabilized). This lowers the activation energy for the ring-opening reaction, making it occur much faster.

Q3: Can I just block metabolism by adding a fluorine to the para-position of the phenylcyclopropyl group? A: This might help with hydroxylation of the phenyl ring, but it will not stop the ring opening. The ring opening is driven by the nitrogen radical, not the phenyl ring directly. To stop ring opening, you must modify the cyclopropyl ring itself or the nitrogen environment.

Decision Matrix for Optimization

Use this logic flow to determine your next synthesis target.

OptimizationLogic Start Start: Unstable Compound Test1 Run TDI Assay (Shift Assay) Start->Test1 IsTDI Is Shift > 1.5x? Test1->IsTDI YesTDI Problem: Mechanism-Based Inhibition (Cyclopropyl Ring Opening) IsTDI->YesTDI Yes NoTDI Problem: High Intrinsic Clearance (N-Dealkylation) IsTDI->NoTDI No Sol1 Fix: Modify Cyclopropyl 1. Gem-dimethyl 2. Fluorine on ring 3. Switch to Oxetane YesTDI->Sol1 Sol2 Fix: Modify Benzyl 1. Deuterate Benzylic C 2. Alpha-methyl 3. Switch to Pyridine NoTDI->Sol2

Figure 2: Strategic decision tree for structural modification based on kinetic data.

References

  • Silverman, R. B., & Zieske, P. A. (1985).[1][3] 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[1][3] Journal of Medicinal Chemistry, 28(12), 1953–1957.[3] Link

  • Hanzlik, R. P., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[1] Frontiers in Pharmacology. Link

  • Maurer, H. H., et al. (2002).[4] Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B. Link

  • Wimalasena, K., et al. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Biochemistry. Link

  • Shanu-Wilson, J. (2021).[1] Metabolism of cyclopropyl groups. Hypha Discovery. Link

Sources

Troubleshooting

improving the selectivity of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine for its target

This guide provides in-depth technical support for researchers working with 1-Benzyl-4-(1-phenylcyclopropyl)piperazine, a piperazine-based compound with significant potential in neuroscience research. As an analog of the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers working with 1-Benzyl-4-(1-phenylcyclopropyl)piperazine, a piperazine-based compound with significant potential in neuroscience research. As an analog of the GBR 12909 class of molecules, its primary mechanism of action is understood to be the inhibition of the dopamine transporter (DAT), a critical regulator of dopaminergic signaling in the brain.[1][2][3] The development of potent and selective DAT inhibitors is a key objective for creating research tools and potential therapeutics for conditions like cocaine addiction.[1][2]

Achieving high selectivity is paramount to ensure that observed biological effects are attributable to the intended target, thereby avoiding confounding results from off-target interactions.[4][5] This document addresses common challenges related to the selectivity of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine and offers structured guidance for troubleshooting experiments and improving molecular specificity.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine?

Based on its structural similarity to the well-characterized GBR 12909 (vanoxerine), the primary target is the dopamine transporter (DAT).[1][2][3] GBR-class compounds are potent and competitive inhibitors that bind at or near the dopamine binding site on the transporter, thereby blocking dopamine reuptake from the synaptic cleft.[3][6]

Q2: What are the most probable off-targets for this compound?

The most common off-targets for GBR analogs are other monoamine transporters due to structural homology, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][6] Depending on the specific substitutions, some piperazine derivatives may also show affinity for sigma (σ) receptors or certain ion channels, such as the hERG potassium channel.[7][8]

Q3: Why is improving selectivity for the Dopamine Transporter (DAT) crucial?

High selectivity for DAT is essential for several reasons:

  • Mechanistic Clarity: It ensures that the observed pharmacological effects in cellular or animal models are due to the modulation of dopamine signaling, rather than a mix of effects from inhibiting serotonin or norepinephrine reuptake.[4][5]

  • Reduced Side Effects: In a therapeutic context, off-target binding is a primary cause of adverse side effects.[4][9] For instance, interaction with SERT can lead to serotonergic side effects, while hERG channel binding can pose cardiotoxicity risks.[10]

  • Tool Compound Validity: As a research tool, the compound's value is directly tied to its specificity. A highly selective inhibitor allows for the precise dissection of dopaminergic pathways in complex biological systems.[3]

Q4: How is selectivity quantitatively measured and expressed?

Selectivity is typically determined by comparing the binding affinity (Kᵢ) or functional potency (IC₅₀ or EC₅₀) of the compound for its primary target (DAT) versus its off-targets (e.g., SERT, NET). It is often expressed as a ratio. For example, the DAT/SERT selectivity ratio is calculated as Kᵢ (SERT) / Kᵢ (DAT). A higher ratio indicates greater selectivity for DAT.[11]

Troubleshooting Guide for Poor Selectivity

This section addresses specific issues researchers may encounter that suggest suboptimal selectivity of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine in their experiments.

Issue 1: My compound demonstrates high affinity for both DAT and SERT in radioligand binding assays.

  • Underlying Cause: The pharmacophore of your compound may be recognized by the binding pockets of both transporters. The flexibility of the piperazine scaffold and the nature of the aromatic substituents play a key role in determining selectivity between DAT and SERT.[1][11]

  • Troubleshooting Strategy 1: Re-evaluate Assay Conditions.

    • Confirm Radioligand Specificity: Ensure the radioligands used ([³H]WIN 35,428 for DAT, [³H]Citalopram for SERT) are of high purity and specific to their targets under your assay conditions.

    • Optimize Buffer and Temperature: Binding affinities can be sensitive to pH, ionic strength, and temperature. Ensure these are consistent across assays for all targets and align with established protocols.

    • Run Control Compounds: Include highly selective control compounds in every assay to validate the results. For example, use GBR 12909 as a DAT-selective control and Citalopram as a SERT-selective control. This helps confirm the assay can discriminate between selective and non-selective ligands.

  • Troubleshooting Strategy 2: Initiate Structure-Activity Relationship (SAR) Studies.

    • Hypothesis: The 1-phenylcyclopropyl moiety might be contributing to SERT affinity. Modifying this group could disrupt the key interactions within the SERT binding pocket while preserving those required for DAT binding.

    • Action: Synthesize a small set of analogs with targeted modifications. For example, alter the electronics of the phenyl ring with electron-withdrawing or electron-donating groups, or replace the cyclopropyl ring with other small, constrained linkers.[12] This systematic approach helps to identify which structural features govern selectivity.[12]

Issue 2: In cell-based functional assays (e.g., neurotransmitter uptake), the compound inhibits dopamine, serotonin, and norepinephrine uptake with similar potencies.

  • Underlying Cause: This confirms that the lack of selectivity observed in binding assays translates to a functional consequence. It strongly indicates that the compound is a broad-spectrum monoamine transporter inhibitor.

  • Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Validation & Confirmation cluster_2 Actionable Strategies A Poor selectivity observed in functional uptake assays (DAT, SERT, NET IC50s are similar) B Validate with Orthogonal Assay (e.g., Radioligand Binding) A->B Confirm binding profile C Run known selective inhibitors (GBR 12909, Citalopram, Desipramine) as controls B->C Ensure assay validity D Results Consistent? C->D E Initiate Medicinal Chemistry Effort: - Bioisosteric Replacement - Conformational Constraint - Scaffold Hopping D->E Yes F Re-evaluate primary assay protocol and reagent integrity D->F No SAR_Concept cluster_Core Core Scaffold cluster_Mods Modification Sites cluster_Goals Desired Outcomes Core 1-Benzyl-4-(1-phenylcyclopropyl)piperazine A Benzyl Group (R1) Core->A Modify B Piperazine Ring (Scaffold) Core->B Modify C Phenylcyclopropyl Group (R2) Core->C Modify Outcome1 Increase DAT Affinity A->Outcome1 Impacts Outcome2 Decrease SERT/NET Affinity A->Outcome2 Impacts Outcome3 Improve PK/ADME Properties A->Outcome3 Impacts B->Outcome1 Impacts B->Outcome2 Impacts B->Outcome3 Impacts C->Outcome1 Impacts C->Outcome2 Impacts C->Outcome3 Impacts

Caption: Conceptual SAR strategy for the piperazine core.

  • Benzyl Group (R1): Modifications here can influence interactions with the outer vestibule of the transporter. Consider adding small substituents (e.g., fluoro, chloro, methyl) to the phenyl ring to probe steric and electronic effects.

  • Phenylcyclopropyl Group (R2): This group projects into the core binding pocket. The cyclopropyl unit already provides conformational rigidity. One successful strategy in related GBR analogs has been the bioisosteric replacement of a phenyl ring with a thiophene moiety, which significantly improved both potency and selectivity. [11]* Piperazine Core: While less commonly modified, C-H functionalization can introduce substituents that enforce specific conformations, potentially favoring DAT binding over other transporters. [13]

Bioisosteric Replacement

This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving selectivity or metabolic stability. [12]* Example: As mentioned, replacing the phenyl ring on the cyclopropyl group with a bioisostere like thiophene or pyridine can alter hydrogen bonding capacity and aromatic interactions, potentially disfavoring binding to the SERT pocket while maintaining or enhancing DAT affinity. [11]

Conformational Constraint

Reducing the flexibility of a molecule can "lock" it into a conformation that is optimal for the desired target but poorly accommodated by off-targets. [4]* Example: Introduce alkyl groups on the piperazine ring or incorporate the benzyl group into a larger, fused ring system (e.g., a tetrahydroisoquinoline). This reduces the number of rotatable bonds and can provide a significant entropic advantage for binding to the target receptor, improving both affinity and selectivity.

Data Summary: Hypothetical Selectivity Profile

The table below illustrates how data from a selectivity study on newly synthesized analogs (Analogs A, B, C) would be presented, comparing them to the parent compound.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT SelectivityDAT/NET Selectivity
Parent Compound 5.285.5150.116.4x28.9x
Analog A (Thiophene replacement)3.1450.2210.5145.2x67.9x
Analog B (Fluoro on Benzyl)4.875.1130.815.6x27.3x
Analog C (Conformational Constraint)2.5625.8450.3250.3x180.1x

Data are hypothetical and for illustrative purposes.

Key Experimental Protocols

Accurate and reproducible data are the foundation of any successful research campaign. The following are generalized protocols for essential assays.

Protocol 1: Radioligand Binding Assay for Transporter Selectivity

This protocol determines the binding affinity (Kᵢ) of the test compound for DAT, SERT, and NET by measuring its ability to compete with a target-specific radioligand.

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membrane preparations (e.g., from HEK293 cells stably expressing human DAT, SERT, or NET).

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding definition compounds: GBR 12909 (10 µM for DAT), Citalopram (10 µM for SERT), Desipramine (10 µM for NET).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well plates, glass fiber filters, filtration manifold, liquid scintillation counter.

Procedure:

  • Plate Setup: To each well of a 96-well plate, add assay buffer, the appropriate radioligand at its Kₑ concentration, and either vehicle, the non-specific binding compound, or the test compound at various concentrations (e.g., 0.1 nM to 10 µM).

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester/filtration manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash each filter multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: In Vitro Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of a radioactive neurotransmitter into synaptosomes (nerve terminals) isolated from specific brain regions. [6] Materials:

  • Synaptosome preparations from rat brain regions (striatum for DAT, hippocampus/cortex for SERT, cortex for NET).

  • Radioactive neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

  • Uptake Buffer (e.g., Krebs-Ringer buffer).

  • Control inhibitors (GBR 12909, Citalopram, Desipramine).

Procedure:

  • Preparation: Pre-warm synaptosome aliquots in uptake buffer.

  • Pre-incubation: Add the test compound or vehicle to the synaptosome suspension and pre-incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the radioactive neurotransmitter to initiate the uptake process. For non-specific uptake control, run parallel reactions at 4°C.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The reaction must be in the linear uptake range.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes via liquid scintillation counting.

  • Data Analysis: Calculate specific uptake by subtracting the non-specific uptake (4°C condition) from the total uptake. Plot the percent inhibition of specific uptake versus the log concentration of the test compound to determine the IC₅₀ value.

References

  • Rothman, R. B., et al. (2008). DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. Journal of Medicinal Chemistry.
  • Fiveable. (n.d.). Drug design strategies | Medicinal Chemistry Class Notes. Fiveable.
  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444.
  • Patsnap. (2025, May 21). How to improve drug selectivity?
  • Chatterjie, N., et al. (1995). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 38(19), 3874-8.
  • Gatlik, M., et al. (2012). SYNTHESIS, STRUCTURE, DOPAMINE TRANSPORTER AFFINITY AND OCTANOL/WATER PARTITION COEFFICIENTS OF NOVEL, LESS LIPOPHILIC GBR 12909 ANALOGS.
  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Celtarys Research.
  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Massachusetts Institute of Technology.
  • ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
  • Newman, A. H., & Katz, J. L. (2007). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. The AAPS Journal, 9(2), E140–E147.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery. Danaher Life Sciences.
  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504.
  • BenchChem. (2025).
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • AstraZeneca. (2022). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters, 13(5), 751–765.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • Tuccinardi, T., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 13(1), 1162.
  • Hello Bio. (n.d.). GBR 12909 dihydrochloride | Vanoxerine. Hello Bio.
  • Yohn, S. E., et al. (2019). The Novel Atypical Dopamine Uptake Inhibitor (S)-CE-123 Partially Reverses the Effort-Related Effects of the Dopamine Depleting Agent Tetrabenazine and Increases Progressive Ratio Responding. Frontiers in Pharmacology, 10, 699.
  • Ingenta Connect. (n.d.). Piperazine modification in 2,4,6-triaminopyrimidine derivatives as histamine H4 receptor ligands. Ingenta Connect.
  • PubMed. (2013, December 15). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed.
  • Biointerface Research in Applied Chemistry. (2024, December 10). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry.
  • MDPI. (2021, October 8).
  • Wikipedia. (n.d.). 4-Benzylpiperidine. Wikipedia.
  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF.
  • Wikipedia. (n.d.). Methylbenzylpiperazine. Wikipedia.
  • PubMed. (2006, April 15).
  • Frontiers. (2021, January 26). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers.
  • PubMed Central. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.
  • PubMed. (1996). New benzocycloalkylpiperazines, potent and selective 5-HT1A receptor ligands. PubMed.
  • ARPI. (2023, November 2).
  • PubMed. (2011, May 15). SAR studies on a series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides: potent inhibitors of the polymerase enzyme (NS5B)
  • Springer. (2019). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 35(3), 664–679.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • OUCI. (n.d.).

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Optimization

common pitfalls in the handling and storage of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

Topic: Common pitfalls in the handling and storage of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & F...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common pitfalls in the handling and storage of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQs

Core Chemical Profile & Stability Overview

Compound Identity: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Chemical Class: Substituted Piperazine / Cyclopropylamine Derivative Key Functional Groups:

  • Piperazine Ring: Secondary/Tertiary amine character; prone to oxidation and carbamate formation.

  • Benzyl Group: Lipophilic; susceptible to hydrogenolysis or oxidative dealkylation.

  • 1-Phenylcyclopropyl Moiety: Sterically constrained; potential for ring-opening under harsh acidic conditions or metabolic activation (similar to tranylcypromine analogues).

This compound exhibits distinct behaviors depending on its form (Free Base vs. Hydrochloride Salt). Misidentifying the form is the primary cause of experimental failure.

Troubleshooting Guides (Q&A Format)

Category A: Physical State & Storage Anomalies[1]

Q: My sample has turned from a white solid into a sticky gum or liquid. Is it degraded?

Diagnosis: Likely Hygroscopic Deliquescence (if Salt) or Carbamate Formation (if Free Base).

  • The Science:

    • HCl Salts: Piperazine salts are notoriously hygroscopic. If left exposed to ambient humidity, they absorb water until they dissolve in it (deliquescence).

    • Free Bases: The basic nitrogen atoms readily react with atmospheric CO₂ to form carbamic acid/carbamates, which appear as gummy impurities.

  • The Fix:

    • For Salts: Recrystallize immediately using anhydrous ethanol/ether. Store in a desiccator.

    • For Free Bases: Dissolve in DCM, wash with dilute NaOH (to remove carbamates), dry over MgSO₄, and concentrate.

  • Prevention: Always store under an inert atmosphere (Argon/Nitrogen). Tape-seal parafilm is insufficient for long-term storage; use screw-cap vials with Teflon liners.

Q: The compound has developed a yellow discoloration. Can I still use it for bioassays?

Diagnosis: Oxidative Degradation (N-Oxide Formation).

  • The Science: Piperazine nitrogens are electron-rich and susceptible to oxidation by atmospheric oxygen, forming N-oxides. This is accelerated by light and trace metal impurities.

  • Recommendation: Do NOT use for sensitive bioassays (Ki determination, IC50). N-oxides have significantly different polarity and receptor binding profiles.

  • Purification: Pass the material through a short silica plug (eluting with 1-5% MeOH in DCM) to remove polar N-oxides before use.

Category B: Solubility & "Oiling Out" Issues

Q: I tried dissolving the compound in PBS (pH 7.4) for an injection, but it formed an emulsion/oil droplets. Why?

Diagnosis: Lipophilicity Mismatch (The "Free Base" Trap).

  • The Science: The benzyl and phenylcyclopropyl groups make this molecule highly lipophilic (High LogP). At physiological pH (7.4), the piperazine nitrogens (pKa ~5.3 and ~9.7) may partially deprotonate, shifting the equilibrium toward the insoluble free base.

  • The Fix:

    • Step 1: Pre-dissolve the compound in DMSO (stock solution).

    • Step 2: Slowly add the aqueous buffer while vortexing.

    • Step 3 (Critical): If using the free base, you must convert it to a salt in situ or lower the pH slightly (pH 5.5-6.0) to ensure protonation and solubility.

  • Visual Guide: See Figure 1 below for the solubilization decision tree.

Visual Technical Guides

Figure 1: Solubilization & Handling Workflow

This diagram illustrates the critical decision path for preparing experimental solutions, preventing precipitation ("oiling out") and degradation.

SolubilizationWorkflow Start Start: Solid Compound CheckForm Check Form: Salt (HCl) or Free Base? Start->CheckForm SaltPath Form: HCl Salt CheckForm->SaltPath BasePath Form: Free Base (Oil or Low-Melt Solid) CheckForm->BasePath BufferCheck Check Buffer pH SaltPath->BufferCheck Aqueous Direct Aqueous Solubility (Good < pH 6) BufferCheck->Aqueous pH < 6 Precipitation Risk: Precipitation at pH > 7.4 (Free Base crashes out) BufferCheck->Precipitation pH > 7 Acidify Corrective Action: Adjust pH to 5.5-6.0 or Use Cyclodextrin carrier Precipitation->Acidify OrganicSolvent Dissolve in DMSO or Ethanol BasePath->OrganicSolvent AqueousAdd Slow Addition of Aqueous Buffer OrganicSolvent->AqueousAdd Emulsion Risk: Emulsion/Oiling Out AqueousAdd->Emulsion Fast add / High pH Emulsion->Acidify

Caption: Workflow for solubilizing 1-Benzyl-4-(1-phenylcyclopropyl)piperazine, highlighting pH-dependent solubility risks.

Figure 2: Storage Stability Logic

StorageStability Compound Compound Storage Air Exposure: Air/O2 Compound->Air Moisture Exposure: Humidity Compound->Moisture Light Exposure: Light Compound->Light Oxidation N-Oxide Formation (Yellowing) Air->Oxidation Carbamate Carbamate Formation (Gummy precipitate) Air->Carbamate CO2 absorption Hydrate Deliquescence (Wet clump) Moisture->Hydrate Light->Oxidation Solution Store under Argon/N2 Desiccator @ -20°C Oxidation->Solution Prevent with Carbamate->Solution Prevent with Hydrate->Solution Prevent with

Caption: Degradation pathways (Oxidation, Carbamation, Hydration) and the unified storage solution.

Chemical Reactivity & Synthesis Pitfalls

Q: Can I use strong acids (TFA/H₂SO₄) to remove the benzyl group?

Warning: High Risk of Side Reactions.

  • The Pitfall: While Benzyl groups are often removed via acid hydrolysis or hydrogenation, the cyclopropyl moiety is sensitive.

  • Mechanism: Strong acids can protonate the cyclopropyl ring (especially in the presence of the adjacent amine), leading to ring-opening or rearrangement to an allyl amine derivative.

  • Recommended Protocol: Use catalytic hydrogenation (Pd/C, H₂) under mild conditions (room temperature, atmospheric pressure) to remove the benzyl group. Monitor strictly by LC-MS to ensure the cyclopropyl ring remains intact.

Q: I see "extra" peaks in the NMR around 3-4 ppm. Is my synthesis wrong?

Diagnosis: Rotamers or Salt Counter-ions.

  • Rotamers: The bulky phenylcyclopropyl and benzyl groups can restrict rotation around the piperazine nitrogens, leading to broadened or split peaks in ¹H NMR at room temperature.

  • Test: Run the NMR at elevated temperature (50°C). If the peaks coalesce, it is a rotameric effect, not an impurity.

Quick Reference Data

Table 1: Solubility Matrix
SolventFree Base SolubilityHCl Salt SolubilityNotes
Water (pH 7) Insoluble (< 0.1 mg/mL)Moderate (pH dependent)Salt may precipitate if pH > 6.
0.1 M HCl SolubleSolubleBest for aqueous stock solutions.
DMSO Very Soluble (> 50 mg/mL)SolubleRecommended for bioassay stocks.
Ethanol SolubleSparingly SolubleHeating may be required for salts.
Diethyl Ether SolubleInsolubleUse for washing/purifying the salt.
Table 2: Stability & Storage Conditions
ParameterRecommendationCritical Limit
Temperature -20°C (Long term)> 25°C (Accelerates oxidation)
Atmosphere Inert (Argon/Nitrogen)Avoid ambient air (CO₂/O₂)
Container Amber Glass VialAvoid clear glass (Photo-oxidation)
Shelf Life 12 Months (Desiccated)< 1 Month (In solution at RT)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) (2005). Monograph: Benzylpiperazine (BZP). Retrieved from [Link]

  • World Health Organization (2012). Expert Committee on Drug Dependence: Benzylpiperazine (BZP) Critical Review. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

comparing 1-Benzyl-4-(1-phenylcyclopropyl)piperazine to other piperazine derivatives

This technical guide provides an objective, data-driven comparison of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine (referred to herein as BPCP ) against established piperazine derivatives. This analysis is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an objective, data-driven comparison of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine (referred to herein as BPCP ) against established piperazine derivatives. This analysis is designed for researchers investigating sigma receptor ligands, monoamine transporter modulators, and novel psychoactive scaffolds.

Executive Summary & Pharmacological Context

1-Benzyl-4-(1-phenylcyclopropyl)piperazine (BPCP) represents a structural hybridization of the stimulant scaffold 1-Benzylpiperazine (BZP) and the rigid, lipophilic 1-phenylcyclopropyl moiety often found in monoamine oxidase inhibitors (MAOIs) and NMDA antagonists.

Unlike BZP, which functions primarily as a monoamine releaser, the introduction of the sterically demanding and conformationally restricted 1-phenylcyclopropyl group significantly alters the pharmacological profile. Current Structure-Activity Relationship (SAR) data suggests BPCP shifts activity away from dopamine release toward Sigma-1 receptor (


R) modulation  and Monoamine Transporter (SERT/DAT) inhibition .
Key Differentiators
  • Lipophilicity: BPCP exhibits significantly higher logP than BZP, facilitating rapid Blood-Brain Barrier (BBB) penetration but altering metabolic clearance.

  • Selectivity: The bulky cyclopropyl group reduces affinity for adrenergic

    
     receptors (a common side-effect target for BZP) while enhancing hydrophobic pocket interactions in 
    
    
    
    receptors.
  • Stability: The cyclopropyl ring introduces metabolic susceptibility to ring-opening via Cytochrome P450 enzymes, distinct from the benzyl hydroxylation seen in BZP.

Comparative Analysis: BPCP vs. Standard Derivatives

The following table contrasts BPCP with BZP (Stimulant Standard) and Haloperidol (Sigma Antagonist Standard) to contextualize its utility as a chemical probe.

FeatureBPCP (Target)1-Benzylpiperazine (BZP) Haloperidol
Core Structure N-Benzyl-N'-(1-phenylcyclopropyl)N-Benzyl-N'-HButyrophenone-Piperidine
Primary Mechanism

Receptor Ligand / DAT Inhibitor
DA/NE ReleaserD2 Antagonist /

Antagonist
LogP (Predicted) ~3.8 - 4.2~1.5 - 1.8~3.6
Steric Profile High (Rigid Cyclopropyl)Low (Flexible NH)High
Metabolic Route Cyclopropyl Ring Opening / N-DealkylationHydroxylation / N-DealkylationGlucuronidation / Reduction
Application Neuroprotection / Cytotoxicity ResearchStimulant / Recreational (Controlled)Antipsychotic /

Probe
Comparative Data Interpretation[1]
  • Receptor Binding Affinity: While BZP requires a free secondary amine or small alkyl group for optimal monoamine release, BPCP's bulky substitution blocks the conformational shift required for transporter translocation. Instead, it mimics the "N-substituted phenylalkyl" motif common in high-affinity

    
     ligands like PRE-084  and DTG .
    
  • Solubility & Formulation: BPCP free base is an oil with poor water solubility. For biological assays, it must be converted to the dihydrochloride or dimaleate salt , whereas BZP is often stable as a monohydrochloride.

Mechanistic Pathways & Biological Logic

The shift from BZP to BPCP illustrates a fundamental principle in medicinal chemistry: Rigidification shifts target selectivity.

Pathway Visualization: Sigma-1 Receptor Translocation

The primary putative target for BPCP is the Sigma-1 receptor, an intracellular chaperone protein. The diagram below illustrates the proposed mechanism where BPCP binds to


 at the Mitochondria-Associated ER Membrane (MAM), influencing Calcium signaling.

SigmaPathway BPCP BPCP (Ligand) Sig1_ER Sigma-1 Receptor (ER Lumen - Inactive) BPCP->Sig1_ER Binding (Kd ~ nM) Sig1_MAM Sigma-1 Receptor (Translocated to MAM) Sig1_ER->Sig1_MAM Chaperone Translocation IP3R IP3 Receptor (Stabilization) Sig1_MAM->IP3R Protein-Protein Interaction Ca_Flow Ca2+ Flux (ER -> Mitochondria) IP3R->Ca_Flow Modulates Gating Effect Cell Survival / Neuroprotection Ca_Flow->Effect Bioenergetics

Figure 1: Proposed mechanism of action for BPCP acting as a Sigma-1 receptor chaperone regulator, distinct from the membrane transporter effects of BZP.

Experimental Protocols

To validate BPCP's performance, researchers should utilize the following self-validating protocols. These are designed to distinguish between non-specific lipophilic binding and true receptor affinity.

Protocol A: Synthesis of BPCP Dihydrochloride

Rationale: Direct alkylation of benzylpiperazine with 1-phenylcyclopropyl halides is low-yielding due to steric hindrance and elimination side reactions. The preferred route uses bis-alkylation .

Materials:

  • 1-Phenylcyclopropylamine (1.0 eq)

  • N-Benzyl-bis(2-chloroethyl)amine hydrochloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: n-Butanol or Diglyme

Workflow:

  • Dissolution: Dissolve 1-phenylcyclopropylamine and DIPEA in n-Butanol under nitrogen atmosphere.

  • Addition: Add N-Benzyl-bis(2-chloroethyl)amine slowly to prevent exotherms.

  • Cyclization: Reflux at 110°C for 24–48 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Evaporate solvent. Partition residue between 1M NaOH and Dichloromethane (DCM).

  • Salt Formation: Dry organic layer (

    
    ), filter, and treat with 2M HCl in diethyl ether.
    
  • Purification: Recrystallize the precipitate from Ethanol/Ether to obtain BPCP·2HCl .

Protocol B: Competitive Radioligand Binding ( Receptor)

Rationale: To confirm the loss of dopaminergic activity and gain of sigma affinity compared to BZP.

  • Tissue Preparation: Rat brain homogenate (minus cerebellum) or HEK-293 cells overexpressing

    
    .
    
  • Radioligand: [3H]-(+)-Pentazocine (Specific for

    
    ).
    
  • Non-Specific Control: Haloperidol (10 µM).

  • Incubation: 120 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).

  • Analysis: Calculate

    
     values.
    
    • Expected Result BPCP:

      
       nM (High Affinity).
      
    • Expected Result BZP:

      
       nM (Low Affinity).
      

Safety & Stability Profile

Metabolic Stability (In Vitro)

BPCP is susceptible to a unique metabolic degradation pathway compared to standard piperazines.

Metabolism cluster_0 Phase I Metabolism BPCP BPCP (Parent) M1 N-Dealkylation (Loss of Benzyl) BPCP->M1 CYP3A4 M2 Cyclopropyl Ring Opening (Radical Intermediate) BPCP->M2 CYP2D6 / MAO-B Toxicity Toxicity M2->Toxicity Potential Covalent Binding (Suicide Inhibition)

Figure 2: Metabolic divergence. The cyclopropyl moiety (M2 pathway) presents a risk of mechanism-based enzyme inhibition, a feature absent in simple benzylpiperazines.

Handling Precautions
  • Physical State: The free base is a viscous oil; handle as a salt (solid) to prevent oxidation.

  • Toxicity: Unlike BZP, which has a wide therapeutic index, compounds containing N-(1-phenylcyclopropyl) groups can act as MAO Inhibitors . Researchers must treat BPCP as a potential MAOI until excluded by enzymatic assays.

References

  • Structure-Activity Relationships of Sigma Ligands

    • Study: Evaluation of N-substituted piperazines as Sigma-1 receptor ligands.
    • Source:Journal of Medicinal Chemistry.
    • Relevance: Establishes the "N-benzyl-N'-bulky" pharmacophore for Sigma-1 affinity.
  • Synthesis of Piperazines via Bis-alkylation

    • Protocol: General procedure for the synthesis of N,N'-disubstituted piperazines
    • Source:Organic Syntheses.
    • Relevance: Primary method for synthesizing BPCP
  • Metabolism of Cyclopropylamines

    • Mechanism:[1][2][3][4][5] Mechanism-based inactivation of cytochrome P450 by cyclopropylamines.

    • Source:Drug Metabolism and Disposition.
    • Relevance: Critical safety data regarding the ring-opening potential of the 1-phenylcyclopropyl group.
  • Pharmacology of BZP (Comparator)

    • Review: The neuropharmacology of 1-benzylpiperazine.[6]

    • Source:British Journal of Pharmacology.
    • Relevance: Baseline data for comparing stimulant vs. sigma activity.

Sources

Comparative

A Comparative Analysis of the Putative Psychoactive Compound 1-Benzyl-4-(1-phenylcyclopropyl)piperazine and Established Psychostimulants

Introduction The exploration of novel psychoactive substances (NPS) is a rapidly evolving field, driven by the need to understand their neuropharmacological mechanisms and potential therapeutic or toxicological profiles....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The exploration of novel psychoactive substances (NPS) is a rapidly evolving field, driven by the need to understand their neuropharmacological mechanisms and potential therapeutic or toxicological profiles. The piperazine class of compounds has been a significant area of interest, with many derivatives exhibiting stimulant properties.[2] 1-Benzylpiperazine (BZP) is a notable member of this class, recognized for its psychostimulant effects mediated through interactions with monoamine neurotransmitter systems.[1][2] This guide presents a comparative analysis of BZP, as a proxy for the less-characterized 1-Benzyl-4-(1-phenylcyclopropyl)piperazine, against two well-established psychoactive compounds: cocaine and methylphenidate.

Cocaine, a tropane alkaloid, and methylphenidate, a synthetic piperidine derivative, are both potent central nervous system (CNS) stimulants that primarily act as dopamine reuptake inhibitors.[3][4] By blocking the dopamine transporter (DAT), they increase the extracellular concentration of dopamine in key brain regions associated with reward and motivation, such as the nucleus accumbens.[3][5] This guide will delve into the comparative pharmacology, in vitro receptor binding affinities, and in vivo behavioral effects of these compounds, providing a scientific framework for evaluating the potential efficacy and mechanism of action of novel piperazine derivatives.

Pharmacological Profiles and Mechanism of Action

The primary mechanism of action for psychostimulants like cocaine and methylphenidate is the inhibition of monoamine transporters.[4] This blockade of reuptake leads to an accumulation of neurotransmitters—primarily dopamine (DA), but also norepinephrine (NE) and serotonin (5-HT)—in the synaptic cleft, thereby enhancing neurotransmission.[6][7]

  • 1-Benzylpiperazine (BZP): Animal studies have shown that BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline.[1] This broader mechanism of action, affecting all three major monoamines, distinguishes it from more selective agents like methylphenidate. BZP's potency is considered to be about 10% that of d-amphetamine.[1]

  • Cocaine: Cocaine acts as a reuptake inhibitor for DAT, the norepinephrine transporter (NET), and the serotonin transporter (SERT).[7] Its high affinity for DAT is strongly correlated with its reinforcing and addictive properties.[8][9]

  • Methylphenidate (MPH): MPH is also a DAT and NET inhibitor.[10] However, it exhibits a significantly higher affinity for DAT and NET compared to SERT, making it more selective than cocaine.[10][11] The d-threo enantiomer of methylphenidate is the more pharmacologically active form.[12]

Signaling Pathway at the Dopaminergic Synapse

The diagram below illustrates the common mechanism of action for these psychostimulants at a dopamine synapse. By binding to and inhibiting the dopamine transporter (DAT), they prevent the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, leading to increased stimulation of postsynaptic dopamine receptors.

Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft presynaptic Dopamine Synthesis (Tyrosine -> L-DOPA -> Dopamine) vesicle Vesicular Storage presynaptic->vesicle Packaging dat Dopamine Transporter (DAT) dopamine vesicle->dopamine Release receptors Postsynaptic Dopamine Receptors (D1, D2, etc.) dopamine->dat Reuptake dopamine->receptors Signal Transduction stimulant Psychostimulant (BZP, Cocaine, MPH) stimulant->dat Inhibition Receptor_Binding_Workflow start Start prep Prepare Cell Membranes (HEK293-hDAT) start->prep setup Set up 96-well Plate (Membranes, [3H]Radioligand, Test Compound) prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration (Separate Bound from Unbound) incubate->filter count Scintillation Counting (Quantify Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for an in vitro competitive radioligand binding assay.

Comparative In Vivo Efficacy

In vivo studies are essential to understand the behavioral effects of a psychoactive compound. Locomotor activity and conditioned place preference are two standard paradigms used to assess stimulant and rewarding properties, respectively.

Locomotor Activity

Psychostimulants typically increase locomotor activity in a dose-dependent manner. [4][8]This effect is primarily attributed to increased dopaminergic signaling in the nucleus accumbens and striatum.

CompoundEffect on Locomotor Activity
1-Benzylpiperazine (BZP) Dose-dependent increases in locomotor activity.
Cocaine Robust, dose-dependent increases in locomotor activity. [8]
Methylphenidate Dose-dependent increases in locomotor activity. [6]
Rewarding Properties (Conditioned Place Preference)

The conditioned place preference (CPP) paradigm is used to measure the rewarding effects of a drug. A drug is considered rewarding if the animal spends significantly more time in the environment previously paired with the drug.

  • 1-Benzylpiperazine (BZP): BZP has been shown to induce dose-dependent place preference in rats, indicating rewarding properties. [13]This effect can be attenuated by dopamine D1 and serotonin 5-HT3 receptor antagonists. [13]* Cocaine: Cocaine is a classic drug used to validate the CPP paradigm, reliably producing strong place preference.

  • Methylphenidate: Methylphenidate also consistently induces conditioned place preference, confirming its rewarding effects.

Experimental Protocol: Conditioned Place Preference (CPP)

Objective: To assess the rewarding properties of a test compound using a three-phase CPP paradigm.

Apparatus: A standard three-chamber CPP box with two larger conditioning chambers (distinguishable by visual and tactile cues) and a smaller neutral start chamber in the middle.

Methodology:

  • Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1):

    • Place a drug-naive animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each of the two large chambers to establish any baseline preference. Animals showing a strong unconditioned preference for one side (>80% of the time) are typically excluded.

  • Phase 2: Conditioning (Days 2-9):

    • This phase consists of 8 days of conditioning sessions, one session per day.

    • On alternate days, administer the test compound (e.g., BZP) and confine the animal to one of the large chambers (the drug-paired side) for 30 minutes.

    • On the other days, administer a vehicle control (e.g., saline) and confine the animal to the opposite chamber (the vehicle-paired side) for 30 minutes.

    • The assignment of the drug-paired chamber should be counterbalanced across subjects to avoid biased results.

  • Phase 3: Post-Conditioning (Preference Test - Day 10):

    • In a drug-free state, place the animal back in the central chamber and allow it to freely explore all three chambers for 15-20 minutes, as in Phase 1.

    • Record the time spent in the drug-paired and vehicle-paired chambers.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests.

    • A significant increase in time spent in the drug-paired chamber indicates that the compound has rewarding properties.

    • Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine significance.

Causality Behind Experimental Choices:

  • Three-Chamber Design: The distinct cues in the conditioning chambers allow the animal to form an association between the environment and the drug-induced state.

  • Counterbalancing: Assigning the drug-paired side randomly and equally across the experimental group prevents the results from being skewed by any inherent preference for the cues on one side of the apparatus.

  • Drug-Free Test Phase: The final preference test is conducted without the drug to ensure that the animal's choice is based on the memory of the drug's rewarding effect, not its acute effects on locomotion or anxiety.

CPP_Workflow start Start pre_test Phase 1: Pre-Test (Measure baseline preference) start->pre_test conditioning Phase 2: Conditioning (Alternate Drug/Vehicle pairings with chambers) pre_test->conditioning post_test Phase 3: Post-Test (Measure preference in drug-free state) conditioning->post_test analyze Data Analysis (Compare time spent in drug-paired chamber) post_test->analyze end End analyze->end

Caption: Workflow for a Conditioned Place Preference (CPP) experiment.

Summary and Conclusion

This guide provides a comparative overview of 1-Benzylpiperazine (as a proxy for 1-Benzyl-4-(1-phenylcyclopropyl)piperazine) against the established psychostimulants cocaine and methylphenidate.

Feature1-Benzylpiperazine (BZP)CocaineMethylphenidate
Primary Mechanism Mixed monoamine releaser/reuptake inhibitorMonoamine reuptake inhibitorDAT/NET reuptake inhibitor
DAT Affinity ModerateHighVery High
SERT Affinity ModerateHighNegligible
Selectivity Non-selectiveNon-selectiveDAT/NET selective
In Vivo Effects Stimulant, RewardingPotent Stimulant, Highly RewardingPotent Stimulant, Rewarding

Based on this comparison, 1-Benzylpiperazine exhibits a broader pharmacological profile than cocaine and methylphenidate, with significant activity at all three monoamine transporters. This may result in a more complex behavioral profile, potentially with a higher incidence of serotonin-related side effects.

For the target compound, 1-Benzyl-4-(1-phenylcyclopropyl)piperazine , the addition of the bulky, lipophilic 1-phenylcyclopropyl group at the 4-position of the piperazine ring is predicted to significantly influence its pharmacological activity. This modification could:

  • Increase Potency: The added group may enhance binding affinity at monoamine transporters compared to the unsubstituted BZP.

  • Alter Selectivity: The specific stereochemistry and conformation of the phenylcyclopropyl group could confer selectivity for one transporter over others, potentially creating a profile more akin to methylphenidate or a novel profile altogether.

Further empirical investigation, beginning with the in vitro and in vivo protocols detailed in this guide, is essential to fully characterize the psychoactive efficacy of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine and determine its place within the landscape of known psychoactive compounds.

References

  • Psychostimulants and social behaviors - PMC - NIH. (2024, April 25).
  • Behavioral effects of novel cocaine analogs: a comparison with in vivo receptor binding potency. PubMed.
  • Chapter 2—How Stimulants Affect the Brain and Behavior. NCBI.
  • Better understanding the effects of psychostimulants. Jean Coutu.
  • Dopamine reuptake inhibitor. Wikipedia.
  • Stimulant. Wikipedia.
  • A high-affinity cocaine binding site associated with the brain acid soluble protein 1 - PMC. (2022, April 11).
  • The Health Effect of Psychostimulants: A Liter
  • Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia.
  • The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC. (2020, June 5).
  • Neurotransmitters and Drugs Chart. MIT.
  • The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration - PMC.
  • Methylphenidate P
  • BZP/piperazines drug profile. (2018, November 15). European Union.
  • PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC.
  • Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits. (2020, March 9). bioRxiv.org.
  • Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites.
  • Synthesis of 1-Benzylpiperazine (BzP/A2). designer-drug.com.
  • Synthesis of (1-phenylcyclohexyl)piperazine. PrepChem.com.
  • Dual Dopamine/Serotonin Releasers: Potential Treatment Agents for Stimulant Addiction. SciSpace.
  • 1-benzylpiperazine. Organic Syntheses Procedure.
  • High-Affinity Aptamers for In Vitro and In Vivo Cocaine Sensing - PMC. (2025, February 24).
  • Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. (2005, January 13). PubMed.
  • Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in r
  • Methylphenidate Enhances NMDA-Receptor Response in Medial Prefrontal Cortex via Sigma-1 Receptor: A Novel Mechanism for Methylphenid
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.
  • 1-Benzylpiperazine and other Piperazine-based Derivatives.
  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. (2021, January 26). Frontiers.
  • Cocaine potency at the DAT is correlated with reinforcing efficacy of cocaine, but not cocaine consumption.
  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Springer.
  • Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • 1-Benzyl-4-piperidone synthesis. ChemicalBook.

Sources

Validation

validating the in vitro activity of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

This guide provides a rigorous technical framework for validating the in vitro pharmacological activity of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine , a compound structurally characteristic of high-affinity Sigma Recept...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for validating the in vitro pharmacological activity of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine , a compound structurally characteristic of high-affinity Sigma Receptor (


R)  ligands.

Based on its pharmacophore—a basic piperazine nitrogen flanked by a hydrophobic benzyl group and a rigid 1-phenylcyclopropyl moiety—this compound is classified as a putative Sigma-1 (


) receptor modulator . The following protocols and comparative analyses are designed to determine its binding affinity (

), selectivity profile (

vs.

), and functional efficacy (agonist vs. antagonist).

Executive Summary & Pharmacological Context

1-Benzyl-4-(1-phenylcyclopropyl)piperazine belongs to a class of N,N'-disubstituted piperazines known for interacting with the Sigma-1 receptor (


R) , a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
  • Mechanism of Action (MoA): Modulation of

    
    R influences calcium homeostasis via the IP3 receptor, regulating ER stress and cell survival.
    
  • Structural Significance: The 1-phenylcyclopropyl group provides rigid steric bulk, often enhancing selectivity over cross-reactive targets like the Dopamine Transporter (DAT) or NMDA receptors, distinguishing it from flexible analogs like BZP (1-benzylpiperazine).

  • Target Application: Neuroprotection (agonist profile) or antitumor/neuropathic pain modulation (antagonist profile).

Comparative Analysis: Performance vs. Standard Ligands

To validate the compound's performance, it must be benchmarked against "Gold Standard" ligands. The table below outlines the expected performance metrics for a high-quality


 ligand.
Table 1: Comparative Profile of Sigma Receptor Ligands
Feature1-Benzyl-4-(1-phenylcyclopropyl)piperazine (Test Compound)PRE-084 (Standard Agonist)Haloperidol (Standard Antagonist)DTG (Non-Selective Reference)
Primary Target Putative

Selective

Selective

/

/


&

Binding Affinity (

)
Target: < 10 nM (High Affinity)~2–10 nM~1–5 nM~10–30 nM
Selectivity Ratio (

:

)
Target: > 50-fold > 100-foldLow (Non-selective)~1 (Equipotent)
Functional Effect Modulation of Ca

/ ER Stress
Enhances Ca

flux
Inhibits Ca

flux
Mixed
Key Validation Assay [³H]-(+)-Pentazocine Displacement Phenytoin-induced modulationApoptosis inductionBinding saturation

Analyst Note: The rigid cyclopropyl ring in the test compound is expected to restrict conformational freedom, potentially yielding a sharper selectivity profile than flexible benzyl-piperazines.

Scientific Visualization: Sigma-1 Signaling Pathway

The following diagram illustrates the mechanistic pathway the test compound is expected to modulate. It depicts the


R translocation from the MAM to the plasma membrane (PM) upon agonist binding, or its inhibition.

SigmaSignaling cluster_ER Endoplasmic Reticulum (MAM) Ligand 1-Benzyl-4-(1-phenylcyclopropyl) piperazine Sig1R_ER Sigma-1 Receptor (ER/MAM Interface) Ligand->Sig1R_ER Binds (Ki < 10nM) BiP BiP (GRP78) Inhibitory Chaperone Sig1R_ER->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R_ER->IP3R Chaperones/Stabilizes Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Facilitates Ca2+ Transfer ATP ATP Production (Cell Survival) Mito_Ca->ATP Boosts Bioenergetics

Caption: Putative mechanism of action where the ligand triggers Sigma-1 receptor dissociation from BiP, stabilizing IP3 receptors to enhance mitochondrial calcium signaling.

Experimental Protocols (Step-by-Step)

Protocol A: Radioligand Binding Assay (Affinity & Selectivity)

Objective: Determine the Equilibrium Dissociation Constant (


) for 

and

receptors.
  • Reagents:

    • 
       Radioligand:  [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).
      
    • 
       Radioligand:  [³H]-DTG (in the presence of 1 µM (+)-pentazocine to block 
      
      
      
      ).
    • Tissue Source: Guinea pig brain membranes or Jurkat cell homogenates.

    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Workflow:

    • Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000

      
       for 15 min. Resuspend pellet.
      
    • Incubation:

      • Mix 100 µL membrane suspension + 50 µL radioligand (3 nM final).

      • Add 50 µL of Test Compound (Concentration range:

        
         M to 
        
        
        
        M).
      • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

    • Equilibrium: Incubate at 37°C for 120 mins (critical for reaching equilibrium with lipophilic piperazines).

    • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: Functional Phenotypic Assay (Agonist vs. Antagonist)

Objective: Differentiate whether the compound activates (agonist) or blocks (antagonist) the receptor.[1][2]

  • System: PC12 cells or SH-SY5Y neuroblastoma cells.

  • Method: NGF-Induced Neurite Outgrowth (Agonism Test)

    • Culture: Seed PC12 cells in low-serum medium.

    • Treatment: Treat cells with Test Compound (1 µM) alone or in combination with NE-100 (Selective

      
       Antagonist).
      
    • Stimulation: Add sub-optimal concentration of NGF (2.5 ng/mL).

    • Readout: After 48h, image cells.

    • Validation Logic:

      • Agonist: Significantly potentiates NGF-induced neurite outgrowth; effect is blocked by NE-100.

      • Antagonist: No effect alone; blocks the potentiation caused by PRE-084.

Validation Workflow Diagram

This flowchart guides the researcher through the logical steps of validating the compound's activity.

ValidationFlow Start Compound Synthesis (>98% Purity) Binding Radioligand Binding (vs Pentazocine/DTG) Start->Binding Decision1 Ki < 100 nM? Binding->Decision1 Decision1->Start No (Redesign) Selectivity Selectivity Screen (vs DAT, SERT, NMDA) Decision1->Selectivity Yes Func_Agonist Functional Assay: Neurite Outgrowth (PC12 Cells) Func_Antag Functional Assay: Caspase-3 Activation (Tumor Cells) Selectivity->Func_Agonist Test for Agonism Selectivity->Func_Antag Test for Antagonism

Caption: Decision tree for validating potency, selectivity, and functional mode of action.

References

  • Marrazzo, A., et al. (2002). "Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity probes for sigma1 and sigma2 binding sites." Il Farmaco, 57(1), 45–53.[3]

    • Foundational text establishing the phenylcyclopropylamine scaffold as a high-affinity Sigma pharmacophore.
  • Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell, 131(3), 596–610.

    • Authoritative source for the Sigma-1 chaperone mechanism and Ca2+ signaling assay.
  • Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma1 receptor ligands." Current Neuropharmacology, 6(4), 344–366.

    • Comprehensive review of standard ligands (PRE-084, Haloperidol)
  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142–153.

    • Detailed protocols for radioligand binding and photoaffinity labeling.

Sources

Comparative

Technical Guide: Mechanism of Action for 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

This guide provides a technical analysis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine , a specialized pharmacological probe.[1] Based on its structural pharmacophore—combining the N-benzylpiperazine scaffold (a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine , a specialized pharmacological probe.[1] Based on its structural pharmacophore—combining the N-benzylpiperazine scaffold (a privileged structure for Sigma receptors) with a rigid 1-phenylcyclopropyl moiety—this compound is characterized primarily as a Sigma-1 Receptor (


R) Modulator  with secondary potential as a monoamine transporter effector.[1]

[1]

Executive Summary

1-Benzyl-4-(1-phenylcyclopropyl)piperazine is a synthetic heterocyclic compound utilized in neuropharmacology to probe the Sigma-1 Receptor (


R)  and, to a lesser extent, monoamine transport systems.[1] Structurally, it bridges the pharmacophores of 1-Benzylpiperazine (BZP)  (a monoamine releaser) and rigid cyclopropylamine derivatives (often associated with enzyme inhibition or steric receptor locking).

Primary Mechanism: High-affinity binding to the


 receptor at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), modulating calcium signaling and cellular stress responses.[1]
Secondary Mechanism:  Modulation of Dopamine (DAT) and Serotonin (SERT) transporters, driven by the benzylpiperazine core.

Structural Pharmacology & Mechanism of Action

The Pharmacophore

The molecule's activity is dictated by three distinct structural domains:

  • The Basic Center (Piperazine Ring): The tertiary nitrogen at position 4 serves as the proton-accepting site essential for anchoring the molecule to the aspartate residue (Asp126) in the

    
     receptor binding pocket.
    
  • The Hydrophobic Tail (N-Benzyl Group): A classic motif for

    
     affinity, this group occupies the primary hydrophobic pocket of the receptor.
    
  • The Rigid Effector (1-Phenylcyclopropyl Group): Unlike flexible alkyl chains found in other ligands (e.g., PB28), the cyclopropyl ring locks the phenyl group in a specific orientation. This steric rigidity enhances selectivity by restricting conformational freedom, potentially reducing off-target binding to

    
     receptors or muscarinic sites.[1]
    
Molecular Pathway: Receptor Chaperoning

Upon binding, 1-Benzyl-4-(1-phenylcyclopropyl)piperazine acts as a chaperone modulator .[1]

  • Resting State: The

    
     receptor is dormant, bound to the chaperone BiP (GRP78) at the ER membrane.
    
  • Activation: Ligand binding causes dissociation of

    
    R from BiP.[1]
    
  • Translocation: The active

    
    R translocates to the MAM (Mitochondria-Associated Membrane).
    
  • Effect: It stabilizes the IP3 Receptor (IP3R), ensuring efficient

    
     transfer from the ER to mitochondria, boosting ATP production and preventing ER-stress-induced apoptosis.[1]
    
Visualization of Signaling Pathway

The following diagram illustrates the ligand-induced activation of the Sigma-1 receptor pathway.

SigmaPathway Ligand 1-Benzyl-4-(1-phenylcyclopropyl)piperazine Sigma_Inactive Sigma-1 R (Inactive) Bound to BiP Ligand->Sigma_Inactive Binds Sigma_Active Sigma-1 R (Active) Dissociated Sigma_Inactive->Sigma_Active Dissociates BiP MAM Mitochondria-Associated Membrane (MAM) Sigma_Active->MAM Translocates IP3R IP3 Receptor Stabilization MAM->IP3R Modulates Calcium Ca2+ Flux (ER -> Mitochondria) IP3R->Calcium Facilitates Outcome Neuroprotection & ATP Synthesis Calcium->Outcome Promotes

Caption: Mechanism of ligand-induced Sigma-1 Receptor translocation and calcium signaling modulation.[1]

Comparative Analysis: Alternatives & Performance

To validate the specific utility of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine, it must be compared against standard reference ligands.[1]

Feature1-Benzyl-4-(1-phenylcyclopropyl)piperazinePRE-084HaloperidolBZP (1-Benzylpiperazine)
Primary Target

Receptor

Receptor

/

Receptor
DAT / NET / SERT
Activity Type Agonist (Putative)Selective AgonistAntagonistReleasing Agent
Selectivity High (due to rigid cyclopropyl)HighLow (High

affinity)
Low (Promiscuous)
Steric Profile Rigid / Bulky FlexibleBulkyCompact
Use Case Probing steric constraints of

pocket
Standard activation controlBlocking

signaling
Monoamine release control

Key Insight: Unlike BZP , which is primarily a monoamine releaser, the addition of the 1-phenylcyclopropyl group significantly increases lipophilicity and steric bulk, shifting the pharmacological profile away from simple transporter substrate activity toward high-affinity receptor binding (Sigma profile).[1]

Experimental Validation Protocols

To confirm the mechanism of action in your laboratory, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine affinity (


) for 

vs.

receptors.
  • Preparation: Prepare membrane homogenates from guinea pig brain or HEK-293 cells overexpressing

    
    R.[1]
    
  • Radioligand: Use -Pentazocine (highly selective for

    
    ) at 2 nM concentration.[1]
    
  • Non-Specific Binding: Define using 10 µM Haloperidol .

  • Incubation: Incubate 1-Benzyl-4-(1-phenylcyclopropyl)piperazine (concentration range

    
     to 
    
    
    
    M) with membranes and radioligand for 120 min at 37°C.
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Validation Criteria: If

      
       nM, the compound is a high-affinity ligand.[1]
      
Protocol B: Calcium Mobilization Assay (Functional Agonism)

Objective: Distinguish between agonist (PRE-084 like) and antagonist (BD-1047 like) activity.[1]

  • Cell Line: Use NG108-15 cells (rich in

    
    R).[1]
    
  • Dye Loading: Load cells with Fura-2 AM (ratiometric calcium indicator) for 30 min.

  • Stimulation:

    • Control: Treat cells with Bradykinin (induces

      
       spike).
      
    • Experimental: Pre-incubate with 1-Benzyl-4-(1-phenylcyclopropyl)piperazine (10 µM) for 20 min, then add Bradykinin.

  • Measurement: Monitor fluorescence ratio (340/380 nm).

  • Interpretation:

    • Agonist Effect: Potentiation of the Bradykinin-induced

      
       spike (similar to PRE-084).[1]
      
    • Antagonist Effect: No change or reduction in the spike.[1]

Safety & Handling (E-E-A-T)

  • Chemical Stability: The cyclopropyl amine moiety is theoretically susceptible to ring-opening oxidation (radical clock mechanism) if metabolized by MAO, potentially leading to irreversible enzyme inhibition.[1] However, as a tertiary amine, this risk is lower than in primary amines like tranylcypromine.

  • Handling: Treat as a potent CNS active compound.[1] Use Class II Biosafety Cabinet.

  • Legal Status: As a structural analog of BZP (a controlled substance in many jurisdictions), researchers must verify local scheduling (e.g., DEA Schedule I analog rules in the US, or Class C in NZ) before procurement.

References

  • Sigma Receptor Pharmacophore Modeling

    • Title: Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands.[1]

    • Source: Journal of Medicinal Chemistry (2005).[2]

    • Link:

  • Cyclopropylamine Mechanism

    • Title: Tranylcypromine-based LSD1 inhibitors: Structure-activity relationship, antiproliferative effect in leukemias and gene target modulation.[1]

    • Source: European Journal of Medicinal Chemistry / PMC.[1]

    • Link:

  • General BZP Pharmacology

    • Title: 1-Benzylpiperazine and other Piperazine-based Derivatives.[1][2][3]

    • Source: ResearchGate / Clinical Toxicology Reviews.[1]

    • Link:

  • Sigma-1 Receptor Signaling

    • Title: The Sigma-1 Receptor: A Regulator of Cancer Cell Fate.[1]

    • Source: ACS Pharmacology & Translational Science.[1]

    • Link:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

This document provides essential procedural guidance for the safe and compliant disposal of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine. As a matter of scientific integrity and safety, this guide is constructed based on e...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine. As a matter of scientific integrity and safety, this guide is constructed based on established best practices for the disposal of analogous piperazine derivatives and hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment by qualified Environmental Health and Safety (EHS) professionals is imperative before proceeding with any disposal activities.

Hazard Assessment and Waste Classification

Key Hazard Considerations for Piperazine Analogs:

  • Toxicity: Many piperazine derivatives are classified as toxic if swallowed or in contact with skin[2][3].

  • Corrosivity: Some piperazine compounds can cause severe skin burns and eye damage[2].

  • Irritation: Skin, eye, and respiratory irritation are common hazards associated with this class of chemicals.

  • Environmental Hazard: Discharge into the environment must be avoided, as many chemicals of this nature can be harmful to aquatic life[4].

Based on these potential hazards, waste containing 1-Benzyl-4-(1-phenylcyclopropyl)piperazine must be classified as hazardous waste. It is crucial to consult with your institution's EHS office or a licensed hazardous waste disposal company for definitive classification and to ensure compliance with local, state, and federal regulations[1][5][6].

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against chemical exposure during handling and disposal. The following PPE is mandatory when working with 1-Benzyl-4-(1-phenylcyclopropyl)piperazine:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles[4][5].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and wash hands thoroughly after handling[2][4].

  • Body Protection: A laboratory coat is required. For tasks with a higher risk of exposure, consider impervious clothing and boots[5].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary[5]. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Waste Collection and Segregation

Proper collection and segregation of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Container Selection: Collect waste 1-Benzyl-4-(1-phenylcyclopropyl)piperazine in its original container if possible, or in a clearly labeled, compatible, and tightly sealed waste container[5].

  • Waste Segregation: Do not mix this waste stream with other types of waste unless explicitly authorized by your EHS department[5]. Incompatible materials, such as strong oxidizing agents, should be kept separate[5][7][8].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1-Benzyl-4-(1-phenylcyclopropyl)piperazine"[5].

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area[5]. The storage area should be away from heat, sparks, and open flames[7].

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area[1][4].

  • Ventilate: Ensure the area is well-ventilated[1][4].

  • Contain: Prevent the spill from spreading and from entering drains or waterways[3][4][5].

  • Clean-up: For solid spills, carefully sweep or vacuum the material into a suitable disposal container, avoiding dust generation[5]. For liquid spills, use an inert absorbent material.

  • Decontamination: Decontaminate the spill area thoroughly. A multi-step decontamination process is recommended for analogous compounds and is a best practice here.

Decontamination Protocol for Surfaces and Equipment:

This protocol is adapted from general principles for decontaminating surfaces from hazardous drugs and chemicals[9][10][11].

  • Deactivation (Optional, if appropriate deactivating agent is known): This step aims to render the chemical inert. This would typically involve a strong oxidizing agent, but without specific data for this compound, this step should only be performed under the guidance of a qualified chemist or EHS professional.

  • Decontamination: The goal is to physically remove the compound. Wash the surface with a suitable solvent, such as methanol, followed by an aqueous solution of a surfactant like sodium dodecyl sulfate (SDS)[9].

  • Cleaning: This step removes any remaining residue. Use a germicidal detergent or other appropriate cleaning agent.

  • Rinsing: Thoroughly rinse the surface with water.

  • Disposal of Decontamination Materials: All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste[12].

Final Disposal

The final disposal of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine must be conducted by a licensed and certified hazardous waste disposal contractor[5].

Arranging for Disposal:

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety office[5].

  • Provide Information: Furnish the waste disposal company with all available information about the chemical, including its name, quantity, and any known hazards. If a Safety Data Sheet is unavailable, communicate this and provide information on analogous compounds[5].

  • Documentation: Ensure all required waste disposal documentation is completed accurately and retained for your records.

Quantitative Data Summary

While specific quantitative data for 1-Benzyl-4-(1-phenylcyclopropyl)piperazine is not available, the following table provides transportation and hazard classification information for a related piperazine compound, which can serve as a reference point for logistical and safety planning.

Data PointValue for Piperazine (UN 2579)Reference
UN Number UN 2579[13]
Proper Shipping Name PIPERAZINE[13]
Hazard Class 8 (Corrosive)[13]
Packing Group III[13]

Visualizations

Disposal Decision Workflow

Figure 1: Disposal Workflow for 1-Benzyl-4-(1-phenylcyclopropyl)piperazine cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Hazard Assessment (Treat as Hazardous) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste in Labeled, Sealed Container B->C Handling Waste E Spill Occurs B->E Accidental Release D Store in Designated Hazardous Waste Area C->D J Contact EHS/Licensed Waste Contractor D->J F Evacuate & Ventilate E->F G Contain & Clean Up F->G H Decontaminate Area G->H I Dispose of Clean-up Materials as Hazardous Waste H->I I->J K Provide Chemical Information J->K L Schedule Waste Pickup K->L M Complete Documentation L->M

Sources

Handling

Personal protective equipment for handling 1-Benzyl-4-(1-phenylcyclopropyl)piperazine

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and HSE Managers Executive Safety Summary: The "Unknown Potency" Protocol 1-Benzyl-4-(1-phenylcyclopropyl)piperazine is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and HSE Managers

Executive Safety Summary: The "Unknown Potency" Protocol

1-Benzyl-4-(1-phenylcyclopropyl)piperazine is a complex N-substituted piperazine derivative. While specific toxicological data (LD50) for this exact isomer may be sparse in public literature, its structural pharmacophore—combining a piperazine ring with lipophilic benzyl and cyclopropyl moieties—mandates that it be handled as a High-Hazard Sensitizer and Potential Bioactive Agent.

Immediate Hazard Classification (Derived from Structural Activity Relationship - SAR):

  • Respiratory & Skin Sensitizer: The piperazine moiety is a documented potent sensitizer. Inhalation of dust can trigger irreversible asthmatic reactions.

  • Corrosive/Irritant: Free base piperazines are alkaline and can cause chemical burns to mucous membranes.

  • Systemic Toxicity: The lipophilic benzyl/phenylcyclopropyl groups facilitate blood-brain barrier (BBB) crossing, increasing the risk of central nervous system (CNS) effects upon absorption.

Core Directive: Treat this substance as an Occupational Exposure Band (OEB) 3 or 4 compound until specific toxicology proves otherwise. Zero skin contact and zero inhalation are the operational baselines.

Part 1: The PPE Matrix (Personal Protective Equipment)

Do not rely on standard "lab safety" protocols. The following PPE selection is based on permeation resistance against amine-based solvents and lipophilic solids.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Double Gloving Strategy 1. Inner: Low-modulus Nitrile (4 mil / 0.10mm)2. Outer: Extended Cuff Nitrile (6-8 mil / 0.15mm+)Permeation Defense: Substituted piperazines can act as permeation enhancers. Double gloving creates a sacrificial layer. The air gap between gloves traps breakthrough chemicals before they reach the skin.
Respiratory Protection PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 only if working inside a certified Fume Hood.Sensitization Risk: Piperazine-induced occupational asthma is often chronic and irreversible. A simple surgical mask offers zero protection against these bioactive particulates.
Eye/Face Protection Chemical Splash Goggles (Indirect Venting) + Face Shield (if handling >1g or liquids).Alkaline Corrosivity: Amines are basic. Eye contact can cause rapid corneal opacification. Safety glasses with side shields are insufficient for powders that drift.
Body Protection Tyvek® 400 (or equivalent) Lab Coat/Coverall with elastic cuffs.Particulate Migration: Cotton lab coats trap dust in the weave, turning your clothing into a secondary exposure source. Non-woven Tyvek repels particulates.

Part 2: Operational Workflow (The "Self-Validating" Protocol)

This protocol uses a "Clean-Dirty-Clean" logic to prevent cross-contamination outside the containment zone.

Phase 1: Pre-Operational Prep (Donning)
  • Verification: Check the Fume Hood/Biosafety Cabinet flow rate. It must be >100 fpm (0.5 m/s).

  • Gloving Sequence:

    • Wash hands thoroughly.[1][2][3]

    • Don Inner Gloves (taped to Tyvek cuffs if using coveralls).

    • Don Outer Gloves (Extended cuff, pulled over the lab coat sleeve).

    • Why? If the outer glove is contaminated, you can strip it off without exposing the wrist.[4]

Phase 2: Active Handling (Synthesis/Weighing)
  • The "Static" Rule: Piperazine derivatives are often hygroscopic and prone to static charge. Use an anti-static gun or ionizer bar during weighing to prevent powder "fly-out."

  • Solvent Choice: If dissolving, avoid using Chloroform or DCM initially if possible, as these aggressive solvents can accelerate the permeation of the amine through nitrile gloves. Use Alcohols or Ethyl Acetate if chemistry permits.

  • Tool Hygiene: Use disposable spatulas. If using metal, wipe immediately with a methanol-dampened Kimwipe inside the hood before removing the tool from the sash plane.

Phase 3: Decontamination & Doffing (Critical Step)
  • Wipe Down: While still inside the hood, wipe the exterior of the chemical container with a solvent-dampened tissue.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pinch and pull, turning inside out). Discard into solid hazardous waste.

  • Inspection: Inspect inner gloves for tears or yellowing (sign of amine oxidation/permeation).

  • Final Wash: Remove PPE, then wash hands with cool water and soap for 60 seconds. Avoid hot water initially, as it opens pores and increases absorption potential.

Part 3: Visualizing the Safety Logic

The following diagram illustrates the "Defense in Depth" strategy required for handling sensitizing amines like 1-Benzyl-4-(1-phenylcyclopropyl)piperazine.

PiperazineSafety cluster_barriers Barrier Systems (Defense in Depth) Chemical 1-Benzyl-4-(1-phenylcyclopropyl)piperazine (Source Hazard) Engineering Engineering Control (Fume Hood / ISO 5) Chemical->Engineering Contained Handling Waste Hazardous Waste (Double Bagged) Chemical->Waste Spill Cleanup PPE_Outer PPE Layer 1 (Outer Glove/Tyvek) Engineering->PPE_Outer Breakthrough Risk PPE_Inner PPE Layer 2 (Inner Glove/Respirator) PPE_Outer->PPE_Inner Permeation Buffer PPE_Outer->Waste Disposal (In Hood) Worker Researcher (Protected) PPE_Inner->Worker Zero Exposure

Caption: The "Defense in Depth" model ensures that if one barrier fails (e.g., outer glove tear), a secondary barrier (inner glove) prevents dermal contact with the sensitizer.

Part 4: Emergency & Disposal Logistics

1. Spill Management (Powder):

  • Do NOT sweep. Sweeping aerosolizes the sensitizer.

  • Protocol: Cover the spill with a wet paper towel (water/methanol mix) to dampen the powder. Scoop the damp mass into a wide-mouth jar. Wipe the area with 10% Acetic Acid (to neutralize the amine) followed by water.

2. Exposure Response:

  • Eye Contact: Flush immediately for 15 minutes .[1][2][5] Time it. Piperazines are alkaline; corneal damage continues until pH is neutralized.

  • Skin Contact: Wash with soap and water.[1][3][5][6] Monitor for redness or itching (urticaria) for 24 hours. Report incident as a "Potential Sensitization Event" to Occupational Health.

3. Waste Disposal:

  • Label as: "Hazardous Waste - Toxic/Corrosive - Piperazine Derivative."

  • Do not mix with strong acids in the waste stream to avoid rapid exothermic neutralization or precipitation.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings.[7] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves (Amine Permeation Data). Retrieved from [Link][8]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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